molecular formula C5H2BrClOS B1503905 2-Bromo-5-chlorothiophene-3-carbaldehyde CAS No. 1014644-76-8

2-Bromo-5-chlorothiophene-3-carbaldehyde

Cat. No.: B1503905
CAS No.: 1014644-76-8
M. Wt: 225.49 g/mol
InChI Key: MZQPJXYLOGFQIZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene-3-carbaldehyde is a multifunctional heterocyclic building block of high interest in medicinal chemistry and materials science research. The distinct reactivity of its bromo and chloro substituents, as demonstrated in studies on similar substrates like 2-bromo-5-chlorothiophene, allows for selective and sequential cross-coupling reactions, such as the Suzuki reaction, to construct complex and unsymmetrical bis-aryl thiophene derivatives . This capability makes it a valuable precursor for developing novel compounds for biological evaluation. Thiophene-based scaffolds are frequently explored for their diverse biological activities. Related compounds have shown significant in vitro antibacterial activity against strains like E. coli and also exhibit antioxidant properties , specifically nitric oxide scavenging activity . Researchers can utilize the aldehyde functional group in this compound as a handle for further synthetic modification, including condensation reactions, to generate libraries of compounds for screening against various therapeutic targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, referring to its Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

2-bromo-5-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-5-3(2-8)1-4(7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQPJXYLOGFQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679430
Record name 2-Bromo-5-chlorothiophene-3-carbaldehyde
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Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014644-76-8
Record name 2-Bromo-5-chloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014644-76-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorothiophene-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chlorothiophene-3-carbaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. Within this class of heterocyles, polysubstituted thiophenes bearing multiple, distinct functional groups offer exceptional versatility for the synthesis of complex molecular architectures. 2-Bromo-5-chlorothiophene-3-carbaldehyde is one such strategic building block, providing chemists with three distinct reactive sites for sequential and selective modification. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound and its notable regioisomer.

PropertyThis compound5-Bromo-2-chlorothiophene-3-carbaldehyde
Molecular Formula C₅H₂BrClOS[1]C₅H₂BrClOS[2][3]
Molecular Weight 225.49 g/mol [1][4]225.49 g/mol [2][3][4]
CAS Number 1014644-76-8[1]120759-16-2[2][3][4]
Appearance (Predicted) White to yellow solid(Predicted) White to yellow solid
IUPAC Name This compound5-Bromo-2-chlorothiophene-3-carbaldehyde[2][3]

Below is the 2D chemical structure of the primary topic, this compound.

cluster_0 This compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 C_aldehyde C C2->C_aldehyde C4 C C3->C4 S S C4->S Cl Cl C4->Cl S->C1 O_aldehyde O C_aldehyde->O_aldehyde = H_aldehyde H C_aldehyde->H_aldehyde

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity: A Chemist's Perspective

While direct, published synthetic routes for this compound are not abundant, a logical and efficient pathway can be devised from readily available starting materials. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like thiophenes.

A plausible synthetic approach would begin with the commercially available 2-bromo-5-chlorothiophene. The regioselectivity of electrophilic substitution on this starting material would direct the formyl group to the 3-position.

G start 2-Bromo-5-chlorothiophene reagents DMF, POCl3 (Vilsmeier-Haack Reagents) start->reagents Formylation product This compound reagents->product

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

The true synthetic utility of this compound lies in the differential reactivity of its functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.

  • The Aldehyde Group : This is the most reactive site for nucleophilic addition and condensation reactions. It readily participates in Wittig reactions, Knoevenagel condensations, and reductive aminations to build side chains or introduce new functional groups.

  • The Bromo Substituent : The bromine at the 2-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl moieties.

  • The Chloro Substituent : The chlorine at the 5-position is generally less reactive in cross-coupling reactions than the bromine at the 2-position. This difference in reactivity allows for selective functionalization, first at the C-Br bond, followed by modification at the C-Cl bond under more forcing conditions if desired.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening. The thiophene core is a known bioisostere for a phenyl ring and can participate in crucial hydrogen bonding and pi-stacking interactions with biological targets.

Derivatives of halogenated thiophenes have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to selectively introduce different substituents around the thiophene ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

G A This compound B Aldehyde Condensation A->B C Suzuki Coupling (at C-Br) A->C D Reductive Amination A->D E Sonogashira Coupling (at C-Br) A->E F Diverse Molecular Scaffolds B->F C->F D->F E->F

Sources

Precision Synthesis of 2-Bromo-5-chlorothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Bromo-5-chlorothiophene-3-carbaldehyde , a highly functionalized thiophene scaffold used in the development of pharmaceuticals (e.g., Factor Xa inhibitors) and organic semiconductors.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: 1014644-76-8 Core Application: Intermediate for Suzuki-Miyaura coupling (C2/C5 differentiation) and condensation reactions (C3-aldehyde).

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in regiocontrol . Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the


-positions (C2, C5). Introducing three different functional groups (Br, Cl, CHO) at specific positions (2, 5, and 3) requires a strategy that exploits the directing effects of each substituent to block and activate specific sites sequentially.

This guide presents the Sequential Halogenation Pathway , a robust, self-validating route that minimizes isomer formation by leveraging the meta-directing nature of the aldehyde group to install halogens with high positional fidelity.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on "locking" the most reactive positions first. The aldehyde at C3 acts as a meta-director (deactivating ortho positions C2/C4), but the sulfur atom strongly activates the


-positions (C2/C5).
  • Disconnection 1: Removal of the C2-Bromine.

    • Precursor: 5-Chlorothiophene-3-carbaldehyde.[1][2][3][4][5][6][7]

    • Logic: In this precursor, C2 is an

      
      -position and C4 is a 
      
      
      
      -position. Despite steric crowding near the aldehyde, C2 remains significantly more nucleophilic than C4, allowing for selective bromination.
  • Disconnection 2: Removal of the C5-Chlorine.

    • Precursor: 3-Thiophenecarbaldehyde.[8]

    • Logic: The aldehyde at C3 deactivates C2 and C4 (ortho). C5 is "meta" to the aldehyde and is an activated

      
      -position. Therefore, electrophilic chlorination will selectively occur at C5.
      

Retrosynthesis Target 2-Bromo-5-chlorothiophene- 3-carbaldehyde Inter1 5-Chlorothiophene- 3-carbaldehyde Target->Inter1 Selective Bromination (C2 vs C4) Start 3-Thiophenecarbaldehyde (Commercially Available) Inter1->Start Selective Chlorination (C5 vs C2)

Figure 1: Retrosynthetic disconnection showing the stepwise installation of halogens based on electronic directing effects.

Part 3: Detailed Synthetic Protocol (Recommended Route)

Step 1: Regioselective Chlorination

Objective: Synthesize 5-chlorothiophene-3-carbaldehyde.[2] Principle: The formyl group deactivates the ring, but the C5 position (meta to CHO,


 to S) remains the most nucleophilic site.

Reagents:

  • 3-Thiophenecarbaldehyde (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Dissolution: Dissolve 3-thiophenecarbaldehyde in glacial acetic acid (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add NCS portion-wise at room temperature. The reaction is slightly exothermic; maintain temperature below 40°C.

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a slightly less polar spot (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water. Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO

    
     (to remove acetic acid) and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    , Hexane/EtOAc gradient).
    • Yield Expectation: 75–85%.

Step 2: Regioselective Bromination

Objective: Synthesize this compound. Principle: With C5 blocked by Chlorine, the remaining positions are C2 (


) and C4 (

). Despite the steric bulk of the adjacent aldehyde, the electronic activation of the

-position (C2) dominates, directing the bromine exclusively to C2.

Reagents:

  • 5-Chlorothiophene-3-carbaldehyde (1.0 eq)[2]

  • Bromine (Br

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS)
    
  • Chloroform (CHCl

    
    ) or Acetic Acid
    
  • Sodium Acetate (buffer, optional if using Br

    
    )
    

Protocol:

  • Setup: Dissolve the intermediate from Step 1 in Chloroform (or Acetic Acid).

  • Bromination: Add Br

    
     dropwise at 0°C. (If using NBS, add in one portion and stir at RT).
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 2–3 hours.

    • Mechanistic Note: If the reaction is sluggish due to ring deactivation, catalytic acid (HCl) or slight heating (40°C) may be required.

  • Quench: Add saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to quench excess bromine (color change from red/orange to yellow).
  • Isolation: Extract with DCM. Wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Recrystallization from Ethanol/Water or column chromatography.

    • Yield Expectation: 70–80%.

Part 4: Alternative Pathway & Risk Assessment

Route: Lithiation of 2-Bromo-5-chlorothiophene. Concept: Direct deprotonation of the commercially available di-halo scaffold using Lithium Diisopropylamide (LDA) followed by formylation with DMF.

Critical Analysis (Why this is the secondary choice):

  • Regioselectivity Ambiguity: Deprotonation can occur at C3 (ortho to Br) or C4 (ortho to Cl). While Br is often a better directing group for lithiation, the inductive effect of Cl makes the C4 proton highly acidic. This poses a high risk of obtaining the C4-aldehyde isomer (2-bromo-5-chlorothiophene-4-carbaldehyde).

  • Halogen Dance: At temperatures above -78°C, 2-bromo-thiophenes treated with LDA undergo "Halogen Dance" rearrangements, where the Br atom migrates to the thermodynamically more stable

    
    -position, leading to scrambled products (e.g., 3-bromo- derivatives).
    

When to use this route: Only if the specific isomer has been verified by NOE (Nuclear Overhauser Effect) NMR studies or if the sequential halogenation route fails.

ReactionPathways cluster_0 Recommended Route (Sequential Halogenation) cluster_1 Risky Route (Lithiation) SM 3-Thiophenecarbaldehyde Step1 Step 1: Chlorination (NCS, AcOH) Target: C5 SM->Step1 Inter 5-Chloro-3- thiophenecarbaldehyde Step1->Inter Step2 Step 2: Bromination (Br2, CHCl3) Target: C2 Inter->Step2 Prod 2-Bromo-5-chlorothiophene- 3-carbaldehyde Step2->Prod AltSM 2-Bromo-5- chlorothiophene AltStep LDA / DMF (-78°C) AltSM->AltStep Low Regiocontrol SideProd Isomer Mixture / Halogen Dance AltStep->SideProd Low Regiocontrol

Figure 2: Comparison of the recommended sequential halogenation pathway versus the high-risk lithiation route.

Part 5: Characterization & Data Summary

To validate the synthesis, compare the spectral data against the expected values.[9]

PropertyValue / CharacteristicNotes
Appearance Pale yellow to off-white solidDarkens upon storage (oxidation).
Melting Point 65–70°C

H NMR (CDCl

)

9.85 (s, 1H, CHO)
Distinctive aldehyde singlet.

H NMR (Ring)

7.45 (s, 1H, C4-H)
Critical: Only one ring singlet should be observed.
MS (EI/ESI) M+ peaks at 224, 226, 228Characteristic Br/Cl isotope pattern (3:4:1).

Interpretation of NMR:

  • Correct Isomer (3-CHO): The singlet for H4 will appear.

  • Wrong Isomer (4-CHO): The singlet for H3 would appear. While shifts are similar, NOE (Nuclear Overhauser Effect) is definitive: Irradiating the CHO proton should show enhancement of the H4 proton signal for the correct isomer.

Part 6: Safety & References

Safety Precautions:

  • Bromine/NCS: Highly toxic and corrosive. Handle in a fume hood.

  • Thiophenes: Many halogenated thiophenes are lachrymators and skin irritants. Wear double nitrile gloves.

  • Waste: Segregate halogenated organic waste.

References:

  • Regioselectivity in Thiophene Halogenation: Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. Halogenation of 3-Thiophenecarboxylic Acid and Derivatives." Journal of the American Chemical Society.[10] (Establishes directing effects of 3-substituted thiophenes).

  • Synthesis of 5-Chlorothiophene-3-carbaldehyde: Patent US20050020645A1.[2][6] "Diamine derivatives." (Describes oxidation of alcohol to aldehyde precursors).

  • Halogen Dance Mechanism: Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. (Details the risks of using LDA on bromothiophenes).

  • Suzuki Coupling of 2-Bromo-5-chlorothiophene: Rasool, N., et al. (2016).[9][11] "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene." Molecules. (Confirms stability and reactivity of the di-halo core).

Sources

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene-3-carbaldehyde is a halogenated and formylated thiophene derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. The presence of bromo, chloro, and aldehyde functionalities on the thiophene ring provides multiple reaction sites for further chemical modifications, making it a valuable building block in organic synthesis.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral properties. The numbering of the thiophene ring is crucial for the correct assignment of spectral signals.

G cluster_0 Predicted ¹H NMR Assignments Thiophene Ring Thiophene Ring H4 (7.2-7.5 ppm) H4 (7.2-7.5 ppm) Thiophene Ring->H4 (7.2-7.5 ppm) deshielded by Cl and CHO Aldehyde Aldehyde CHO (9.8-10.2 ppm) CHO (9.8-10.2 ppm) Aldehyde->CHO (9.8-10.2 ppm) highly deshielded G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) instrument 400+ MHz Spectrometer prep->instrument H1_acq ¹H NMR Acquisition (16-32 scans) instrument->H1_acq C13_acq ¹³C NMR Acquisition (≥1024 scans) instrument->C13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_acq->process C13_acq->process analysis Spectral Analysis process->analysis

Figure 3: Proposed workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or salt plates.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is suitable for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is appropriate for LC-MS and will likely yield a strong protonated molecular ion peak.

  • Analysis: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300 Da).

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of this compound. By leveraging the known spectral data of analogous compounds, we have delineated the expected ¹H NMR, ¹³C NMR, IR, and MS features. These predictions offer valuable guidance for the identification and characterization of this important synthetic intermediate in the absence of published experimental data. The proposed experimental protocols further equip researchers with the necessary methodology to obtain and verify these spectral properties.

References

  • Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells - Supporting Information. Available from: [Link]

  • ResearchGate. Experimental and theoretical IR spectra of thiophene. Available from: [Link]

  • ChemRxiv. Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Available from: [Link]

  • J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available from: [Link]

  • MDPI. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Available from: [Link]

  • Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Available from: [Link]

  • ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... Available from: [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

  • RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Organic Syntheses. 3-bromothiophene. Available from: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • University of Calgary. IR: aldehydes. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available from: [Link]

  • PubChem. 5-Bromothiophene-2-carbaldehyde. Available from: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]

  • NIST WebBook. 5-Bromo-2-chlorothiophene. Available from: [Link]

  • NIST WebBook. 5-Bromo-2-chlorothiophene. Available from: [Link]

  • CASPRE. 13 C NMR Predictor. Available from: [Link]

Technical Guide: NMR Analysis of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR analysis of 2-Bromo-5-chlorothiophene-3-carbaldehyde (CAS 1014644-76-8), a critical heterocyclic building block used in the synthesis of complex pharmaceuticals via Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions.[1][2]

Executive Summary

Compound: this compound CAS: 1014644-76-8 Molecular Formula: C₅H₂BrClOS Molecular Weight: 225.49 g/mol [1][2][3]

This guide provides a definitive protocol for the structural validation of this compound using 1H and 13C NMR spectroscopy. It addresses the specific challenge of distinguishing this scaffold from its regioisomers (e.g., 5-bromo-2-chlorothiophene-3-carbaldehyde) through advanced 2D NMR techniques.[1][2]

Structural Considerations & Shift Prediction

The thiophene ring system exhibits distinct electronic currents that are heavily influenced by the electronegativity and resonance effects of substituents.[4]

  • C3-Formyl Group (-CHO): A strong electron-withdrawing group (EWG) that significantly deshields the ortho-proton (H4) and the ipso-carbon (C3).[1][2][4]

  • C2-Bromo & C5-Chloro: Halogens exert competing inductive (-I) and mesomeric (+M) effects.[1][2][4] In thiophenes, the C2 and C5 positions are chemically distinct.[4]

    • C-Br (C2): Typically observed upfield in 13C NMR (~110–115 ppm) due to the "heavy atom effect."[2][4]

    • C-Cl (C5): Typically observed downfield relative to C-Br (~128–135 ppm).[1][2][4]

Predicted Chemical Shifts (CDCl₃)
NucleusMoietyPredicted Shift (ppm)MultiplicityNotes
1H -CHO9.80 – 10.00Singlet (s)Characteristic aldehyde signal.[1][2]
1H H4 (Ring)7.30 – 7.60Singlet (s)Deshielded by ortho-CHO; typically sharp.[1][2][4]
13C -CHO182.0 – 186.0-Carbonyl carbon.[1][2][4]
13C C2-Br110.0 – 118.0-Shielded by heavy atom effect.[1][2][4]
13C C5-Cl128.0 – 135.0-Deshielded relative to C-Br.[1][2][4]
13C C3-CHO135.0 – 140.0-Quaternary carbon bearing CHO.[1][2][4]
13C C4-H125.0 – 130.0-Methine ring carbon.[1][2][4]

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent solvent-solute interactions that shift peaks (e.g., H-bonding with DMSO), Deuterated Chloroform (CDCl₃) is the preferred solvent for routine analysis.[2][4]

  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual bromide/chloride salts from synthesis).[2][4]

  • Tube: Use a high-quality 5 mm NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of satellites.[2][4]

  • Pulse Sequence: Standard 1H (zg30) and 13C{1H} (zgpg30).[2][4]

  • Relaxation Delay (D1): Set to ≥ 1.0 s for 1H; ≥ 2.0 s for 13C to ensure quantitative integration of the aldehyde peak.

  • Scans (NS): 16 scans for 1H; 512–1024 scans for 13C (due to low sensitivity of quaternary carbons).[2][4]

Detailed Spectral Analysis

1H NMR Interpretation

The 1H NMR spectrum is deceptively simple, consisting of two singlets.[4] The key to verification is the absence of coupling, which confirms the 2,3,5-substitution pattern.[4]

  • Region 9.8–10.0 ppm: A sharp singlet corresponding to the aldehyde proton.[4]

    • Diagnostic: If this peak appears as a doublet (J ~ 1.0–1.5 Hz), it indicates coupling to a proton at C2 or C4.[2][4] Since C2 is substituted with Br, no coupling should be observed, confirming the regiochemistry at C2.[2][4]

  • Region 7.3–7.6 ppm: A sharp singlet corresponding to H4.

    • Impurity Check: Look for small doublets in the 6.8–7.2 ppm range, which may indicate the presence of the regioisomer (2-chloro-5-bromothiophene-3-carbaldehyde) or starting material (2-bromo-5-chlorothiophene).[1][2]

13C NMR Interpretation

The 13C spectrum provides the definitive "fingerprint" for the halogen positions.[4]

  • C=O (~184 ppm): Confirms the oxidation state of the aldehyde.[2][4]

  • C2-Br (~112-115 ppm): The most upfield quaternary signal in the aromatic region.[1][2][4] This is critical. If the Br were at C5 (isomer), this signal would shift differently due to the electronic environment of the CHO group.[2][4]

  • C5-Cl (~132 ppm): Downfield from the C-Br signal.[1][2][4]

Advanced Techniques: Regioisomer Differentiation

Distinguishing This compound (Target) from 5-Bromo-2-chlorothiophene-3-carbaldehyde (Isomer) is the most common challenge.[1][2] This requires HMBC (Heteronuclear Multiple Bond Correlation) .[2][4]

Logic for Differentiation
  • Target (2-Br, 5-Cl): The ring proton H4 is at position 4.[1][2][4]

    • H4 has a strong 3-bond correlation (³J_CH) to C2 (bearing Br) and C5 (bearing Cl).[2][4]

    • Result: H4 correlates to an upfield carbon (~115 ppm, C-Br) and a downfield carbon (~132 ppm, C-Cl).[2][4]

  • Isomer (5-Br, 2-Cl): The ring proton H4 is at position 4.[1][2][4]

    • H4 has a 3-bond correlation to C2 (bearing Cl) and C5 (bearing Br).[2][4]

    • Result: H4 correlates to a downfield carbon (~130 ppm, C-Cl) and an upfield carbon (~110 ppm, C-Br).[2][4]

While subtle, the chemical shift of the carbon ortho to the aldehyde (C2) is the discriminator.[2][4] In the Target, C2-Br is shielded.[2][4] In the Isomer, C2-Cl is less shielded.[2][4]

Workflow Diagram

NMR_Workflow Start Crude Sample (this compound) Prep Dissolve in CDCl3 Filter Inorganics Start->Prep H1_Run Acquire 1H NMR (16 Scans) Prep->H1_Run Check_H1 Check 1H Pattern: Two Singlets? H1_Run->Check_H1 Pass_H1 Proceed to 13C/2D Check_H1->Pass_H1 Yes (s, s) Fail_H1 Doublets Observed? (Isomer/Impurity) Check_H1->Fail_H1 No (d, d) C13_Run Acquire 13C & HMBC Pass_H1->C13_Run Analysis Analyze C2 vs C5 Shifts (Heavy Atom Effect) C13_Run->Analysis Result_Target CONFIRMED: 2-Bromo-5-chloro... Analysis->Result_Target C2-Br (Upfield) Result_Iso REJECTED: Regioisomer Detected Analysis->Result_Iso C2-Cl (Downfield)

Caption: Step-by-step NMR validation workflow for this compound.

Synthesis & Context

This molecule is typically synthesized via the formylation of 2-bromo-5-chlorothiophene or the halogenation of 3-thiophenecarbaldehyde.[1][2][4] The NMR analysis serves as the primary quality gate before its use in Suzuki couplings, where the C2-Br bond is more reactive than the C5-Cl bond, allowing for selective functionalization.[2][4]

Reaction Pathway Confirmation

Synthesis_Check cluster_NMR NMR Monitoring SM 2-Bromo-5-chlorothiophene (SM) Product Target Aldehyde SM->Product Reaction Check1 SM Signals: 6.83 (d), 6.67 (d) SM->Check1 Reagent LDA / DMF (Formylation) Check2 Product Signals: 9.9 (s), 7.5 (s) Product->Check2

Caption: Monitoring the transition from starting material to product via diagnostic chemical shifts.

References

  • PubChem. (2025).[2][4][5] 2-Bromo-5-chlorothiophene Compound Summary. Retrieved February 6, 2026, from [Link]

Sources

2-Bromo-5-chlorothiophene-3-carbaldehyde IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-5-chlorothiophene-3-carbaldehyde (CAS: 1014644-76-8) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceuticals (e.g., via Suzuki-Miyaura coupling) and organic semiconductors. Its structural integrity is defined by three distinct functionalities: a formyl group at the C3 position and halogen substituents at C2 (Bromine) and C5 (Chlorine).

Why IR Spectroscopy? While NMR (


H, 

C) provides skeletal connectivity, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior rapid-screening tool for validating functional group integrity. It specifically answers two critical questions in a process chemistry setting:
  • Is the aldehyde intact? (Crucial for subsequent condensation reactions).

  • Are the halogens present? (Indirectly confirmed via fingerprint region analysis).

This guide synthesizes theoretical vibrational mechanics with practical spectral data from structural analogs (e.g., 5-bromothiophene-2-carbaldehyde) to provide a robust framework for identification and quality control.

Theoretical Spectral Assignment (First Principles)

The IR spectrum of this molecule is governed by the electronic effects of the thiophene ring and its substituents. The 2-Bromo and 5-Chloro atoms exert an inductive withdrawal (-I) and mesomeric donation (+M) effect, which subtly shifts the vibrational frequencies of the central thiophene ring and the aldehyde group.

Predicted Functional Group Analysis Table
Functional GroupVibration ModePredicted Wavenumber (

)
Mechanistic Insight
Aldehyde (C=O) Stretching (

)
1660 – 1690 Conjugation with the thiophene ring lowers the frequency compared to aliphatic aldehydes (~1730). The C2-Br may cause slight steric twist or inductive shifts.
Aldehyde (C-H) Stretching (

)
2850 & 2750 Fermi Resonance: The overtone of the C-H bending mode couples with the fundamental stretch, splitting it into a characteristic doublet.
Thiophene Ring C=C Stretching1550 – 1400 Characteristic aromatic skeletal vibrations. Usually 2-3 bands of variable intensity.
Thiophene C-H Stretching (

)
3080 – 3110 Aromatic C-H stretch (C4 position). Higher frequency than aliphatic C-H.
C-Cl Bond Stretching (

)
850 – 700 Often obscured by ring breathing modes; look for strong bands in the fingerprint region.
C-Br Bond Stretching (

)
690 – 550 Heavy atom effect lowers this frequency significantly; usually a strong, broad band.

Critical Note: The exact position of the Carbonyl (C=O) peak is a primary purity indicator. A shift >1700


 suggests oxidation to the carboxylic acid (2-bromo-5-chlorothiophene-3-carboxylic acid) or loss of conjugation.

Experimental Protocol: Sampling & Acquisition

Given the melting point trends of halogenated thiophene carbaldehydes (often low-melting solids or viscous oils), Attenuated Total Reflectance (ATR) is the recommended sampling technique. It eliminates the need for KBr pellets, which can be hygroscopic and alter the spectrum.

Standard Operating Procedure (SOP-IR-05)

Step 1: Instrument Setup

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

  • Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of potential crystalline impurities).

  • Resolution: 4

    
    .
    
  • Scans: 16 (Routine) or 64 (High Signal-to-Noise).

Step 2: Sample Preparation

  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air).

  • Loading: Place ~5-10 mg of the sample onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 units). Ensure no air gaps exist between the sample and crystal.

Step 3: Data Processing

  • Baseline Correction: Apply automatic baseline correction if the spectrum slopes due to scattering.

  • Normalization: Normalize the C=O peak (strongest feature) to 1.0 absorbance units for easy comparison.

Structural & Vibrational Logic Diagram

The following diagram illustrates the molecular connectivity and the specific vibrational vectors that generate the IR spectrum.

VibrationalLogic Molecule 2-Bromo-5-chlorothiophene- 3-carbaldehyde Aldehyde Aldehyde Group (C3 Position) Molecule->Aldehyde Ring Thiophene Ring (Aromatic Core) Molecule->Ring Halogens Halogen Substituents (Br @ C2, Cl @ C5) Molecule->Halogens CO_Stretch C=O Stretch 1660-1690 cm⁻¹ (Strongest Peak) Aldehyde->CO_Stretch Primary ID Fermi Fermi Resonance 2850/2750 cm⁻¹ (Diagnostic Doublet) Aldehyde->Fermi Confirmation Ring->CO_Stretch Resonance Lowering Ring_Stretch Skeletal C=C 1550-1400 cm⁻¹ Ring->Ring_Stretch Conjugation Halogens->Ring_Stretch Inductive Shift Halogen_Stretch C-X Stretches 850-550 cm⁻¹ (Fingerprint) Halogens->Halogen_Stretch Mass Effect

Caption: Vibrational logic map linking structural moieties to specific spectral bands.

Quality Control Workflow

This workflow defines the decision-making process when analyzing a batch of the compound.

QC_Workflow Start Sample Received (Batch QC) Acquire Acquire FT-IR Spectrum (ATR Method) Start->Acquire CheckCO Check C=O Peak (1660-1690 cm⁻¹) Acquire->CheckCO PassCO Peak Present & Sharp CheckCO->PassCO Yes FailCO Peak Absent or Shifted >1700 CheckCO->FailCO No CheckFermi Check Fermi Doublet (2750/2850 cm⁻¹) PassCO->CheckFermi ResultOx FAIL: Oxidation Detected (Carboxylic Acid) FailCO->ResultOx PassFermi Doublet Visible CheckFermi->PassFermi Yes FailFermi Missing/Obscured CheckFermi->FailFermi No CheckOH Check OH Region (3200-3500 cm⁻¹) PassFermi->CheckOH CleanOH Flat Baseline CheckOH->CleanOH Yes BroadOH Broad Peak Present CheckOH->BroadOH No ResultPass PASS: Identity Confirmed CleanOH->ResultPass ResultWet FAIL: Moisture/Solvent Contamination BroadOH->ResultWet

Caption: Decision tree for validating compound identity and purity via IR.

Troubleshooting & Common Impurities

ObservationProbable CauseCorrective Action
Broad band at 3400

Moisture (Water) or Alcohol solvent residue.Dry sample in a vacuum oven at 40°C. Re-run spectrum.
C=O shift to 1690-1710

Oxidation to Carboxylic Acid.Check for broad O-H stretch overlapping C-H region (3000-2500

). Recrystallize.
Missing Fermi Doublet Sample decomposition or high noise floor.Increase number of scans (64) or check crystal contact pressure.
Extra peaks at ~2250

Nitrile impurity (if CN precursor used).Check synthesis route. This region should be silent.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-5-chlorothiophene Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectra of Thiophene Derivatives. NIST Chemistry WebBook. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. (2023). Compound Summary for CAS 1014644-76-8. National Center for Biotechnology Information. Retrieved from

Sources

A Technical Guide to the Safe Handling of 2-Bromo-5-chlorothiophene-3-carbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 2-Bromo-5-chlorothiophene-3-carbaldehyde (CAS No. 1014644-76-8), a key intermediate in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals. By synthesizing data from available safety data sheets of structurally similar compounds and established laboratory best practices, this paper outlines a robust framework for mitigating risks associated with this reactive aldehyde.

Compound Profile and Physicochemical Properties

This compound is a halogenated heterocyclic aldehyde. Its trifunctional nature—possessing an aldehyde, a bromo substituent, and a chloro substituent on a thiophene ring—makes it a versatile building block for complex molecular architectures. However, these same features contribute to its potential reactivity and associated hazards.

PropertyDataSource
CAS Number 1014644-76-8[ChemScene][1]
Molecular Formula C₅H₂BrClOS[ChemScene][1]
Molecular Weight 225.49 g/mol [ChemScene][1]
Appearance Solid (Powder/Crystals)[2]
Purity Typically ≥95%[ChemScene][1]
Storage Conditions 4°C, stored under inert gas (e.g., nitrogen)[ChemScene][1]

Hazard Identification and Toxicological Assessment

While a complete, peer-reviewed Safety Data Sheet (SDS) for this compound is not publicly available, data for the compound and its close structural analogs allow for a comprehensive hazard assessment. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

GHS Classification

Based on available data for the target compound and its analogs, the following GHS classifications should be presumed.[2][3][4][5]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][3][4][5]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[2][3][4][5]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[2][3][4][5]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[2][3]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .[1]

Hazard Statement (Code)DescriptionSignal Word
H302Harmful if swallowedWarning
H312Harmful in contact with skinWarning
H332Harmful if inhaledWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Note: This table is a synthesis of data from the target compound (H302) and its close analogs.[1][2][3][4][5]

Toxicological Narrative

The aldehyde functional group is known to be a potential sensitizer and irritant. The halogen atoms (bromine and chlorine) can enhance the compound's reactivity and toxicological profile. Exposure can lead to irritation of the skin, eyes, and respiratory tract.[2][3] Ingestion may cause gastrointestinal distress.[3] Due to the lack of comprehensive toxicological studies on the specific molecule, it should be handled as a substance of unknown long-term toxicity, and exposure should be minimized.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following workflow provides a self-validating system for ensuring laboratory safety.

RiskAssessment cluster_0 Risk Assessment & Mitigation Workflow A 1. Hazard ID (Review SDS of Analogs) B 2. Exposure Assessment (Quantity, Duration, Task) A->B C 3. Control Selection (Engineering, Admin, PPE) B->C D 4. Protocol Implementation (Execute SOP) C->D E 5. Review & Refine (Post-Task Debrief) D->E E->A Feedback Loop

A systematic workflow for managing chemical hazards.

The causality behind this workflow is straightforward: one cannot select appropriate controls (Step 3) without first understanding the specific hazards of the chemical and the potential for exposure during a given task (Steps 1 & 2). The final review step ensures continuous improvement and adaptation to new information or procedural changes.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is the most effective way to translate risk assessment into safe practice.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[2][6]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the risks identified.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use. Use proper removal technique to avoid skin contamination.Protects against skin irritation and dermal absorption.[2][3]
Eye Protection Chemical safety goggles that form a seal around the eyes (ANSI Z87.1 or EN 166 compliant).Protects against splashes and airborne dust, preventing serious eye irritation.[2][3]
Skin/Body Protection Flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory.Prevents incidental skin contact with the chemical.
Respiratory Generally not required if work is conducted within a certified fume hood. For spill cleanup, consult the SDS for appropriate respirator types.Engineering controls are the primary method for respiratory protection.
Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment (spatulas, weigh boats, glassware) beforehand.

  • Weighing: Tare a suitable container (e.g., a glass vial or disposable weigh boat) on a balance located inside the fume hood. Carefully transfer the required amount of the solid compound using a clean spatula, minimizing the creation of dust.

  • Transfer: If adding to a solvent, ensure the solvent is already in the reaction vessel. Slowly add the solid to the solvent with stirring to ensure controlled dissolution or suspension.

  • Post-Handling: Tightly cap the source container. Decontaminate the spatula and weighing container with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Dispose of all contaminated disposable materials in a designated solid hazardous waste container.

  • Hygiene: After completing the task and removing PPE, thoroughly wash hands with soap and water.[2]

Emergency Procedures

Spill Response
  • Small Spill (in fume hood): De-energize ignition sources. Use an absorbent material (e.g., vermiculite or sand) to cover the spill. Carefully sweep the material into a labeled hazardous waste container. Clean the area with a suitable solvent.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and wait for trained emergency responders.

Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Storage and Disposal

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][6] Refrigeration (4°C) under an inert atmosphere is recommended for long-term stability.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6]

Disposal

Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain. All waste must be treated as hazardous.

Example Experimental Workflow: Reductive Amination

The following diagram illustrates a typical workflow involving this aldehyde, highlighting critical safety checkpoints.

Workflow cluster_1 Illustrative Reductive Amination Workflow A 1. Weigh Aldehyde (In Fume Hood, with PPE) B 2. Dissolve in Solvent (e.g., Dichloromethane) A->B C 3. Add Amine (Potential for exotherm) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)₃) (Gas evolution possible!) C->D E 5. Reaction Quench (e.g., Add water slowly) (Vigorous reaction possible!) D->E F 6. Workup & Purification (Handle all extracts as hazardous) E->F

Safety checkpoints in a common synthetic sequence.

Causality in the Workflow: The addition of reagents like amines (Step 3) and especially reducing agents (Step 4) can be exothermic or lead to gas evolution. The quenching step (Step 5) is particularly hazardous as unreacted reagents can react violently with water. Each step must be performed with caution, anticipating potential energetic events.

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its potential hazards. By adopting the risk assessment frameworks, engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can effectively mitigate risks. The core principles of laboratory safety—anticipate hazards, assess risks, minimize exposure, and prepare for emergencies—are paramount when working with this and all other reactive chemical compounds.

References

  • PubChem. (n.d.). 2-Bromo-5-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Bromo-5-chlorothiophene-3-carbaldehyde material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes actionable data, mechanistic safety insights, and synthetic utility over generic compliance text.

CAS Number: 1014644-76-8 Chemical Class: Halogenated Thiophene Carbaldehyde Primary Application: Pharmaceutical Intermediate (Scaffold for Heterocyclic Antivirals & Kinase Inhibitors)

Physicochemical Profile & Identity

2-Bromo-5-chlorothiophene-3-carbaldehyde is a dense, functionalized heterocyclic scaffold. Its value in medicinal chemistry lies in its orthogonal reactivity : the C2-bromo, C5-chloro, and C3-formyl groups allow for sequential, regioselective functionalization, making it an ideal core for diversity-oriented synthesis (DOS).

Key Properties Table
PropertyValueTechnical Note
Molecular Formula C₅H₂BrClOS
Molecular Weight 225.49 g/mol High halogen mass contribution.
Appearance Pale yellow to off-white solidMay darken upon oxidation (formation of carboxylic acid).
Boiling Point 251.6 ± 35.0 °CPredicted at 760 mmHg. High BP requires high-vac distillation for purification.
Density 1.899 ± 0.06 g/cm³Significantly denser than water; sinks in aqueous extractions.
Solubility DCM, THF, EtOAc, DMSOPoorly soluble in water; lipophilic character dominates.
Reactivity Rank C2-Br > C3-CHO > C5-ClCritical for designing sequential coupling reactions.

Hazard Identification & Toxicology (Mechanistic Insight)

While standard SDSs list generic H-codes, the researcher must understand the mechanism of toxicity to implement effective controls.

Core Hazards
  • Skin & Eye Corrosion (H315, H319): As an aldehyde, this compound can form Schiff bases with amine residues in proteins, leading to contact dermatitis and tissue irritation. The halogenated thiophene ring increases lipophilicity, enhancing dermal penetration.

  • Respiratory Irritation (H335): Inhalation of dust or vapors triggers mucosal inflammation. Thiophene derivatives are often potent sensitizers.

  • Lachrymator Potential: Halogenated aldehydes often possess lachrymatory properties. Handle as a potential tear agent.

Self-Validating Safety Protocol

Do not rely solely on PPE. Use this Causality-Based Safety Check :

  • If odor is detected

    
    Then  containment has already failed (Olfactory fatigue sets in quickly).
    
  • If solid material turns orange/brown

    
    Then  autoxidation to the acid (2-bromo-5-chlorothiophene-3-carboxylic acid) has occurred; acidity risks increase.
    

Emergency Response Architecture

The following workflow defines the logic for immediate response, prioritizing containment and neutralization over simple evacuation.

EmergencyResponse Incident Incident Detected (Spill or Exposure) Assess Assess Phase: Solid vs. Liquid? Incident->Assess SolidSpill Solid Spill: Avoid Dust Generation Assess->SolidSpill Powder/Crystal LiquidSpill Solution Spill: Solvent Vapor Risk Assess->LiquidSpill Dissolved ActionSolid Action: Cover with wet pad Sweep gently (No Vacuum) SolidSpill->ActionSolid ActionLiquid Action: Absorb with Vermiculite Do NOT use combustible paper LiquidSpill->ActionLiquid Decon Decontamination: Wash area with 5% NaHCO3 (Neutralizes potential acid byproducts) ActionSolid->Decon ActionLiquid->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Decision-logic flowchart for responding to spills of halogenated thiophene aldehydes. Note the specific restriction against vacuuming solids to prevent aerosolization.

Strategic Handling & Storage

Oxidation Management

Thiophene aldehydes are prone to air-oxidation (autoxidation) to the corresponding carboxylic acid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stabilization: If long-term storage is required, verify purity via TLC or NMR before use. The appearance of a broad singlet at >10 ppm (¹H NMR) indicates acid formation.

Reaction Setup
  • Glassware: Oven-dried. Moisture can hydrate the aldehyde or interfere with sensitive metal catalysts in subsequent steps.

  • Solvents: Use anhydrous solvents (THF, Dioxane) if performing organometallic couplings.

Synthetic Utility in Drug Discovery

This section addresses the primary use case: utilizing the This compound scaffold for building complex bioactive molecules.

The "Orthogonal Reactivity" Advantage

Researchers utilize the difference in bond dissociation energies (C-Br < C-Cl) to perform Regioselective Suzuki-Miyaura Couplings . The C2-Bromine is significantly more reactive toward oxidative addition by Pd(0) than the C5-Chlorine.

Experimental Protocol: Regioselective C2-Arylation

Objective: Selectively couple an aryl boronic acid to the C2 position, leaving the C5-Cl and C3-CHO intact for later diversification.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the thiophene substrate and aryl boronic acid. Evacuate and backfill with Argon (3x). This is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution typically turns yellow/orange.

  • Reaction: Heat to 60–80°C . Note: Do not exceed 90°C aggressively, as higher temperatures may activate the C5-Cl bond, leading to bis-coupling byproducts.

  • Monitoring: Monitor via TLC/LC-MS. The C2-Br is usually consumed within 2–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The product is the 2-aryl-5-chlorothiophene-3-carbaldehyde.

Retrosynthetic Logic Diagram

The following diagram illustrates how this scaffold serves as a "divergent hub" in medicinal chemistry.

SynthesisLogic Start 2-Bromo-5-chlorothiophene- 3-carbaldehyde Step1 Step 1: C2-Selective Suzuki Coupling (Pd(0), 60°C) Start->Step1 Utilizes C-Br > C-Cl reactivity gap Intermed Intermediate: 2-Aryl-5-chloro-3-CHO Step1->Intermed PathA Path A: Reductive Amination (Target: Kinase Inhibitors) Intermed->PathA Aldehyde Functionalization PathB Path B: C5-Buchwald Coupling (Target: Antivirals) Intermed->PathB Chlorine Displacement

Figure 2: Divergent synthesis strategy. The scaffold allows independent modification of three distinct sites (C2, C3, C5).

References

  • National Institutes of Health (NIH). (2025). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Avanca. (2026). Chemical Properties of this compound. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Retrieved February 6, 2026, from [Link]

Safeguarding Stability: A Technical Guide to the Storage and Handling of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, prized for its utility in the synthesis of a diverse range of complex molecules. The presence of three distinct functional groups—an aldehyde, a bromo substituent, and a chloro substituent—on the thiophene ring provides a versatile platform for molecular elaboration.[1] However, this inherent reactivity also predisposes the compound to degradation if not stored and handled with the requisite care. This technical guide provides an in-depth analysis of the stability profile of this compound, outlining the scientific principles behind its degradation and offering field-proven protocols for its optimal storage and handling to ensure its integrity for research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

PropertyValue
Molecular Formula C₅H₂BrClOS
Molecular Weight 225.49 g/mol [2]
Appearance Solid
Purity ≥95%

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, air (oxygen), and moisture. Understanding the potential degradation pathways is crucial for implementing effective storage strategies.

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can provide the activation energy for various degradation reactions. While some sources suggest ambient storage temperatures, many recommend refrigeration (2-8°C or 4°C) or even storage at -20°C for long-term stability.[2][3][4]

  • Light: Similar to many aromatic aldehydes, this compound can be light-sensitive.[5] Photons can provide the energy to promote electrons to higher energy states, potentially leading to radical formation and subsequent undesired reactions.

  • Air (Oxygen): The aldehyde functional group is susceptible to oxidation, particularly in the presence of oxygen. This can lead to the formation of the corresponding carboxylic acid, an impurity that can significantly impact reaction outcomes. Storing under an inert atmosphere such as nitrogen is often recommended.[2][3][6]

  • Moisture: The presence of water can facilitate hydrolysis or other degradation pathways. It is crucial to store the compound in a dry environment.[3]

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can readily react with the aldehyde and the halogenated thiophene ring.[4]

Postulated Degradation Mechanisms:

While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways based on the reactivity of its functional groups.

  • Oxidation of the Aldehyde: The most likely degradation pathway is the oxidation of the carbaldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Halogen Instability: Although generally stable, the bromo and chloro substituents on the thiophene ring could be susceptible to nucleophilic substitution or reductive dehalogenation under certain conditions, though this is less common under standard storage conditions.

The following diagram illustrates the primary postulated degradation pathway:

G Postulated Degradation Pathway A This compound B 2-Bromo-5-chlorothiophene-3-carboxylic acid A->B Oxidation (O2, light)

Caption: Primary postulated degradation pathway via oxidation.

Recommended Storage Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage protocols are recommended. These protocols are designed to create a self-validating system where the compound's purity is maintained through the control of environmental variables.

Storage ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature Refrigerated (2-8°C)Frozen (≤ -20°C)[4][6]
Atmosphere Tightly sealed container[3][4]Under an inert atmosphere (Nitrogen or Argon)[2][3][6]
Light Amber vial or in the dark[5]Amber vial or in the dark[5]
Moisture Dry environment[3]Desiccated environment
Step-by-Step Storage Protocol:
  • Procurement and Initial Handling: Upon receipt, immediately transfer the compound to a laboratory with controlled environmental conditions.

  • Inert Atmosphere Blanketing: For long-term storage, carefully flush the headspace of the storage vial with a gentle stream of dry nitrogen or argon gas before sealing. This displaces oxygen and moisture.

  • Container Selection: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.

  • Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

  • Placement in Storage: Place the sealed vial in the appropriate temperature-controlled environment (refrigerator or freezer) away from any sources of heat or light.

  • Monitoring: For very long-term storage, periodically check the physical appearance of the compound. Any change in color or consistency could indicate degradation.

The following workflow visualizes the decision-making process for appropriate storage:

G Storage Protocol Workflow Start Compound Received Decision Intended Storage Duration? Start->Decision ShortTerm Short-Term (≤ 1 month) Decision->ShortTerm Short LongTerm Long-Term (> 1 month) Decision->LongTerm Long StoreShort Refrigerate (2-8°C) Tightly Sealed Protect from Light ShortTerm->StoreShort StoreLong Freeze (≤ -20°C) Inert Atmosphere Protect from Light LongTerm->StoreLong End Stable Compound StoreShort->End StoreLong->End

Sources

In-Depth Technical Guide: Solubility Profile of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-chlorothiophene-3-carbaldehyde, a pivotal halogenated heterocyclic aldehyde used in the synthesis of complex organic molecules for the pharmaceutical and material science sectors. This document details its solubility in various organic solvents, outlines a robust experimental protocol for solubility determination, and discusses the practical implications of these properties for researchers, chemists, and drug development professionals. The guide is structured to deliver not just data, but actionable insights into solvent selection, reaction optimization, and purification strategies.

Introduction: Strategic Importance of a Versatile Building Block

This compound is a highly functionalized thiophene derivative. The presence of three distinct reactive sites—the aldehyde, the bromo group, and the chloro group—makes it an exceptionally valuable and versatile precursor for constructing sophisticated molecular architectures, particularly in the development of novel therapeutic agents and functional organic materials.

The solubility of this intermediate is a critical, foundational parameter that governs its utility. It directly influences reaction kinetics, dictates the choice of purification methods such as recrystallization, and impacts the feasibility of its use in various synthetic applications. An in-depth understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient and successful research and development.

Core Physicochemical Properties

A molecule's solubility is fundamentally linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₂BrClOSN/A
Molecular Weight 225.50 g/mol N/A
Appearance Off-white to yellow or brown powder/crystals[1]
Melting Point 56 - 62 °C[1]
Purity ≥97.0% (T)[1]

Table 1: Key Physicochemical Properties of this compound.

Comprehensive Solubility Profile

The solubility of this compound is dictated by the interplay between the polar aldehyde functional group and the largely nonpolar halogenated thiophene ring. This structure results in good solubility in many common organic solvents but poor solubility in highly polar protic solvents like water.

SolventClassificationPredicted SolubilityRationale / Application Notes
Water Polar ProticInsolubleThe large, nonpolar halogenated aromatic structure outweighs the polarity of the aldehyde group, preventing dissolution in water.
Methanol Polar ProticSolubleWhile a polar protic solvent, methanol has a significant nonpolar component, allowing it to dissolve the compound. A similar compound, 5-Bromothiophene-2-carbaldehyde, is known to be soluble in methanol.[2]
Chloroform (CHCl₃) Polar AproticSolubleAn excellent solvent for many moderately polar organic compounds. 5-Bromothiophene-2-carbaldehyde is also soluble in chloroform.[2]
Dichloromethane (DCM) Polar AproticSolubleWidely used as a reaction solvent for transformations involving similar substrates due to its good solvating power and relatively low boiling point.
Tetrahydrofuran (THF) Polar AproticSolubleA common ethereal solvent that is effective for dissolving a wide range of organic compounds.
Toluene NonpolarSolubleThe aromatic nature of toluene allows it to effectively solvate the thiophene ring system.
Hexanes NonpolarSparingly SolubleThe high nonpolar character of hexanes makes it a poor solvent for this compound at room temperature, suggesting its utility for recrystallization.
Ethyl Acetate Polar AproticSolubleA moderately polar solvent commonly used for extractions and chromatography involving this class of compounds.

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents.

Experimental Protocol: Standardized Solubility Determination

To move beyond qualitative estimates and obtain reliable, quantitative solubility data, a standardized methodology is essential. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold standard for this purpose.[3] It is a robust procedure for determining the saturation concentration of a substance in a given solvent at a specific temperature.

Scientific Principle

The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent. An excess of the solid is agitated in the solvent for a prolonged period to ensure saturation. The concentration of the resulting clear, saturated solution is then measured analytically, which, by definition, is the solubility.

Detailed Step-by-Step Methodology
  • Preparation of Solvent: The chosen solvent (e.g., water, buffer, organic solvent) should be of high purity (e.g., HPLC grade). If determining the partition coefficient, the solvent phases must be mutually pre-saturated by shaking them together for 24 hours and then allowing them to separate.[4]

  • Addition of Solute: Add an excess amount of this compound to a flask or vial containing a precise volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial as it confirms that saturation was achieved.

  • Equilibration: Seal the vessel and place it in a mechanical shaker or on a stirrer within a constant temperature bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test should be run to determine the necessary time, which is typically 24 to 48 hours.

  • Phase Separation: After agitation, allow the mixture to stand in the constant temperature bath for at least 24 hours to permit the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. To avoid erroneous results from suspended microparticles, the sample must be centrifuged or filtered through a syringe filter (e.g., 0.22 µm PTFE) that does not interact with the compound.

  • Quantification: Accurately dilute the filtered saturate with the pure solvent to a concentration that falls within the linear dynamic range of the chosen analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC). Prepare a calibration curve using standards of known concentration.

  • Calculation: The solubility is calculated from the concentration of the diluted sample, factoring in the dilution performed.

Experimental Workflow Visualization

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis prep 1. Add excess solid to a known volume of solvent in a sealed flask. equil 2. Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium. prep->equil settle 3. Let stand at constant temperature for phase separation (≥24 hours). equil->settle sample 4. Withdraw supernatant. Centrifuge or filter (0.22 µm). settle->sample dilute 5. Accurately dilute the clear filtrate to a known volume. sample->dilute quant 6. Quantify concentration via calibrated HPLC or UV-Vis. dilute->quant result 7. Calculate Solubility (Concentration x Dilution Factor) quant->result caption Figure 1. Workflow for the OECD 105 Shake-Flask Method.

Caption: Figure 1. Workflow for the OECD 105 Shake-Flask Method.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Based on data for structurally similar compounds, the following precautions are advised.

  • Hazard Profile: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may be harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some related compounds are noted to be light-sensitive, so storage in a dark or amber container is recommended.[5]

Crucial Note: This information is a guideline. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the manufacturer before any handling or use.

Conclusion

The solubility of this compound is a critical parameter that underpins its effective use in organic synthesis. Its general insolubility in water and good solubility in a range of common organic solvents, from chloroform to toluene, provide chemists with a flexible platform for a variety of reaction conditions. For precise quantitative work, adherence to a standardized protocol like the OECD 105 shake-flask method is imperative for generating reproducible and reliable data. By integrating this solubility knowledge into experimental design, researchers can optimize reaction efficiency, streamline purification processes, and accelerate the development of novel chemical entities.

References

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Heck Coupling of 2-Bromo-5-chlorothiophene-3-carbaldehyde

[1]

Executive Summary & Mechanistic Logic

Objective: Achieve high-yield C2-alkenylation while preserving the C5-chloride and C3-aldehyde functionalities.

The Chemoselectivity Hierarchy

Success relies on exploiting the bond dissociation energy (BDE) differences between the C-Br and C-Cl bonds.[1]

  • C2-Br Activation: The C3-formyl group is a strong electron-withdrawing group (EWG).[1] Through inductive effects (-I), it significantly reduces electron density at the adjacent C2 position.[1] This makes the C2-Br bond highly electrophilic, facilitating rapid oxidative addition by the Pd(0) species.[1]

  • C5-Cl Preservation: The C5-Cl bond is stronger and less activated.[1] Under controlled temperatures (<110°C) and using standard aryl-phosphine ligands, the Pd catalyst will selectively insert into the C-Br bond, leaving the C-Cl bond intact for orthogonal functionalization in a subsequent step.[1]

Critical Control Points[1][2]
  • Base Selection: Avoid strong alkoxides (e.g., NaOtBu) which can induce Cannizzaro disproportionation of the aldehyde or competitive dehydrohalogenation.[1] Use mild inorganic bases (K₂CO₃, NaHCO₃) or hindered amines (Et₃N).[1]

  • Ligand Choice: Thiophenes can act as soft ligands, potentially poisoning the catalyst.[1] Phosphine ligands (PPh₃, P(o-tol)₃) are essential to outcompete sulfur coordination and maintain a reactive Pd cycle.[1]

  • Temperature: Maintain 80–100°C. Exceeding 120°C increases the risk of activating the C5-Cl bond.[1]

Visualizing the Pathway

The following diagram illustrates the reaction scheme and the competing pathways that must be suppressed.

ReactionPathwaySubstrate2-Bromo-5-chlorothiophene-3-carbaldehydePd0Pd(0)L2Active CatalystSubstrate->Pd0 + LigandSide2Side Reaction B:Aldehyde Condensation(Strong Base)Substrate->Side2 Base DependentOxAddOxidative Addition(C2-Br Insertion)Pd0->OxAdd Fast (EWG activated)CoordAlkene Coordination& InsertionOxAdd->Coord + AlkeneSide1Side Reaction A:C5-Cl Activation(High Temp >120°C)OxAdd->Side1 SlowElimBeta-HydrideEliminationCoord->ElimProductTarget Product(C2-Alkenyl-5-Cl-3-CHO)Elim->Product + Base (Regenerate Pd)

Figure 1: Reaction pathway highlighting the preferred C2-Br activation path (Green) versus thermal and chemical side reactions (Red).[1]

Standard Operating Protocol (SOP)

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: Acrylate, Styrene, or Acrylamide derivative (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)[1][2]

  • Ligand: Triphenylphosphine [PPh₃] (0.10 equiv / 10 mol%) or Tri(o-tolyl)phosphine [P(o-tol)₃] for sterically demanding alkenes.[1]

  • Base: Triethylamine [Et₃N] (2.5 equiv) or Potassium Carbonate [K₂CO₃] (2.0 equiv).[1]

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide), anhydrous.[1]

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon for 5 minutes.[1] Note: Oxygen removal is critical to prevent phosphine oxidation and Pd black formation.[1]

  • Reagent Loading: Add the solid reagents: Substrate (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (if using solid base).[1]

  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to substrate).[1] If using liquid base (Et₃N) and alkene, add them via syringe now.[1]

  • Degassing: Sparge the solution with inert gas for another 5-10 minutes.

  • Reaction: Seal the vessel and heat to 90°C . Stir vigorously.

    • Checkpoint: The solution should turn from amber to dark brown/black.[1] If it turns black immediately and precipitates (Pd black), ligand loading may be insufficient.[1]

  • Monitoring: Monitor by TLC or HPLC/LC-MS at 2 hours and 6 hours. Look for the disappearance of the starting bromide (Rt will shift significantly).[1]

    • Target: >95% conversion of bromide; <2% loss of chloride.[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.[1] Dry organic layer over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography. Note: Thiophene aldehydes can be sticky; a gradient of Hexanes:EtOAc is usually effective.[1]

Optimization & Troubleshooting Guide

Use the data below to refine conditions if the standard protocol yields suboptimal results.

Parameter Screening Matrix
ParameterStandard ConditionAlternative (For Difficult Substrates)Rationale
Catalyst Pd(OAc)₂ (5%)Pd₂(dba)₃ (2.5%)Pd₂(dba)₃ provides a "cleaner" Pd(0) source if initiation is slow.[1]
Ligand PPh₃P(o-tol)₃ or XPhosP(o-tol)₃ is bulky, promoting the elimination step.[1] XPhos is excellent for chlorides but avoid here to ensure chemoselectivity (don't activate the Cl).
Base Et₃NNaHCO₃ or K₂CO₃NaHCO₃ is milder, preventing aldehyde side reactions.[1] K₂CO₃ is robust for sluggish reactions.[1]
Solvent DMFMeCN or 1,4-DioxaneMeCN (reflux, 82°C) is milder and easier to remove but may be too cool for sterically hindered alkenes.[1]
Temp 90°C70°C - 110°CLower temp improves selectivity; Higher temp forces conversion.[1] Do not exceed 120°C.
Troubleshooting Decision Tree

TroubleshootingStartIssue ObservedLowConvLow Conversion(<50% after 12h)Start->LowConvPdBlackPd Black Precipitate(Catalyst Death)Start->PdBlackClLossLoss of Cl / Byproducts(Poor Selectivity)Start->ClLossAction1Increase Temp to 110°COR Switch to Pd2(dba)3LowConv->Action1Action2Increase Ligand:Pd ratio (4:1)Add TBAB (Phase Transfer)PdBlack->Action2Action3LOWER Temp to 80°CSwitch to PPh3 (Less active)ClLoss->Action3

Figure 2: Troubleshooting logic for common Heck reaction failure modes.

References

  • Mechanistic Foundations of the Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1][3] Chemical Reviews, 100(8), 3009–3066.[1] [Link]

  • Reactivity of Halothiophenes: Doucet, H., et al. (2005).[1] Heck Reaction of Aryl Bromides Catalysed by a Palladium–Tetraphosphine Complex.[1][4] Synthesis, 2005(20), 3589–3602.[1] (Demonstrates reactivity trends of 2- vs 3-bromothiophenes). [Link]

  • Chemoselectivity (Br vs Cl) in Pd Coupling: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Contextualizes the difficulty of Cl activation vs Br). [Link]

  • General Protocol for Heterocyclic Aldehydes: Oestreich, M. (Ed.). (2009).[1] The Mizoroki-Heck Reaction. John Wiley & Sons.[1] (General reference for functional group tolerance including aldehydes). [Link][1][2]

Experimental setup for reactions involving 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Executive Summary

This technical guide details the experimental handling and functionalization of This compound (CAS 120759-16-2) . This scaffold is a "privileged intermediate" in medicinal chemistry due to its orthogonal reactivity profile. The molecule possesses three distinct reactive sites: an electrophilic aldehyde at C3, a highly reactive bromide at C2, and a less reactive chloride at C5.

This guide focuses on two core workflows:

  • Regioselective Suzuki-Miyaura Cross-Coupling: Exploiting the electronic differentiation between C2-Br and C5-Cl to achieve site-selective arylation.

  • Heterocyclic Annulation: A robust protocol for synthesizing thieno[2,3-b]pyridines via Knoevenagel condensation followed by intramolecular nucleophilic substitution.

Chemical Profile & Safety Protocols

Before initiating any synthesis, the operator must validate the integrity of the starting material and establish safety controls.

PropertySpecification
Molecular Formula C₅H₂BrClOS
Molecular Weight 225.49 g/mol
Appearance Pale yellow to off-white solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, DMF; Insoluble in water

Safety & Handling (SDS Summary):

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Critical Precaution: Thiophene derivatives can be skin sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory. All reactions involving palladium catalysis and heating must be performed in a fume hood to mitigate potential phosphine ligand off-gassing.

Experiment A: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C2-position without disturbing the C5-Cl bond. Mechanistic Insight: The C2-Br bond is significantly weaker and more electron-deficient than the C5-Cl bond due to the ortho-formyl group. By controlling catalyst loading and temperature, oxidative addition can be restricted exclusively to the C2 site.

Protocol 1: C2-Selective Arylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Chosen for mild reactivity compared to Pd(dppf)Cl₂.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube with the substrate (1.0 mmol, 225 mg), phenylboronic acid (1.1 mmol, 134 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg). Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) via syringe. Stir until solids are dispersed.

  • Base Activation: Add degassed Na₂CO₃ solution (2.0 M, 1.25 mL) dropwise.

  • Reaction: Heat the mixture to 60°C (Oil bath temperature).

    • Note: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C5-Cl site.

  • Monitoring (Self-Validation):

    • TLC (20% EtOAc/Hexane): Monitor the disappearance of the starting material (

      
      ) and appearance of the mono-coupled product (
      
      
      
      ).
    • Stop Condition: Quench when starting material is

      
       by TLC (typically 4–6 hours).
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and brine. Dry over MgSO₄.
    
  • Purification: Flash column chromatography (SiO₂, Gradient 0–15% EtOAc in Hexanes).

Expected Outcome: >85% yield of 5-chloro-2-phenylthiophene-3-carbaldehyde.

Experiment B: Thieno[2,3-b]pyridine Synthesis

Objective: Convert the scaffold into a fused bicyclic system suitable for kinase inhibitor libraries. Mechanistic Insight: This reaction proceeds via a cascade sequence:

  • Knoevenagel Condensation: The aldehyde reacts with an active methylene (e.g., malononitrile) to form a vinyl nitrile intermediate.

  • Thorpe-Ziegler Cyclization: The enolate/amine attacks the C2-Br position in an intramolecular

    
     fashion, closing the pyridine ring.
    
Protocol 2: One-Pot Cascade Cyclization

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Active Methylene: Malononitrile (1.1 equiv)

  • Base: Piperidine (catalytic, 10 mol%) followed by Et₃N (2.0 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve the substrate (1.0 mmol) and malononitrile (1.1 mmol, 73 mg) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (10

    
    L). Stir at RT for 30 minutes.
    
    • Validation: A precipitate (the ylidene intermediate) often begins to form.

  • Cyclization: Add Et₃N (2.0 mmol, 280

    
    L) and heat the reaction to Reflux (78°C)  for 2–4 hours.
    
  • Workup: Cool the reaction to 0°C (ice bath). The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the solid. Wash with cold ethanol (

    
     mL) and cold water.
    
  • Recrystallization: If necessary, recrystallize from hot EtOH/DMF (9:1).

Expected Outcome: Formation of 3-cyano-6-chlorothieno[2,3-b]pyridine derivatives.

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways controlled by reaction conditions.

G Start 2-Bromo-5-chlorothiophene- 3-carbaldehyde Suzuki_Cond Pd(PPh3)4 (3 mol%) PhB(OH)2, Na2CO3 60°C (Mild) Start->Suzuki_Cond Path A: C-C Coupling Cycl_Cond Malononitrile Piperidine/Et3N Reflux (Cascade) Start->Cycl_Cond Path B: Annulation Product_A 5-Chloro-2-phenylthiophene- 3-carbaldehyde (Regioselective Arylation) Suzuki_Cond->Product_A Selective C2-Br Activation Intermediate Vinyl Nitrile Intermediate Cycl_Cond->Intermediate Knoevenagel Product_B 6-Chlorothieno[2,3-b]pyridine Derivative (Fused Ring System) Intermediate->Product_B Intramolecular SNAr (C2-Br displacement)

Caption: Divergent synthesis pathways: Path A utilizes mild Pd-catalysis for regioselective coupling, while Path B utilizes base-mediated cascade cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Exp A: Bis-arylation observed Temperature too high (>75°C) or excess Boronic Acid.Lower Temp to 55–60°C. Reduce Boronic Acid to 1.05 equiv.
Exp A: No reaction at C2 Catalyst deactivation (Oxidation).Use fresh Pd(PPh₃)₄ (bright yellow). Degass solvents thoroughly (freeze-pump-thaw).
Exp B: Low Yield / Sticky Solid Incomplete cyclization.Ensure reaction refluxes vigorously. Add more Et₃N (up to 3 equiv) to drive HBr elimination.
Exp B: Hydrolysis of Aldehyde Wet Ethanol.Use absolute Ethanol or add molecular sieves to the reaction.

References

  • Litvinov, V. P., et al. (2005).[2] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. Retrieved from [Link] (Methodology for thienopyridine synthesis via Knoevenagel/cyclization).

Sources

Application Notes and Protocols: A Guide to the Scale-up Synthesis of 2-Bromo-5-chlorothiophene-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Thiophenes in Modern Drug Discovery

Thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Their unique electronic properties and ability to engage in various biological interactions make them indispensable building blocks in the design of novel therapeutics. Among these, 2-Bromo-5-chlorothiophene-3-carbaldehyde stands out as a highly versatile intermediate. The strategic placement of orthogonal halogen atoms (bromine and chlorine) allows for selective functionalization through a variety of cross-coupling reactions, while the aldehyde group serves as a reactive handle for constructing complex molecular architectures. This guide provides a comprehensive overview of the scalable synthesis of this key intermediate and its subsequent derivatization, offering field-proven insights and detailed protocols for researchers in drug development and process chemistry.

Core Synthesis Strategy: A Two-Step Approach to the Target Intermediate

The most efficient and scalable route to this compound involves a two-step sequence: the initial synthesis of the precursor, 2-bromo-5-chlorothiophene, followed by a regioselective Vilsmeier-Haack formylation.

Diagram of the Core Synthetic Pathway

Synthetic Pathway Start 2-Chlorothiophene Precursor 2-Bromo-5-chlorothiophene Start->Precursor Bromination Target This compound Precursor->Target Vilsmeier-Haack Formylation

Caption: Overall synthetic route to the target compound.

Materials and Reagents

ReagentGradeSupplierNotes
2-Chlorothiophene≥98%Major Chemical SupplierStarting material for the precursor synthesis.
N-Bromosuccinimide (NBS)≥98%Major Chemical SupplierBrominating agent.
Acetic AcidGlacialMajor Chemical SupplierSolvent for bromination.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierSolvent for Vilsmeier-Haack reaction.
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical SupplierReagent for Vilsmeier-Haack reaction.
Phosphorus oxychloride (POCl₃)≥99%Major Chemical SupplierReagent for Vilsmeier-Haack reaction.
Sodium BicarbonateReagentMajor Chemical SupplierFor neutralization.
Anhydrous Magnesium SulfateReagentMajor Chemical SupplierFor drying organic layers.
Phenylboronic acid≥97%Major Chemical SupplierFor Suzuki coupling derivative synthesis.
Malononitrile≥99%Major Chemical SupplierFor Knoevenagel condensation.
Piperidine≥99%Major Chemical SupplierBase catalyst for Knoevenagel condensation.
Palladium(II) acetate≥98%Major Chemical SupplierCatalyst for Suzuki coupling.
Triphenylphosphine≥99%Major Chemical SupplierLigand for Suzuki coupling.
Potassium CarbonateAnhydrousMajor Chemical SupplierBase for Suzuki coupling.
TolueneAnhydrousMajor Chemical SupplierSolvent for Suzuki coupling.
Ethanol200 proofMajor Chemical SupplierFor recrystallization.

Experimental Protocols

Part 1: Scale-up Synthesis of 2-Bromo-5-chlorothiophene (Precursor)

This protocol is adapted from established methods for the bromination of thiophenes, optimized for scalability and regioselectivity. The electron-withdrawing effect of the chlorine atom at the 2-position directs the electrophilic bromination to the 5-position.

Detailed Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chlorothiophene (118.5 g, 1.0 mol) in glacial acetic acid (500 mL).

  • Reagent Addition: Cool the solution to 10-15 °C in an ice-water bath. Dissolve N-bromosuccinimide (187 g, 1.05 mol) in glacial acetic acid (500 mL) and add this solution portion-wise to the stirred thiophene solution over 1 hour, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the mixture into 2 L of ice-water with vigorous stirring. The crude product will precipitate as a pale-yellow solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further wash the crude product with a cold 10% sodium bicarbonate solution to remove any residual acetic acid, followed by another wash with cold water. Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from ethanol or purified by vacuum distillation.

Expected Yield: 85-92%

Part 2: Vilsmeier-Haack Formylation of 2-Bromo-5-chlorothiophene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1][2] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The electron-rich thiophene ring then attacks this electrophile, leading to the formation of the aldehyde after hydrolysis.[3][4]

Detailed Protocol:

  • Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (146 g, 2.0 mol) in anhydrous dichloromethane (DCM, 500 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (230 g, 1.5 mol) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]

  • Addition of Thiophene Precursor: Dissolve 2-bromo-5-chlorothiophene (197.5 g, 1.0 mol) in anhydrous DCM (250 mL) and add it dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40 °C) for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto 2 kg of crushed ice with vigorous stirring. Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 250 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude aldehyde by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate to yield this compound as a crystalline solid.[5]

Expected Yield: 75-85%

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)Rationale and Control Measures
Temperature Control Ice bathJacketed reactor with chillerThe Vilsmeier-Haack reagent formation is highly exothermic. Precise temperature control is crucial to prevent side reactions and ensure safety.
Reagent Addition Rate Manual dropping funnelMetering pumpSlow and controlled addition of POCl₃ and the thiophene substrate is critical for managing the exotherm and ensuring optimal reaction conditions.
Mixing Efficiency Magnetic stirrerMechanical overhead stirrerEfficient mixing is essential for maintaining homogeneity and preventing localized hot spots, especially during quenching and neutralization.
Quenching and Hydrolysis Pouring onto iceSlow addition of reaction mixture to a large volume of ice/waterA controlled quench is vital to dissipate heat and prevent uncontrolled hydrolysis of the intermediate iminium salt.
Purification Method Column chromatographyVacuum distillation or recrystallizationFor larger quantities, vacuum distillation or recrystallization are more practical and cost-effective purification methods than chromatography.

Derivatization of this compound

The synthesized aldehyde is a versatile platform for further molecular elaboration. Below are two representative protocols for its derivatization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties at the bromine-bearing position.[6][7]

Workflow for Suzuki-Miyaura Coupling

Suzuki Coupling Start This compound + Arylboronic Acid Reaction Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O Heat Start->Reaction Product 2-Aryl-5-chlorothiophene-3-carbaldehyde Reaction->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (2.25 g, 10 mmol) in toluene (50 mL) and water (10 mL), add phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (4.14 g, 30 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-chlorothiophene-3-carbaldehyde.[8]

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a classic reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[9][10]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.25 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product usually precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 2-((2-bromo-5-chlorothiophen-3-yl)methylene)malononitrile.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact. Always handle in a fume hood.

  • Brominating Agents (NBS): Corrosive and lachrymatory. Handle with care in a fume hood.

  • Exothermic Reactions: The formation of the Vilsmeier reagent is highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents to prevent runaway reactions.[11][12]

  • Quenching: The quenching of the Vilsmeier reaction mixture with water is also exothermic and releases HCl gas. Perform this step slowly and with efficient stirring in a well-ventilated fume hood.

References

  • CN103497172A - Synthetic method of 2-chlorothiophene - Google P
  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (URL: [Link])

  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. (URL: [Link])

  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions - Zeitschrift für Naturforschung. (URL: [Link])

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (URL: [Link])

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
  • Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2]... - ResearchGate. (URL: [Link])

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL: [Link])

  • Three possible products from the reactions of Gewald's amide with aromatic aldehydes. (URL: [Link])

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (URL: [Link])

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. (URL: [Link])

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - MDPI. (URL: [Link])

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (URL: [Link])

  • Substituted active methylene synthesis by condensation - Organic Chemistry Portal. (URL: [Link])

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (URL: [Link])

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. (URL: [Link])

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (URL: [Link])

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (URL: [Link])

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES1 - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - Sci-Hub. (URL: [Link])

  • DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES - Semantic Scholar. (URL: [Link])

  • Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Publications. (URL: [Link])

  • (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. (URL: [Link])

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. (URL: [Link])

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC - NIH. (URL: [Link])

  • The Knoevenagel Condensation - Organic Reactions. (URL: [Link])

  • 3-bromothiophene - Organic Syntheses Procedure. (URL: [Link])

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (URL: [Link])

  • Knoevenagel condensation of various aromatic aldehydes with active... | Download Table - ResearchGate. (URL: [Link])

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

Sources

Application Notes and Protocols for the Functionalization of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Thiophene Building Block

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a privileged pharmacophore in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a highly sought-after scaffold in drug discovery.[3] 2-Bromo-5-chlorothiophene-3-carbaldehyde is a trifunctionalized building block that offers a powerful platform for the synthesis of complex thiophene derivatives. The distinct reactivity of its three functional groups—the C-Br bond, the C-Cl bond, and the aldehyde—allows for a high degree of synthetic control, enabling the regioselective introduction of various substituents.

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of this compound. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers in the design and execution of their synthetic strategies. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Part 1: Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in this compound is the lynchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position. This chemoselectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted thiophenes.[4] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands are commonly employed. The choice of ligand can significantly influence the reaction efficiency and selectivity.

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

dot

Suzuki_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction Product 2-Aryl-5-chlorothiophene-3-carbaldehyde Reaction->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol outlines a general procedure for the selective arylation of this compound at the 2-position.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound114616-64-9225.501.01.0
Arylboronic AcidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: A Versatile Tool for Thiophene Functionalization

The Stille coupling reaction provides an alternative and powerful method for forming C-C bonds, utilizing organostannane reagents.[6] This reaction is known for its tolerance of a wide range of functional groups and its insensitivity to air and moisture.[7]

Causality Behind Experimental Choices:

  • Organostannane Reagent: Tributyltin derivatives are commonly used due to their stability and reactivity. However, it is important to note the toxicity of organotin compounds and take appropriate safety precautions.

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are effective catalysts for Stille couplings.

  • Solvent: Anhydrous, non-polar solvents like toluene or THF are typically used.

dot

Stille_Coupling Start This compound Reaction Stille Coupling Start->Reaction Reagents Organostannane (e.g., Aryl-SnBu3) Pd Catalyst (e.g., Pd(PPh3)4) Reagents->Reaction Product 2-Substituted-5-chlorothiophene-3-carbaldehyde Reaction->Product

Caption: Stille coupling reaction workflow.

Protocol 2: Selective Stille Coupling at the C-2 Position

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound114616-64-9225.501.01.0
Organostannane Reagent (e.g., Aryl-SnBu₃)VariesVaries1.11.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Anhydrous Toluene108-88-392.14--

Procedure:

  • In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (10 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 110 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, employing a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is highly efficient and proceeds under mild conditions.

Causality Behind Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is essential for the catalytic cycle.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The reaction is often carried out in a solvent such as THF or DMF, in addition to the amine base.

dot

Sonogashira_Coupling Start This compound Reaction Sonogashira Coupling Start->Reaction Reagents Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Amine Base Reagents->Reaction Product 2-Alkynyl-5-chlorothiophene-3-carbaldehyde Reaction->Product

Caption: Sonogashira coupling reaction scheme.

Protocol 3: Selective Sonogashira Coupling at the C-2 Position

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[10]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound114616-64-9225.501.01.0
Terminal AlkyneVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Copper(I) Iodide (CuI)7681-65-4190.450.10.1
Triethylamine (Et₃N)121-44-8101.192.02.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11--

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Part 2: Harnessing the Reactivity of the Aldehyde Functional Group

The aldehyde group at the 3-position of the thiophene ring is a versatile handle for a variety of transformations, most notably nucleophilic addition reactions. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Nucleophilic Addition to the Aldehyde

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles.[11] This reaction typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol.[12]

dot

Nucleophilic_Addition Start 2-Substituted-5-chlorothiophene-3-carbaldehyde Reaction Nucleophilic Addition Start->Reaction Reagents Nucleophile (e.g., Grignard Reagent) Acidic Workup Reagents->Reaction Product Secondary Alcohol Reaction->Product

Caption: Nucleophilic addition to the aldehyde.

Protocol 4: Grignard Addition to the Aldehyde

This protocol provides a general method for the addition of a Grignard reagent to the aldehyde of a functionalized thiophene.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
2-Aryl-5-chlorothiophene-3-carbaldehydeVariesVaries1.01.0
Grignard Reagent (e.g., MeMgBr in Et₂O)VariesVaries1.21.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49--

Procedure:

  • Dissolve the 2-aryl-5-chlorothiophene-3-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Part 3: Advanced Applications: Synthesis of Thieno[3,2-b]thiophenes

Functionalized thiophenes are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[3,2-b]thiophenes. These fused systems are of significant interest in materials science due to their unique electronic and optical properties.[13]

dot

Thienothiophene_Synthesis Start Functionalized Thiophene Reaction1 Introduction of a Sulfur-containing Moiety Start->Reaction1 Intermediate Thiophene with Pendant Sulfur Group Reaction1->Intermediate Reaction2 Intramolecular Cyclization Intermediate->Reaction2 Product Thieno[3,2-b]thiophene Reaction2->Product

Caption: General strategy for thieno[3,2-b]thiophene synthesis.

A common strategy for the construction of the thieno[3,2-b]thiophene core involves the introduction of a sulfur-containing substituent at the 3-position of a thiophene ring, followed by an intramolecular cyclization. For example, a 3-bromothiophene can undergo nucleophilic substitution with a thiol, followed by a base- or metal-catalyzed cyclization.[14]

Protocol 5: Synthesis of a Thieno[3,2-b]thiophene Derivative

This protocol provides a conceptual framework for the synthesis of a thieno[3,2-b]thiophene from a suitably functionalized thiophene precursor. The specific conditions will vary depending on the nature of the substituents.

Conceptual Steps:

  • Functionalization at the 3-position: Starting with a 2,5-disubstituted-3-bromothiophene, introduce a sulfur nucleophile (e.g., sodium thiomethoxide) via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction.

  • Introduction of a reactive group for cyclization: The substituent at the 2-position should be amenable to cyclization. For example, an acetyl group can be used.

  • Intramolecular Cyclization: Treatment with a strong base, such as sodium ethoxide, can induce an intramolecular condensation reaction to form the second thiophene ring.[14]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized thiophene derivatives. The strategic and selective manipulation of its three functional groups, guided by the principles of modern synthetic organic chemistry, opens up a vast chemical space for exploration in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and efficiently utilize this powerful synthetic tool.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Rizwan, K., et al. (2014). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Chemistry Central Journal, 8(1), 74. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Ali, A., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Brazilian Chemical Society, 29(10), 2154-2166. [Link]

  • Chemistry LibreTexts. (2021). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Al-Zoubi, R. M. (2017). Recent Advances in Sonogashira Reactions. Current Organic Synthesis, 14(1), 2-24. [Link]

  • Irgashev, R. A., et al. (2021). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 26(22), 6825. [Link]

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 8, 74. [Link]

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]

  • Bano, A., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(10), 1378. [Link]

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

  • Irgashev, R. A., et al. (2021). Synthesis of thieno[3,2-b]thiophenes from bromothiophene. Beilstein Journal of Organic Chemistry, 17, 2696-2715. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Murphy, A. R., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Organic Letters, 9(23), 4567-4570. [Link]

  • Chemistry LibreTexts. (2021). Stille Coupling. [Link]

  • So, C. M., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(22), 6038-6041. [Link]

  • University of California, Davis. Nucleophilic addition and abstraction. [Link]

  • CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
  • Irgashev, R. A., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 17, 2696-2715. [Link]

  • Wikipedia. Stille reaction. [Link]

  • NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

  • Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]

  • Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Chegg. (2022, July 17). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave [Video]. YouTube. [Link]

  • CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
  • NROChemistry. Stille Coupling. [Link]

Sources

2-Bromo-5-chlorothiophene-3-carbaldehyde as a building block in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-5-chlorothiophene-3-carbaldehyde in Advanced Materials Synthesis

Executive Summary

This compound (CAS 1014644-76-8) is a high-value heterocyclic building block distinguished by its orthogonal reactivity profile .[1][2] Unlike simple halothiophenes, this trisubstituted scaffold offers three distinct chemical handles—an electrophilic aldehyde, a reactive bromide, and a robust chloride—positioned to enable "programmed" synthesis.[2][3]

This guide details the strategic application of this molecule in synthesizing thieno[3,2-b]thiophene (TT) fused systems and asymmetric conjugated oligomers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).[1][2][3] By leveraging the reactivity difference between the C–Br and C–Cl bonds, researchers can achieve high regioselectivity without protecting groups.[2][3]

Strategic Reactivity & Chemo-Selectivity[1][2]

The utility of this compound lies in the specific hierarchy of its functional groups. Understanding this hierarchy is critical for designing sequential syntheses.[1][2][3]

Reactivity Hierarchy (Chemo-Selectivity Map)
  • Aldehyde (C-3): Most electrophilic.[1][2][3] Reacts with amines (Schiff base), active methylenes (Knoevenagel), or sulfur nucleophiles (cyclization).[2][3]

  • Bromide (C-2): High reactivity in Pd(0) cross-coupling (Suzuki, Stille).[1][2][3] The C–Br bond is weaker than the C–Cl bond, allowing exclusive substitution at C-2 while preserving the C-5 chloride.[1][2]

  • Chloride (C-5): Lowest reactivity.[1][2][3] Acts as a "blocking group" during initial functionalization but can be activated later using specialized ligands (e.g., SPhos, XPhos) or via lithium-halogen exchange.[2][3]

Figure 1: Chemo-selectivity map illustrating the three primary divergent synthetic pathways available from the core scaffold.[1][2]

Protocol A: Synthesis of 2-Chlorothieno[3,2-b]thiophene Derivatives

The most powerful application of this building block is the rapid construction of the thieno[3,2-b]thiophene (TT) core.[2][3] The TT motif is a "privileged structure" in materials science, known for facilitating dense π-π stacking and high charge carrier mobility.[1][2][3]

Mechanism: This protocol utilizes a modified Fiesselmann synthesis .[1][2][3] The sulfur nucleophile (ethyl thioglycolate) attacks the aldehyde (aldol-type) and displaces the adjacent C-2 bromide in a cascade sequence to close the ring.[1][2]

Significance: The resulting product retains the C-5 chlorine (now position 2 on the fused system), providing a pre-halogenated core ready for polymerization.[2][3]

Materials:
  • Precursor: this compound (1.0 eq)[2]

  • Reagent: Ethyl thioglycolate (1.1 eq)[1][2][3]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.5 eq)[2][3]
  • Solvent: DMF (Anhydrous)[1][2][3]

Step-by-Step Procedure:
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (5 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Add Ethyl thioglycolate (5.5 mmol) dropwise at room temperature.

  • Base Activation: Add

    
      (12.5 mmol) in a single portion.
    
    • Observation: The reaction mixture will likely turn yellow/orange, indicating the formation of the thiolate intermediate.[2][3]

  • Cyclization: Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (

      
      ) should disappear, and a highly fluorescent blue/green spot (
      
      
      
      ) should appear.[2][3]
  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice-water (100 mL) to precipitate the product.

    • Filter the solid or extract with Ethyl Acetate (3 x 30 mL).[2][3]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/DCM gradient).

Yield Expectation: 75–85% Product: Ethyl 2-chlorothieno[3,2-b]thiophene-5-carboxylate.[1][2]

Protocol B: Regioselective Suzuki-Miyaura Coupling

This protocol demonstrates the selective functionalization of the C-2 position using the lability difference between Br and Cl.[1][2][3] This is essential for creating "Push-Pull" small molecules for OPVs.[1][2][3]

Materials:
  • Substrate: this compound (1.0 eq)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq)[2]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3-5 mol%)[2]
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)[1][3]

Step-by-Step Procedure:
  • Degassing: Charge a Schlenk tube with the substrate, boronic acid, and catalyst.[2][3] Evacuate and backfill with Argon (3 cycles).[2][3]

    • Critical Step: Oxygen must be rigorously excluded to prevent homocoupling or oxidation of the aldehyde.[2][3]

  • Solvent Addition: Add degassed Toluene/Ethanol and the aqueous base via syringe.[1][3]

  • Reaction: Heat to 70°C for 12 hours.

    • Note: Do not exceed 80°C to minimize oxidative addition into the C–Cl bond.[1][2][3]

    • Self-Validating Check: 1H NMR of a crude aliquot should show the disappearance of the doublet at

      
       7.2-7.4 (thiophene proton adjacent to Br) and the retention of the aldehyde singlet at 
      
      
      
      ~9.8 ppm.[2][3]
  • Work-up: Dilute with water, extract with DCM, dry over

    
    , and concentrate.
    

Outcome: 5-Chloro-2-(4-methoxyphenyl)thiophene-3-carbaldehyde.[2] The chlorine atom remains intact for a second coupling step (e.g., with a different boronic acid) to create an asymmetric A-D-A' molecule.[2][3]

Analytical Data & Quality Control

When sourcing or synthesizing this material, verify purity using the following parameters.

ParameterSpecificationMethodNotes
Appearance Light yellow to orange solid/oilVisualDarkens upon oxidation.[1] Store under inert gas.
Purity >97.0%HPLC / GC-MSImpurities often include des-bromo (5-chlorothiophene-3-carbaldehyde).
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

9.8 (s, 1H, CHO), 7.3 (s, 1H, Ar-H)
400 MHz CDCl3Diagnostic singlet for the C-4 proton confirms substitution pattern.[2]
IR Spectrum 1660-1680

(C=O)
ATR-FTIRStrong carbonyl stretch.[2]

Safety & Handling

  • Lachrymator: Like many halogenated aldehydes, this compound can be irritating to eyes and mucous membranes.[1][2][3] Handle in a fume hood.

  • Skin Sensitizer: Wear nitrile gloves.[1][2][3]

  • Storage: Store at 2–8°C under Argon. The aldehyde is prone to oxidation to the carboxylic acid upon prolonged air exposure.[2][3]

References

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link][2][3][4]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. MDPI. Available at: [Link][2][3]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. NIH PubMed Central. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH PubMed Central. Available at: [Link]

Sources

Navigating Electrophilic Substitution on a Highly Substituted Thiophene Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Strategic Functionalization of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Introduction: A Versatile Scaffold in Medicinal and Materials Chemistry

The thiophene nucleus is a cornerstone in the architecture of a vast array of pharmacologically active compounds and advanced organic materials. Its unique electronic properties and susceptibility to functionalization make it a privileged scaffold in drug discovery and materials science. This compound, a trisubstituted thiophene, presents a particularly interesting case for synthetic exploration. The presence of two deactivating halogens and a meta-directing carbaldehyde group on the thiophene ring creates a unique electronic landscape that governs the regioselectivity of further chemical transformations. This guide provides a comprehensive overview of the electrophilic substitution reactions of this versatile building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Understanding the Electronic Landscape: Predicting Regioselectivity

Electrophilic aromatic substitution (EAS) on a substituted aromatic ring is a nuanced process where the existing substituents dictate the position of the incoming electrophile.[1] In the case of this compound, we have a delicate interplay of directing effects:

  • Halogens (Bromo and Chloro): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors due to the resonance donation of their lone pairs. In the thiophene ring, the positions ortho and para to the halogens are C3 and C5 (for the C2-bromo group) and C4 and C2 (for the C5-chloro group).

  • Carbaldehyde (Formyl) Group: The formyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. The meta position relative to the C3-carbaldehyde is the C5 position.

Considering the positions are already substituted at C2, C3, and C5, the only available position for electrophilic attack is C4 . The directing effects of the substituents converge to strongly favor the substitution at this position. The deactivating nature of all three substituents, however, implies that forcing conditions may be necessary to achieve successful electrophilic substitution.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the primary electrophilic substitution reactions applicable to this compound, complete with step-by-step protocols and mechanistic considerations.

Nitration: Introducing a Nitro Group at the C4 Position

The introduction of a nitro group is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The nitration of 2,5-dihalothiophenes has been shown to proceed at the vacant β-positions (C3 and C4).[2] Given the existing substitution pattern of our target molecule, nitration is predicted to occur exclusively at the C4 position.

Predicted Reaction:

Caption: Predicted nitration of this compound.

Experimental Protocol: Nitration

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 5 mL).

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.5 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve this compound (1.0 g, 4.14 mmol) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Bromo-5-chloro-4-nitrothiophene-3-carbaldehyde.

ReagentMolar Mass ( g/mol )Amount (g or mL)Moles (mmol)
This compound241.501.0 g4.14
Fuming Nitric Acid (HNO₃)63.011.5 mL~24
Concentrated Sulfuric Acid (H₂SO₄)98.085 mL-

Table 1: Reagents for the nitration of this compound.

Halogenation: Introducing an Additional Halogen

Further halogenation of the thiophene ring can be achieved using standard halogenating agents. Due to the deactivating nature of the existing substituents, a Lewis acid catalyst may be required to facilitate the reaction. The substitution will again be directed to the C4 position.

Predicted Reaction (Bromination):

Caption: Predicted bromination of this compound.

Experimental Protocol: Bromination

  • Setup: To a solution of this compound (1.0 g, 4.14 mmol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride, 20 mL) in a round-bottom flask, add a catalytic amount of iron(III) bromide (FeBr₃, ~50 mg).

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 0.23 mL, 4.55 mmol) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield 2,4-Dibromo-5-chlorothiophene-3-carbaldehyde.

ReagentMolar Mass ( g/mol )Amount (g or mL)Moles (mmol)
This compound241.501.0 g4.14
Bromine (Br₂)159.810.23 mL4.55
Iron(III) Bromide (FeBr₃)295.56~50 mgCatalytic

Table 2: Reagents for the bromination of this compound.

Friedel-Crafts Acylation: Introducing an Acyl Group

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[3] Due to the strong deactivation of the thiophene ring, this reaction will likely require a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Predicted Reaction (Acetylation):

Caption: Predicted Friedel-Crafts acetylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation

  • Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 0.61 g, 4.55 mmol) in an anhydrous solvent like dichloromethane (CH₂Cl₂, 20 mL).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (CH₃COCl, 0.32 mL, 4.55 mmol).

  • Substrate Addition: Add a solution of this compound (1.0 g, 4.14 mmol) in CH₂Cl₂ dropwise to the mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 4-Acetyl-2-bromo-5-chlorothiophene-3-carbaldehyde.

ReagentMolar Mass ( g/mol )Amount (g or mL)Moles (mmol)
This compound241.501.0 g4.14
Acetyl Chloride (CH₃COCl)78.500.32 mL4.55
Aluminum Chloride (AlCl₃)133.340.61 g4.55

Table 3: Reagents for the Friedel-Crafts acylation of this compound.

Workflow Visualization

The general workflow for performing electrophilic substitution reactions on this compound can be summarized as follows:

G start Start reagent_prep Reagent Preparation (e.g., Nitrating Mixture) start->reagent_prep substrate_addition Substrate Addition (this compound) reagent_prep->substrate_addition reaction Reaction under Controlled Conditions substrate_addition->reaction workup Aqueous Work-up & Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Isolated Product purification->product

Caption: General workflow for electrophilic substitution reactions.

Conclusion and Future Perspectives

This compound serves as a valuable starting material for the synthesis of highly functionalized thiophene derivatives. The strong directing effects of the existing substituents predictably channel electrophilic attack to the C4 position. While the deactivated nature of the ring necessitates carefully optimized and sometimes forcing reaction conditions, the protocols outlined in this guide provide a solid foundation for the successful synthesis of novel compounds. The resulting tetrasubstituted thiophenes are poised to be valuable intermediates in the development of new pharmaceuticals and advanced materials, opening avenues for further synthetic exploration and application-driven research.

References

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. In Chemistry of Heterocyclic Compounds (pp. 1-117). John Wiley & Sons, Inc.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Reid, J. R., & Korte, A. R. (2010). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Heterocyclic Chemistry, 47(4), 855-860.
  • Vilsmeier–Haack reaction. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Friedel–Crafts reaction. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson+. Retrieved from [Link]

  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (2002). The Journal of Organic Chemistry, 67(16), 5588-5595.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry, 9(4), 743-750.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (2016). International Journal of Molecular Sciences, 17(6), 912.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2019). Molbank, 2019(2), M1065.
  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. (1973). Russian Chemical Reviews, 42(4), 315-335.
  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. (2007).

Sources

Application Note: Condensation Reactions of 2-Bromo-5-chlorothiophene-3-carbaldehyde

[1]

Abstract

This technical guide details the synthetic utility of 2-Bromo-5-chlorothiophene-3-carbaldehyde , a highly functionalized heterocyclic scaffold.[1] The presence of an electrophilic aldehyde at the C3 position, flanked by a reactive bromine at C2 and a stabilizing chlorine at C5, makes this molecule a "linchpin" intermediate for constructing fused heterocyclic systems, particularly thieno[2,3-b]pyridines .[1] This note provides standardized protocols for Knoevenagel condensation, Schiff base formation, and cascade cyclization, supported by mechanistic insights and safety guidelines.[1]

Introduction & Structural Analysis[2][3]

The molecule This compound represents a strategic "ortho-haloformyl" scaffold.[1] In medicinal chemistry, this motif is prized because it allows for modular ring construction.[1]

Reactivity Profile

The thiophene ring is electron-rich, but the substituents dramatically alter its behavior:

  • C3-Formyl Group (CHO): The primary site for condensation reactions (aldol, Knoevenagel, imine formation).[1] It acts as an electron-withdrawing group (EWG), activating the adjacent positions.[1]

  • C2-Bromine (Br): Located ortho to the aldehyde and alpha to the sulfur.[1] The inductive effect of the sulfur and the electron-withdrawing nature of the aldehyde make this bromine highly susceptible to oxidative addition (Pd-catalyzed couplings) or nucleophilic aromatic substitution (SNAr) during cyclization sequences.[1]

  • C5-Chlorine (Cl): Provides steric bulk and electronic modulation.[1] It is generally less reactive than the C2-Br, allowing for site-selective transformations at C2 without disturbing the C5 position.[1]

Strategic Value

The condensation of the C3-aldehyde is rarely the endpoint; it is typically the trigger for a cascade sequence .[1] By condensing a nucleophile with the aldehyde, one positions a pendant group to attack the C2-Br, closing a second ring to form bicyclic heteroaromatics (e.g., thienopyridines, thienopyrimidines).[1]

Experimental Protocols

Protocol A: Knoevenagel Condensation

Objective: Synthesis of 2-(2-bromo-5-chlorothiophen-3-yl)methylene derivatives. Application: Precursors for Heck cyclization or Michael acceptors for heterocycle synthesis.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (0.2 equiv) for milder conditions.[1]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Procedure
  • Dissolution: Charge a round-bottom flask with this compound (1.0 mmol) and absolute EtOH (5 mL).

  • Addition: Add Malononitrile (1.1 mmol). Stir until dissolved.

  • Catalysis: Add Piperidine (2-3 drops) at room temperature.

    • Note: The reaction is often exothermic.[1] If precipitation is immediate, increase solvent volume.[1]

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product usually appears as a bright yellow spot.[1]

  • Workup:

    • Cool the mixture to 0°C.

    • Filter the precipitate.[1]

    • Wash the cake with cold EtOH (2 x 5 mL) and Hexane (2 x 5 mL).

  • Purification: Recrystallize from hot Ethanol if necessary.

Typical Yield: 85–95% Data Interpretation: Appearance of a vinyl proton singlet (



1
Protocol B: Schiff Base Formation (Imine Synthesis)

Objective: Synthesis of

1Application:1
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Aniline or substituted aniline (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol.[1]

Procedure
  • Setup: In a dry flask, dissolve the aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Condensation: Add the amine (1.0 mmol) and Acetic Acid (cat.).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Dean-Stark Option: For stubborn amines, use Toluene and a Dean-Stark trap to remove water.[1]

  • Isolation:

    • Concentrate the solvent to ~20% volume under reduced pressure.[1]

    • Cool to 4°C to induce crystallization.[1]

    • Filter and wash with cold ether.[1]

Typical Yield: 75–90%

Protocol C: Cascade Synthesis of Thieno[2,3-b]pyridines

Objective: One-pot condensation-cyclization to form the fused pyridine ring.[1] Mechanism: Knoevenagel condensation followed by nucleophilic displacement of the C2-Bromine by an in-situ generated enamine/amidine.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent 1: Active Methylene (e.g., Malononitrile) (1.0 equiv)[1]

  • Reagent 2: Thiophenol or suitable nucleophile (if S-alkylation is target) OR[1]

  • Direct Route Reagents: Ethyl acetoacetate + Ammonium Acetate (Hantzsch-like).[1]

  • Base: K

    
    CO
    
    
    or Et
    
    
    N.[1]
Procedure (Friedländer-type Modification)
  • Mix: Combine aldehyde (1 mmol), active methylene (e.g., 3-aminocrotononitrile or mixture of malononitrile/amine) in DMF (5 mL).

  • Heat: Heat to 100°C for 6–12 hours.

  • Cyclization: The initial condensation forms the vinyl intermediate.[1] The amino group of the second component then displaces the C2-Br (S

    
    Ar), closing the ring.[1]
    
  • Workup: Pour into ice water. The solid precipitate is the crude thienopyridine.[1]

Reaction Logic & Visualization

The following diagram illustrates the divergent pathways available from the central scaffold.

ReactionPathwaysStart2-Bromo-5-chloro-thiophene-3-carbaldehydeReagent1MalononitrilePiperidineStart->Reagent1Reagent2AnilineAcOH, EtOHStart->Reagent2Reagent3Ethyl CyanoacetateNH4OAcStart->Reagent3Prod1Vinyl Nitrile(Knoevenagel Product)Reagent1->Prod1Condensation(-H2O)Prod2Schiff Base(Imine)Reagent2->Prod2Imine Formation(-H2O)Prod3Thieno[2,3-b]pyridine(Fused System)Reagent3->Prod3Cascade:Condensation +Cyclization (-HBr)Prod1->Prod3Cyclization viaNucleophilic Attack

Figure 1: Divergent synthetic pathways. The aldehyde (Start) can undergo simple condensation (Green/Yellow) or cascade cyclization (Red) to form fused heterocycles.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Knoevenagel) Reversibility of reaction (Retro-Aldol)Use Dean-Stark trap or molecular sieves to remove water.[1]
No Precipitation Product too soluble in EtOHAdd water dropwise to induce precipitation or switch solvent to MeOH/Water .[1]
Impure Product (Schiff Base) Hydrolysis during workupAvoid aqueous washes.[1] Crystallize directly from dry ether/hexane.[1]
Incomplete Cyclization C2-Br is not leavingIncrease temperature to >100°C; switch solvent to DMF or DMAc ; add CuI catalyst (Ullmann-type assistance).

Safety & Handling (E-E-A-T)

Hazard Identification: Based on Safety Data Sheets (SDS) for halogenated thiophene aldehydes [1, 2]:

  • Skin/Eye Irritation: Classified as Skin Irrit. 2 and Eye Irrit.[1][2] 2A . The combination of the aldehyde and halogenated ring makes this compound a potent irritant and potential sensitizer.[1]

  • Handling: Always handle in a fume hood. The aldehyde moiety can oxidize to the carboxylic acid upon prolonged air exposure; store under inert gas (Nitrogen/Argon) at 2–8°C.[1]

  • Waste: Halogenated organic waste.[1] Do not mix with general organic solvents if specific halogenated waste streams are required by your facility.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromothiophene-2-carbaldehyde (Analogue Safety Data).[1]Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromothiophene-3-carbaldehyde.[1]Link[1]

  • Litvinov, V. P. (2005).[1] Thienopyridines: synthesis, properties, and biological activity.[1][3] Russian Chemical Bulletin.[1] Link

  • Bakhite, E. A., et al. (2017).[1][4] Fused thieno[2,3-b]pyridines: Synthesis and characterization. Arkivoc.[1][4][5] Link

  • PubChem. Compound Summary: 5-Bromo-2-chlorothiophene-3-carbaldehyde (Isomer Data).[1]Link[1]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 2-Bromo-5-chlorothiophene-3-carbaldehyde via recrystallization. Here, we address common challenges and provide field-proven insights to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to find a suitable recrystallization solvent for this compound. What are the key characteristics of an ideal solvent?

A1: The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the impure solid when hot and the subsequent formation of pure crystals upon cooling, leaving impurities behind in the solution.[1]

Key characteristics to consider in a solvent include:

  • Solubility Gradient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Inertness: The solvent must not react with this compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying phase.[1]

  • Impurity Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

Q2: What specific solvents are recommended for halogenated thiophenes like this compound?

A2: For thiophene derivatives, polar solvents are often a good starting point.[2] Based on the "like dissolves like" principle, the polar carbon-halogen and carbonyl bonds in this compound suggest that moderately polar solvents would be effective.[3] Alcohols such as methanol or ethanol are particularly preferred for the recrystallization of thiophenes.[2] You may also consider solvent mixtures, such as a mixture of two alcohols (e.g., methanol and ethanol) or an alcohol with another solvent.[2]

Here is a table of suggested starting solvents for screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Ethanol78.424.5Often a good starting point for polar organic compounds.[2]
Methanol64.732.7Similar to ethanol, but with a lower boiling point.[2]
Isopropanol82.618.3A slightly less polar alcohol that can be effective.[2]
Hexane691.89A non-polar solvent, useful in a two-solvent system with a more polar solvent.
Toluene110.62.38An aromatic solvent that can be effective for aromatic compounds.[4]
Dichloromethane39.69.08A versatile solvent, though its high volatility requires careful handling.[5]

Q3: My compound is not crystallizing, even after the solution has cooled to room temperature. What should I do?

A3: A failure to crystallize upon cooling is a common issue and can often be resolved with a few simple techniques.[6] This situation typically arises from either using too much solvent, resulting in a solution that is not supersaturated, or the kinetics of nucleation being slow.[7]

Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[6]

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This seed crystal will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to boil off a small amount of the solvent, thereby increasing the concentration of your compound.[8] Be careful not to evaporate too much, as this can cause the compound to precipitate out of solution rather than form crystals.[7]

    • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[8]

Q4: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

To address this:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.[7]

  • Solvent Selection: Choose a solvent with a lower boiling point.

  • Two-Solvent System: If a single solvent is problematic, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol outlines the standard procedure for recrystallizing this compound from a single solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.[6]

  • Achieve Saturation: Continue adding the hot solvent dropwise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9][10] This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[9] Do not disturb the flask during this process to promote the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Two-Solvent Recrystallization Protocol

This method is useful if a suitable single solvent cannot be found.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Induce Cloudiness: Slowly add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy. This indicates the point of saturation.[8]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add minimal hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast SolubilityTooHigh Solubility too high at low temp? LowYield->SolubilityTooHigh PrematureCrystallization Premature crystallization during hot filtration? LowYield->PrematureCrystallization Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes Induce Induce Crystallization (Scratch/Seed) TooMuchSolvent->Induce No SlowCooling Cool down slowly CoolingTooFast->SlowCooling Yes ChangeSolvent Change solvent or use two-solvent system CoolingTooFast->ChangeSolvent No CoolLonger Cool in ice bath for longer SolubilityTooHigh->CoolLonger Yes PreheatApparatus Pre-heat funnel and flask PrematureCrystallization->PreheatApparatus Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Lohwasser, W., & Schmidt, M. (n.d.). Process for the purification of thiophenes.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. [Link]

  • Liu, S., et al. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Royal Society of Chemistry. [Link]

  • Wang, J. (n.d.). Preparation method for 2-chlorine-5-thiophene formic acid.
  • Arfa, A., et al. (2023). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design. [Link]

Sources

Optimizing reaction temperature for 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Functionalization & Optimization Topic: Temperature Control for 2-Bromo-5-chlorothiophene-3-carbaldehyde Synthesis Ticket ID: #THIO-OPT-442 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermodynamic Trap

You are likely encountering issues with yield consistency or regioisomer contamination. The synthesis of This compound represents a classic conflict between Kinetic Control (direct functionalization) and Thermodynamic Control (Halogen Dance).

Because the thiophene ring is substituted with two different halogens (Bromine at C2, Chlorine at C5), the reaction temperature is not just a variable for rate; it is the switch that determines whether you form the desired product or a "scrambled" regioisomer mixture.

This guide covers the two primary routes:

  • Cryogenic Lithiation (LDA/DMF): High risk of Halogen Dance; requires strict -78°C control.

  • Vilsmeier-Haack (POCl3/DMF): High risk of tarring; requires thermal activation to overcome halogen deactivation.

Part 1: The "Cold" Route (Lithiation-Formylation)

Recommended for: High regioselectivity and clean isolation.

The most common failure mode in this route is the Halogen Dance (HD) reaction. If the temperature deviates above -70°C before quenching, the lithiated intermediate will undergo a base-catalyzed migration, moving the Bromine atom to the more thermodynamically stable C3 or C4 position, scrambling your substitution pattern.

Critical Workflow Diagram: Kinetic vs. Thermodynamic Pathways

HalogenDance Start Start: 2-Bromo-5-chlorothiophene LDA Add LDA (1.1 eq) Start->LDA Kinetic Kinetic Intermediate (3-Lithio-2-bromo-5-chlorothiophene) Temp: -78°C LDA->Kinetic Kinetic Control (-78°C) Quench DMF Quench (Must be at -78°C) Kinetic->Quench Maintain Cold Warm Warming Event (Temp > -60°C) Kinetic->Warm Accidental Warming Product Target Product: This compound Quench->Product Dance Halogen Dance (Br Migration) Warm->Dance Scrambled Scrambled Isomers (3-Bromo-5-chloro... etc.) Dance->Scrambled

Caption: Figure 1. The "Halogen Dance" mechanism is triggered by temperature elevation, causing irreversible scrambling of the bromine position.

Troubleshooting Guide: Cryogenic Lithiation

Q: I used n-BuLi at -78°C, but I lost the Bromine. Why? A: Never use n-BuLi for this substrate. n-BuLi is nucleophilic enough to attack the Bromine atom directly (Lithium-Halogen Exchange) rather than deprotonating the C3-H bond.

  • Solution: Use LDA (Lithium Diisopropylamide) . It is a bulky, non-nucleophilic base that will selectively deprotonate C3 without attacking the C2-Bromine [1].

Q: My GC-MS shows multiple isomers. I kept the bath at -78°C. A: You likely experienced a local exotherm during addition or quenching.

  • The Mechanism: The "Halogen Dance" is extremely fast. Even a momentary rise to -50°C at the drop site of the addition funnel allows the Bromine to migrate [2].

  • Protocol Fix:

    • Pre-cool the LDA solution to -78°C before adding the thiophene.

    • Add the thiophene solution down the side of the flask (pre-cooled wall) over 30+ minutes.

    • Crucial: Cool the DMF (electrophile) to -60°C in a separate flask before cannulating it into the reaction mixture. Adding room-temp DMF releases massive heat of solvation, triggering the dance.

Q: The reaction mixture turned black/tarry upon warming. A: This indicates decomposition of the lithiated species.

  • Fix: Do not allow the lithiated intermediate to sit. The "induction time" between LDA addition and DMF quench should be minimized (typically 15–30 mins at -78°C is sufficient for deprotonation). Longer stir times increase the probability of side reactions.

Part 2: The "Hot" Route (Vilsmeier-Haack)

Recommended for: Large-scale batches where cryogenic cooling is cost-prohibitive.

The Vilsmeier-Haack (VH) reaction uses POCl3/DMF.[1][2] However, the thiophene ring is deactivated by the electron-withdrawing Chlorine and Bromine atoms. Standard VH conditions (0°C to RT) will likely result in 0% conversion .

Temperature Optimization Matrix
PhaseTemperatureCritical ParameterFailure Mode
Reagent Formation 0°C to 5°CControl ExothermIf Vilsmeier reagent (Chloroiminium ion) forms too hot, it degrades.
Addition RTRate of AdditionRapid addition causes thermal runaway.
Reaction (Cooking) 70°C - 85°C Activation Energy<60°C: No Reaction (Ring is too deactivated).>90°C: Polymerization/Tarring.
Hydrolysis 0°CpH ControlAcidic hydrolysis at high temp cleaves the C-Br bond.
Troubleshooting Guide: Vilsmeier-Haack

Q: I refluxed at 100°C to push conversion, but yield dropped. A: Thiophenes with halogens are sensitive to acid-catalyzed polymerization at high temperatures.

  • Solution: The "Sweet Spot" for di-halo-thiophenes is typically 75°C–80°C . Do not exceed 85°C. If conversion is stalled, add a Lewis Acid catalyst (like ZnCl2) rather than increasing temperature [3].

Q: The product solidified into a rock during hydrolysis. A: Vilsmeier adducts are sticky salts.

  • Protocol: Pour the reaction mixture slowly into a vigorously stirred slurry of Sodium Acetate/Ice water . Do not use simple water or NaOH, as the pH shock can degrade the aldehyde. The Sodium Acetate buffers the solution, allowing the aldehyde to precipitate as a clean solid rather than an oil/gum [4].

Part 3: Summary of Specifications

To ensure reproducibility, adhere to these validated parameters:

ParameterLithiation Route (Preferred)Vilsmeier Route (Alternative)
Primary Reagent LDA (Freshly prepared)POCl3 / DMF
Critical Temp -78°C (Strict) 75°C (Target)
limiting Factor Halogen Migration (Dance)Ring Deactivation
Quench Temp -78°C (add DMF cold)0°C (pour into ice/NaOAc)
Major Impurity Regioisomers (3-Br, 4-Cl, etc.)Polymeric Tar

References

  • BenchChem. (2025).[3] A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. Retrieved from 3

  • White Rose Research Online. (2014). Modeling a halogen dance reaction mechanism: A density functional theory study. University of York. Retrieved from 4

  • Royal Society of Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism and Optimization. Organic Chemistry Frontiers. Retrieved from 2

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Practical Hydrolysis Techniques. Retrieved from 5[5]

Sources

Preventing degradation of 2-Bromo-5-chlorothiophene-3-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-Bromo-5-chlorothiophene-3-carbaldehyde is a densely functionalized thiophene scaffold. Its utility lies in its three distinct reactive handles: the electrophilic aldehyde (C-3), the labile bromine (C-2), and the stable chlorine (C-5). However, this high reactivity creates a "Stability Paradox": the very features that make it valuable also make it prone to three specific degradation pathways:

  • The "Halogen Dance" (Synthesis Phase): During lithiation, the bromine atom can migrate from C-2 to C-3 or C-4 if thermodynamic control is allowed (temperature > -70°C).

  • Photo-Dehalogenation (Storage Phase): The C-Br bond is weak (~68 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light, leading to radical scrambling.

  • Auto-Oxidation (Purification Phase): Like many electron-deficient aldehydes, it rapidly oxidizes to 2-bromo-5-chlorothiophene-3-carboxylic acid upon exposure to air.

This guide provides technical protocols to arrest these pathways.

Synthesis Troubleshooting: Avoiding the "Halogen Dance"

The most common user error is the unintentional isomerization of the bromine substituent during the formylation step.

The Critical Distinction: LDA vs. n-BuLi
  • n-BuLi (Nucleophilic Base): Attacks the Bromine atom (Lithium-Halogen Exchange). DO NOT USE if you intend to keep the Bromine at C-2.

  • LDA (Non-Nucleophilic Base): Attacks the Proton at C-3 (Deprotonation). REQUIRED for installing the aldehyde at C-3.

Protocol: Kinetic Control Formylation

To synthesize this compound from 2-bromo-5-chlorothiophene without degradation:

ParameterSpecificationTechnical Rationale
Reagent LDA (Lithium Diisopropylamide)Steric bulk prevents attack on Br; high basicity removes C-3 proton (

).
Temperature < -78°C (Strict) At

, the lithiated intermediate undergoes "Halogen Dance" (base-catalyzed migration), scrambling Br to position 3 or 4.
Quench DMF (Dimethylformamide)Added slowly at -78°C. Warming before quenching allows the lithiated species to isomerize.
Solvent THF (Anhydrous)Ethers coordinate Li, stabilizing the carbanion.
Visualizing the Failure Mode: The Halogen Dance

HalogenDance Start 2-Bromo-5-chlorothiophene Lithiated 3-Lithio-2-bromo-5-chlorothiophene (KINETIC PRODUCT) Start->Lithiated LDA, -78°C (Deprotonation) Scrambled 3-Bromo-2-lithio-5-chlorothiophene (THERMODYNAMIC PRODUCT) Lithiated->Scrambled Warm to > -60°C (Halogen Dance) Product Target Aldehyde (Correct Regiochemistry) Lithiated->Product + DMF (Quench at -78°C) Byproduct Isomeric Impurities (Regio-scrambled) Scrambled->Byproduct + DMF

Figure 1: The "Halogen Dance" mechanism. Warming the reaction mixture before quenching causes the bromine to migrate, leading to irreversible impurities.

Purification & Isolation Guide

Common Issue: "My product turned to brown oil on the rotavap."

This indicates polymerization or oxidation. Thiophene aldehydes are less stable than their benzene counterparts.

Optimized Workup Protocol:

  • Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl.

  • Extraction: Use Dichloromethane (DCM) . Avoid Ethyl Acetate if traces of acid are present (transesterification risk is low, but acid catalysis is the enemy).

  • Acid Removal: Wash organic layer with saturated NaHCO₃ .

    • Why? Trace acids from the hydrolysis of the Vilsmeier/Imine intermediate catalyze aldol condensation (self-polymerization). The solution must be neutral to slightly basic.

  • Drying: Use MgSO₄, not acidic clays.

  • Evaporation: Do not exceed 35°C bath temperature.

Impurity Profile Table
ImpurityOriginPrevention
Des-bromo analog Li-Halogen exchange (n-BuLi used or excess LDA/Temp spike)Use stoichiometric LDA; Keep T < -78°C.
Carboxylic Acid Air oxidation during workup/storageWork under N₂/Ar; Store in amber vials.
Dimer/Polymer Acid-catalyzed condensationEnsure final wash with NaHCO₃; Store cold.

Storage & Stability FAQs

Q: Why is the compound turning pink/purple?

A: This is the hallmark of Photo-Dehalogenation . Thiophenes with halogens are photosensitive. UV light cleaves the C-Br bond, generating radicals that couple to form conjugated (colored) oligomers.

  • Fix: Store in Amber Glass wrapped in foil.

Q: Can I store it in solution?

A: No. Aldehydes in solution (especially chlorinated solvents like CHCl₃) are prone to rapid auto-oxidation to the carboxylic acid due to dissolved oxygen and trace acid formation (HCl from CHCl₃ decomposition).

  • Fix: Isolate as a solid/oil, dry thoroughly, and store under Argon.

Q: What is the shelf-life?

A:

  • At 25°C (Benchtop): < 48 hours (Significant darkening/oxidation).

  • At 4°C (Fridge): 2-4 weeks.

  • At -20°C (Freezer, under Ar): > 6 months.

References

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, vol. 36, no. 7, 2007, pp. 1046–1057. Link

  • Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." John Wiley & Sons, Vol. 44, 1985.
  • Slocum, D. W., et al. "Lithium-Halogen Exchange vs. Acid-Base Chemistry: The Role of Temperature in Thiophene Functionalization." Tetrahedron Letters, vol. 36, no. 45, 1995.
  • Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-5-chlorothiophene."[1] (General stability data for the scaffold). Link

Sources

Technical Support Center: Work-up Procedures for 2-Bromo-5-chlorothiophene-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorothiophene-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of post-reaction work-ups involving this versatile thiophene derivative. The protocols and insights provided herein are synthesized from established chemical principles and field-proven experiences to ensure scientific integrity and practical applicability.

Introduction: The Chemistry and Challenges of a Key Intermediate

This compound is a crucial building block in medicinal chemistry and materials science, prized for its trifunctional nature. The aldehyde group, along with the differentially reactive bromo and chloro substituents, allows for a wide array of subsequent chemical transformations. However, the successful isolation and purification of products from reactions involving this substrate require careful consideration of the work-up procedures. Common challenges include managing residual reagents, preventing side reactions during quenching and extraction, and achieving high purity of the final compound. This guide is designed to address these challenges directly, providing you with the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

General Work-up Procedures

Question 1: What is a standard aqueous work-up protocol for reactions involving this compound?

A standard aqueous work-up is designed to remove water-soluble impurities, such as inorganic salts and polar starting materials or byproducts. The choice of organic solvent for extraction is critical and depends on the polarity of your product.

Step-by-Step General Aqueous Work-up Protocol:

  • Quenching: Carefully quench the reaction mixture. For instance, if your reaction involves organometallic reagents, a slow addition of a quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or water at a low temperature (0 °C) is advisable.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) multiple times (typically 3x) to ensure complete recovery of the product.[1]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) to remove excess water from the organic layer and aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Causality Behind the Choices:

  • Quenching: The quenching step is crucial for deactivating any reactive species remaining in the reaction mixture, preventing unwanted side reactions upon exposure to air or water.

  • Extraction Solvent: The choice of solvent is dictated by the polarity of the desired product. A solvent in which the product is highly soluble and which is immiscible with water is ideal.

  • Washing Solutions: Each washing step has a specific purpose. Water removes general water-soluble impurities, a basic wash neutralizes acids, and a brine wash helps to break up emulsions and remove residual water.

  • Drying Agent: Anhydrous drying agents are used to remove trace amounts of water from the organic solvent, which is important for obtaining a pure, dry product and preventing potential hydrolysis of sensitive functional groups.

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When using this compound, the bromine at the 2-position is typically more reactive than the chlorine at the 5-position, allowing for selective coupling.

Question 2: I am getting a low yield in my Suzuki coupling reaction with this compound. What are the possible causes and solutions?

Low yields in Suzuki couplings can stem from several factors. Below is a troubleshooting table to guide you.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst may have been deactivated by oxygen or impurities.Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. Consider using a more robust catalyst system.
Inefficient Base The choice and amount of base are critical for the transmetalation step.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.
Poor Solvent Choice The solvent system must be appropriate for both the catalyst and the reactants.Common solvent systems include toluene/water, dioxane/water, or DMF. Ensure the solvent is degassed to remove oxygen.
Side Reactions Dehalogenation (loss of bromine or chlorine) or homo-coupling of the boronic acid can reduce the yield of the desired product.Minimize the amount of water in the reaction mixture to reduce dehalogenation.[2] Use a slight excess of the boronic acid (1.1-1.2 equivalents).

Workflow for a Typical Suzuki Coupling Reaction and Work-up:

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, arylboronic acid, Pd catalyst, base B Add Degassed Solvent (e.g., Toluene/Water) A->B C Heat under Inert Atmosphere (e.g., 80-100 °C) B->C D Cool to Room Temperature C->D Reaction Completion E Quench with Water or sat. aq. NH4Cl D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash Organic Layer (Water, Brine) F->G H Dry over Na2SO4 or MgSO4 G->H I Filter and Concentrate H->I J Column Chromatography (e.g., Hexane/Ethyl Acetate) I->J Crude Product K Recrystallization (if applicable) J->K

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a formylation reaction that can be used to introduce an aldehyde group onto an electron-rich aromatic ring.[3][4][5] In the context of 2-bromo-5-chlorothiophene, this reaction is typically used to synthesize the aldehyde at the 3-position.

Question 3: My Vilsmeier-Haack reaction to formylate 2-bromo-5-chlorothiophene is not working well. What should I check?

The success of a Vilsmeier-Haack reaction hinges on the proper formation and reactivity of the Vilsmeier reagent (the electrophile).

Step-by-Step Vilsmeier-Haack Reaction and Work-up Protocol:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for a specified time to form the Vilsmeier reagent.

  • Reaction with Thiophene: Add a solution of 2-bromo-5-chlorothiophene in a suitable solvent (e.g., DMF or dichloromethane) to the pre-formed Vilsmeier reagent at a low temperature.[6] Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Hydrolysis of the Iminium Salt: Upon completion, the reaction mixture is carefully poured onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt to the aldehyde.[7][8]

  • Aqueous Work-up: Follow the general aqueous work-up protocol described in Question 1.

Troubleshooting Vilsmeier-Haack Reactions:

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents (DMF, POCl₃) are anhydrous. Prepare the Vilsmeier reagent in situ and use it immediately.
Low reactivity of the thiophene substrate.While 2-bromo-5-chlorothiophene is activated, electron-withdrawing groups can decrease its reactivity. Consider increasing the reaction temperature or time.
Formation of Side Products Ipso-substitution (replacement of a halogen with the formyl group).This can occur under certain conditions. Modifying the reaction temperature or the stoichiometry of the Vilsmeier reagent may help to minimize this.
Difficult Hydrolysis of Iminium Salt Incomplete hydrolysis leading to a complex mixture.Ensure thorough mixing during the hydrolysis step. Adjusting the pH of the aqueous solution (making it more basic) can facilitate the hydrolysis.

Logical Relationship of Key Reaction Components in Vilsmeier-Haack Reaction:

Vilsmeier_Logic DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Thiophene 2-Bromo-5-chlorothiophene (Nucleophile) Thiophene->Iminium_Salt Aldehyde 2-Bromo-5-chlorothiophene- 3-carbaldehyde (Product) Iminium_Salt->Aldehyde Water Water (Hydrolysis) Water->Aldehyde

Sources

Technical Support Center: Managing Exothermic Reactions with 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals working with 2-Bromo-5-chlorothiophene-3-carbaldehyde. This highly functionalized thiophene is a valuable building block, but its reactivity, particularly in common synthetic transformations, necessitates a thorough understanding and proactive management of potential exothermic events. This document provides troubleshooting advice and frequently asked questions to ensure procedural safety and experimental success.

Part 1: Core Principles & Hazard Assessment

Before initiating any reaction, a fundamental understanding of the substrate's properties and the potential thermochemistry of the planned reaction is critical.

Frequently Asked Questions (FAQs) - General Handling

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is expected to cause skin and serious eye irritation.[1][2][4] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Q2: How should this compound be stored?

A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some related thiophenes are light-sensitive, so storing it in an amber vial or in the dark is a prudent measure.[5] Keep it away from strong oxidizing agents, strong bases, and moisture.

Q3: What types of reactions involving this molecule are likely to be exothermic?

A3: Several common transformations involving this substrate have the potential for significant heat generation:

  • Nucleophilic additions to the aldehyde: Reactions with potent nucleophiles like Grignard reagents or organolithiums are highly exothermic.[6][7]

  • Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, and Heck couplings, especially on a larger scale, can have significant exotherms during the catalytic cycle.[8][9] The oxidative addition and reductive elimination steps can release substantial energy.

  • Reductions: Reduction of the aldehyde using strong reducing agents like lithium aluminum hydride (LAH) is highly exothermic and involves the release of hydrogen gas upon quenching.

  • Vilsmeier-Haack type reactions: While this compound is often a product of such reactions, further formylation or related electrophilic substitutions can be energetic.[10][11][12]

Part 2: Troubleshooting Guide for Exothermic Reactions

This section addresses specific issues that may arise during common exothermic reactions.

Scenario A: Nucleophilic Addition via Grignard Reagents

The reaction of Grignard reagents with the aldehyde functional group is a primary concern for thermal runaway.[13]

Q4: My Grignard reaction temperature is spiking uncontrollably upon adding the this compound solution. What's happening and what should I do?

A4: This indicates that the rate of heat generation is exceeding the capacity of your cooling system. The most likely cause is too rapid addition of the aldehyde.

Immediate Corrective Actions:

  • Stop the addition immediately.

  • Ensure the cooling bath (e.g., dry ice/acetone) is topped up and making good contact with the reaction flask.

  • Increase stirring speed to improve heat transfer to the flask walls.

  • If the temperature continues to rise rapidly, have a quench solution (e.g., saturated aqueous ammonium chloride) ready, but use it only as a last resort, as quenching a large, hot reaction can be violent itself.

Preventative Measures:

  • Slow Addition: The aldehyde solution must be added dropwise via a syringe pump or an addition funnel. This is the single most critical parameter for control.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

  • "Normal" vs. "Inverse" Addition: Always add the aldehyde solution to the Grignard reagent. An "inverse" addition (adding the Grignard to the aldehyde) can be extremely dangerous as it creates a temporary excess of the highly reactive Grignard reagent, leading to a violent, uncontrollable initiation.

Q5: The reaction was proceeding smoothly, but the temperature suddenly dropped and the reaction seems to have stalled. Why?

A5: This could indicate that the Grignard reagent has been consumed or quenched.

  • Cause 1: Moisture. A leak in your apparatus or use of wet solvents/glassware can introduce water, which will quench the Grignard reagent.

  • Cause 2: Reagent Limitation. You may have simply run out of the limiting reagent.

  • Cause 3 (Scale-up): On larger scales, poor mixing can create localized "dead spots" where the reaction is not occurring.

Troubleshooting Steps:

  • Pause the addition.

  • Take a small aliquot of the reaction mixture (carefully!) and quench it. Analyze via TLC or LC-MS to check for the presence of starting material and product.

  • If starting material is present but the reaction has stopped, moisture contamination is the likely culprit. The reaction may not be salvageable.

Workflow for Safe Grignard Reaction Scale-Up

cluster_prep Preparation Phase cluster_execution Execution Phase A 1. Dry all glassware in oven ( >120°C) B 2. Use anhydrous solvents (THF, Et2O) A->B C 3. Assemble under Inert Atmosphere (N2/Ar) B->C D 4. Prepare Grignard Reagent (e.g., i-PrMgCl) E 5. Cool Reagent to -10 to 0°C D->E G 7. Add Aldehyde solution via Syringe Pump E->G F 6. Prepare Aldehyde solution in anhydrous solvent F->G H 8. Monitor Internal Temp (Ti) and Bath Temp (Tj) G->H I Is Ti - Tj > 15°C? H->I J Decrease Addition Rate I->J Yes K Continue Addition I->K No J->G L 9. Reaction Complete (Monitor by TLC/LCMS) K->L M 10. Controlled Quench (Slowly add to sat. NH4Cl) L->M

Caption: Workflow for a controlled Grignard addition.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

The Suzuki reaction is a powerful tool for C-C bond formation at the bromine or chlorine positions.[9][14] The difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling.[14]

Q6: I'm running a Suzuki coupling at the C-Br position and observe a significant exotherm after an initial induction period. Is this normal?

A6: Yes, this can be normal. The induction period may correspond to the activation of the palladium precatalyst to the active Pd(0) species. Once a sufficient concentration of Pd(0) is formed, the catalytic cycle can accelerate rapidly, leading to a sharp increase in temperature.

Troubleshooting & Management:

  • Control the Heat Source: Use a heating mantle with a thermocouple controller that can be quickly removed or switched off. Do not use a large oil bath that has high thermal inertia.

  • Portion-wise Addition: For larger-scale reactions, consider adding the base (e.g., K₃PO₄, Cs₂CO₃) or the boronic acid in portions to moderate the reaction rate.

  • Monitor Catalyst Loading: While higher catalyst loading can increase reaction speed, it can also lead to a more intense exotherm. Ensure you are not using an excessive amount. For process safety, lower catalyst loadings are often preferred.

Q7: Can I perform a selective Suzuki reaction on this compound?

A7: Yes. The C-Br bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Cl bond.[9] Standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base) will overwhelmingly favor coupling at the 2-position (where bromine is). Coupling at the 5-position (chlorine) would require more forcing conditions or specialized catalysts designed for aryl chloride activation.[15]

Data Summary: Thermal Management Parameters
Reaction TypeKey ParameterRecommended Range (Lab Scale)Rationale for Control
Grignard Addition Aldehyde Addition Rate0.5 - 2.0 mL/minMatches heat generation with cooling capacity.
Internal Temperature-10 °C to 5 °CLow temperature slows the reaction rate, preventing runaway.
Suzuki Coupling Catalyst Loading0.5 - 2 mol %Minimizes peak exotherm while maintaining acceptable reaction time.
Heating ProtocolGradual ramp to 60-80 °CAvoids rapid, uncontrolled catalyst activation and subsequent exotherm.
LAH Reduction Reagent AdditionPortion-wise solid additionControls the rate of reaction with the highly reactive hydride.
Quench ProtocolSlow addition of EtOAc, then waterManages the highly exothermic quench and associated H₂ evolution.

Part 3: Emergency Response Decision Tree

In the event of a thermal runaway, a clear and practiced response is essential.

A Exotherm Detected! (Rapid Ti rise) B Stop All Reagent and Heat Addition A->B C Is Temperature Still Rising? B->C D Increase Stirring & Apply Max Cooling (Dry Ice / Acetone) C->D Yes F Continue Monitoring Until Stable & Cool C->F No E Temperature Stabilizing? D->E E->F Yes G ALERT PERSONNEL & PREPARE FOR EVACUATION E->G No H Is Emergency Quench Feasible & Safe? G->H I Execute Controlled Quench from behind a blast shield H->I Yes J EVACUATE AREA LOWER FUME HOOD SASH H->J No

Caption: Decision tree for managing a thermal runaway event.

Part 4: References

  • 2-Bromo-5-chlorothiophene. (n.d.). PubChem. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (2016). PubMed Central. [Link]

  • The Grignard Reagents. (2009). ACS Publications. [Link]

  • Green Synthesis of Halogenated Thiophenes. (2017). PubMed Central. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). AOBChem USA. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. (2016). MDPI. [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents. (2025). ResearchGate. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. (n.d.). ResearchGate. [Link]

  • The mechanism of the Vilsmeier–Haack reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Development of potential manufacturing routes for substituted thiophenes. (2007). Beilstein Journals. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2021). Semantic Scholar. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. (2016). PubMed Central. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Design Strategies and Synthesis of Thiophene-based Organic Materials. (2019). University of Southern California. [Link]

  • A kind of synthetic method of 2- chlorothiophene -5- formic acid. (n.d.). Google Patents.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • 5-bromo-2-chlorothiophene-3-carbaldehyde. (n.d.). Mol-Instincts. [Link]

  • Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Ludwig-Maximilians-Universität München. [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • Green Chemistry. (2013). Royal Society of Chemistry. [Link]

  • Synthesis of Thiophene‐fused Helicenes. (2025). ResearchGate. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). YouTube. [Link]

  • 3-bromothiophene. (n.d.). Organic Syntheses. [Link]

Sources

Technical Support Center: Navigating Base Selection for Reactions with 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-5-chlorothiophene-3-carbaldehyde is a versatile, yet sensitive, building block in modern synthetic chemistry, particularly for the development of novel therapeutics and organic materials. Its utility stems from multiple reactive sites: a nucleophilic aldehyde, and two distinct carbon-halogen bonds (C-Br and C-Cl) amenable to cross-coupling. However, the electron-deficient nature of the thiophene ring, compounded by the aldehyde's susceptibility to certain reagents, makes the selection of an appropriate base a critical, non-trivial parameter for reaction success. An incorrect base can lead to a cascade of side reactions, including dehalogenation, disproportionation, or low yields.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help researchers navigate the complexities of base selection in key transformations involving this substrate.

General Considerations & FAQs

Q1: Why is base selection so critical for this specific molecule?

A1: The chemical architecture of this compound presents a unique set of challenges. The aldehyde group lacks α-hydrogens, making it non-enolizable. In the presence of strong, nucleophilic bases (e.g., NaOH, KOH), this makes the molecule highly susceptible to the Cannizzaro reaction , a disproportionation side reaction that yields the corresponding alcohol and carboxylic acid.[1][2] Furthermore, the halothiophene core can undergo base-mediated dehalogenation or halogen dance rearrangements, particularly with strong, non-nucleophilic bases at elevated temperatures. Therefore, the base must be carefully chosen to be strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile or activate a catalyst) but mild enough to avoid these competing pathways.

Q2: What are the first-pass considerations when choosing a base for any reaction with this substrate?

A2: Before selecting a specific base, consider the following hierarchy:

  • Reaction Mechanism: Does the reaction require a base to deprotonate a reagent (e.g., an alkyne in Sonogashira, a phosphonium salt in a Wittig reaction), or does it function as an activator in a catalytic cycle (e.g., in a Suzuki coupling)? This will determine the required basicity (pKa).

  • pKa Mismatch: Ensure the pKa of your chosen base's conjugate acid is sufficiently high to deprotonate your intended acid, but not so high that it promotes unwanted side reactions. A good rule of thumb is a difference of at least 2-4 pKa units.

  • Solubility: The base and its resulting salts must be soluble in the reaction solvent to ensure a homogeneous reaction and consistent results. Inorganic bases like K₃PO₄ and Cs₂CO₃ often have better solubility in common organic solvents than Na₂CO₃.

  • Nucleophilicity: For reactions involving the aldehyde, avoid strongly nucleophilic bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) where possible, to minimize the risk of a Cannizzaro reaction.[1][3]

Troubleshooting Guide: Palladium Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is one of the most common applications for this substrate. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position, allowing for selective functionalization.

Suzuki-Miyaura Coupling
Q3: My Suzuki coupling is giving low yields and I see significant starting material remaining. How can the base be the problem?

A3: In the Suzuki-Miyaura catalytic cycle, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4][5] If the base is too weak or poorly soluble, this activation step becomes the rate-limiting factor, leading to an incomplete reaction.

  • Troubleshooting Step: Switch to a more effective base. For 2-bromo-5-chlorothiophene, potassium phosphate (K₃PO₄) is a well-documented and highly effective base.[5] It offers a good balance of basicity and solubility in common solvent systems like dioxane/water. Sodium carbonate (Na₂CO₃) can also be highly effective and is a good first choice to screen.[4]

Q4: I'm observing a significant amount of the debrominated byproduct (5-chlorothiophene-3-carbaldehyde). What causes this and how can I prevent it?

A4: Protodebromination (replacement of bromine with hydrogen) is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides. It can be caused by:

  • Excessively Strong Base: A very strong base can directly promote the removal of the bromine.

  • Water Content: The presence of water in the reaction mixture can serve as a proton source for this side reaction.[6]

  • High Temperatures: Elevated temperatures can accelerate this undesired pathway.

  • Troubleshooting Step: Use a moderately strong, non-nucleophilic, and often anhydrous-compatible base like K₃PO₄. Running the reaction under anhydrous conditions with K₃PO₄ can significantly suppress protodebromination.[7] If you must use aqueous conditions, minimize the amount of water and avoid unnecessarily high temperatures.

Base Typical Conditions Yield (%) Comments & Causality
Na₂CO₃ Dioxane/H₂O, 90 °C~98%[4]Highly effective and economical. The aqueous component aids in dissolving the base but can contribute to debromination if not controlled.
K₃PO₄ Dioxane, 90 °CHighExcellent choice for this substrate. Its higher solubility in organic solvents allows for anhydrous or low-water conditions, minimizing debromination.[5][8]
Cs₂CO₃ Toluene, 100 °CVariableOften used for challenging couplings due to high solubility, but its higher basicity may increase the risk of side reactions with this sensitive substrate.
Et₃N DMF, 80 °CLowGenerally too weak to efficiently promote the boronate formation required for the transmetalation step, resulting in poor conversion.[4]
Yields are illustrative and highly dependent on the specific coupling partner and catalyst system.
Sonogashira Coupling
Q5: My Sonogashira coupling is failing. I don't see any product, just starting material and some alkyne homocoupling (Glaser coupling). What's the role of the base here?

A5: The Sonogashira reaction requires a base for two primary reasons:

  • To deprotonate the terminal alkyne, forming the copper(I) acetylide intermediate.

  • To neutralize the hydrogen halide (HBr) produced during the catalytic cycle.

An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used as both the base and often as a co-solvent.[9] Failure is often due to an inappropriate base/solvent system or insufficient degassing. Alkyne homocoupling is a common side reaction, especially if oxygen is present.[5]

  • Troubleshooting Step:

    • Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before adding the palladium catalyst and copper co-catalyst.

    • Switch Amine Base: If Et₃N is not effective, try a bulkier amine like DIPA. This can sometimes suppress side reactions.

    • Increase Temperature: Aryl bromides are less reactive than iodides in Sonogashira couplings and may require higher temperatures (e.g., 80 °C) to drive the oxidative addition step.

    • Consider a "Copper-Free" System: If Glaser coupling is intractable, a copper-free Sonogashira protocol may be employed. These systems often require a stronger, non-nucleophilic organic base like DBU or an inorganic base like Cs₂CO₃ to facilitate the deprotonation of the alkyne directly on the palladium center.[10]

Troubleshooting Guide: Aldehyde-Centric Reactions

Reactions targeting the aldehyde carbonyl require careful base selection to avoid the dreaded Cannizzaro reaction.

Wittig & Horner-Wadsworth-Emmons (HWE) Olefinations
Q6: I am attempting a Wittig reaction to form an alkene, but my yield is very low and I've isolated 2-bromo-5-chlorothiophene-3-carboxylic acid and the corresponding alcohol. What happened?

A6: You have encountered the classic Cannizzaro reaction.[1][2] The strong bases typically used to deprotonate the phosphonium salt to form the ylide (e.g., n-BuLi, NaH, NaOMe) are also potent nucleophiles.[11][12] These bases can attack the electrophilic aldehyde carbonyl. Because your aldehyde cannot form an enolate, two molecules then undergo a disproportionation reaction where one is oxidized to the carboxylic acid and the other is reduced to the alcohol.[1]

  • Troubleshooting Step:

    • Use a Stabilized Ylide: If your synthesis allows, use a stabilized ylide (one with an adjacent electron-withdrawing group like an ester). These are less basic and can sometimes be generated with milder bases or even purchased and used directly without in-situ generation.[12]

    • Inverse Addition: Add the strong base slowly to the phosphonium salt at low temperature (e.g., 0 °C or -78 °C) to pre-form the ylide. Once ylide formation is complete, then slowly add a solution of the aldehyde. This minimizes the exposure of the aldehyde to the strong base.

Q7: How can I perform an olefination on this aldehyde more safely? Is the Horner-Wadsworth-Emmons (HWE) reaction a better choice?

A7: The HWE reaction is often a superior choice for base-sensitive aldehydes. The phosphonate carbanions used in the HWE reaction are more nucleophilic but generally less basic than the ylides used in the Wittig reaction. This allows for the use of milder bases.

  • Recommended Approach (Masamune-Roush Conditions): For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a mild organic base like DBU (1,8-Diazabicycloundec-7-ene) or triethylamine in acetonitrile, are highly effective. The LiCl assists in the reaction, and the mild base is not nucleophilic enough to initiate the Cannizzaro reaction.

  • Alternative Mild Bases: Other mild bases like lithium hydroxide (LiOH) have also been reported for HWE reactions with sensitive substrates.

Reaction Strong Base (e.g., NaH, n-BuLi) Milder Base (e.g., K₂CO₃, DBU)
Desired Olefination High reaction rateSlower, but controlled rate
Cannizzaro Reaction HIGH RISK LOW RISK
Dehalogenation Moderate RiskLow Risk

Visual Guides & Protocols

Decision Workflow for Base Selection

This flowchart provides a logical path for selecting an appropriate base for your reaction with this compound.

BaseSelectionWorkflow start Start: Identify Reaction Type reaction_type What is the primary role of the base? start->reaction_type deprotonation Deprotonate Reagent (Wittig, HWE, Sonogashira) reaction_type->deprotonation Deprotonation catalyst_activation Activate Catalyst (Suzuki) reaction_type->catalyst_activation Activation pka_check Is the reagent's pKa known? deprotonation->pka_check suzuki_base Select mild inorganic base: K₃PO₄ or Na₂CO₃ catalyst_activation->suzuki_base strong_base Requires Strong Base (e.g., Wittig with non-stabilized ylide) pka_check->strong_base Yes, pKa > 25 mild_base Can use Milder Base (HWE, Sonogashira) pka_check->mild_base Yes, pKa < 25 suzuki_troubleshoot Troubleshoot Suzuki: Low Yield -> Check Base Solubility Debromination -> Use K₃PO₄ (anhydrous) suzuki_base->suzuki_troubleshoot cannizzaro_risk High Risk of Cannizzaro Reaction! strong_base->cannizzaro_risk hwe_protocol Use HWE with mild conditions (e.g., LiCl / DBU) mild_base->hwe_protocol wittig_protocol Use inverse addition at low temp to pre-form ylide cannizzaro_risk->wittig_protocol end Proceed with Experiment hwe_protocol->end wittig_protocol->end suzuki_troubleshoot->end CompetingPathways cluster_mild Mild, Non-Nucleophilic Base (e.g., K₃PO₄, DBU) cluster_strong Strong, Nucleophilic Base (e.g., NaOH, NaOtBu) substrate 2-Bromo-5-chloro- thiophene-3-carbaldehyde mild_base Base substrate->mild_base + Reagent A strong_base Base substrate->strong_base + Reagent B desired_product Desired Reaction Product (Coupling, Olefination) mild_base->desired_product Successful Transformation cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) strong_base->cannizzaro Side Reaction

Caption: Impact of base strength on reaction outcome.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br position

This protocol is adapted for robustness against dehalogenation side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous 1,4-dioxane via cannula or syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: A small aliquot of the reaction mixture analyzed by LC-MS should show the consumption of the starting material and the emergence of a new peak corresponding to the mass of the desired coupled product. The absence of a significant peak corresponding to the debrominated starting material confirms the success of the base selection.

Protocol 2: Horner-Wadsworth-Emmons Olefination using Masamune-Roush Conditions

This protocol is designed to avoid the Cannizzaro side reaction.

Materials:

  • This compound (1.0 equiv)

  • Stabilized phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equiv)

  • Anhydrous Lithium Chloride (LiCl) (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous LiCl.

  • Add anhydrous acetonitrile and stir until the LiCl is fully dissolved.

  • Add the phosphonate reagent via syringe, followed by the DBU. Stir for 10 minutes at room temperature.

  • Add a solution of this compound in a small amount of anhydrous acetonitrile dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-6 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: TLC analysis should show a clean conversion from the aldehyde spot to a new, typically less polar, product spot. A co-spot with the starting material should confirm its consumption. The absence of highly polar byproducts (like the carboxylic acid from a Cannizzaro reaction) on the TLC baseline is a strong indicator of success.

References

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. National Institutes of Health. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Cannizzaro Reaction. Organic Chemistry Portal. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • Cannizzaro Reaction. Chemistry Steps. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Semantic Scholar. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

Sources

Thiophene Synthesis Technical Support Center: A Guide to Minimizing By-Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers, chemists, and drug development professionals in navigating the complexities of thiophene synthesis and minimizing the formation of unwanted by-products. This resource is structured to provide actionable solutions to common challenges encountered during key synthetic procedures.

Troubleshooting Guides

This section is dedicated to addressing specific problems you may encounter during your thiophene synthesis experiments. Each guide provides a breakdown of potential causes and step-by-step instructions to resolve the issue.

Paal-Knorr Thiophene Synthesis Troubleshooting

The Paal-Knorr synthesis is a classic and versatile method for preparing thiophenes from 1,4-dicarbonyl compounds.[1][2] However, it is not without its challenges, most notably the formation of furan by-products.

Problem 1: Significant Furan By-product Formation Leading to Low Thiophene Yield

Question: My Paal-Knorr reaction is producing a substantial amount of the corresponding furan, significantly lowering the yield of my desired thiophene. How can I improve the selectivity towards thiophene formation?

Causality: Furan formation is a common competing pathway in the Paal-Knorr thiophene synthesis.[3] This is primarily because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀), also possess strong dehydrating properties, which can promote the acid-catalyzed cyclization of the 1,4-dicarbonyl starting material to form the furan.[4] Higher reaction temperatures can further favor this dehydration pathway.

Troubleshooting Protocol:

  • Choice of Sulfurizing Agent: Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is a milder and more efficient thionating agent, which often provides better selectivity for the thiophene product over the furan by-product.[3][5]

  • Temperature Control: Maintain the lowest possible effective temperature for the reaction. Higher temperatures tend to favor the dehydration pathway that leads to furan formation.[3] Careful monitoring and control of the reaction temperature are crucial.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the 1,4-dicarbonyl starting material has been consumed. Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan by-product and may also lead to product degradation.[3]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the sulfurizing agent. A higher concentration of the sulfurizing agent can help to kinetically favor the thionation pathway over the competing dehydration reaction.[3]

  • Purity of Starting Materials: Use high-purity 1,4-dicarbonyl compounds. Impurities can sometimes catalyze side reactions, including furan formation.

Problem 2: Low or No Conversion of the 1,4-Dicarbonyl Starting Material

Question: My Paal-Knorr reaction is showing very low conversion of the starting material, even after prolonged reaction times. What can I do to improve the reaction efficiency?

Causality: Low conversion in a Paal-Knorr thiophene synthesis can be attributed to several factors, including insufficient reaction temperature, poor reactivity of the substrate, or degradation of the sulfurizing agent.

Troubleshooting Protocol:

  • Reaction Temperature: Gradually and cautiously increase the reaction temperature while monitoring for the formation of by-products. Some less reactive 1,4-dicarbonyl substrates may require higher temperatures to achieve a reasonable reaction rate.

  • Solvent Choice: If you are using a low-boiling solvent, consider switching to a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene. These solvents allow for higher reaction temperatures, which can help drive the reaction to completion.

  • Microwave-Assisted Synthesis: If available, utilize a microwave synthesizer. Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields, especially for less reactive substrates.[1]

  • Activity of Sulfurizing Agent: Ensure that your sulfurizing agent (P₄S₁₀ or Lawesson's reagent) is fresh and has been stored under anhydrous conditions (e.g., in a desiccator). These reagents can degrade upon exposure to moisture, leading to reduced reactivity.[3]

Gewald Aminothiophene Synthesis Troubleshooting

The Gewald synthesis is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3] Common issues include low yields, especially with certain ketones, and the formation of complex side products.

Problem 1: Low Yield When Using Aryl or Sterically Hindered Ketones

Question: I am attempting a Gewald synthesis with an aryl ketone (e.g., acetophenone), and I am getting a very low yield of the desired 2-aminothiophene. How can I optimize the reaction for this type of substrate?

Causality: Aryl ketones and sterically hindered ketones are often less reactive in the initial Knoevenagel-Cope condensation step of the Gewald reaction.[6] This can lead to a slow overall reaction rate and the accumulation of starting materials or the formation of side products from the self-condensation of the active methylene compound.

Troubleshooting Protocol:

  • Two-Step Procedure: For poorly reactive ketones, a two-step approach is often more effective.

    • Step 1: Isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation of the ketone and the active methylene compound.

    • Step 2: In a separate reaction, treat the purified α,β-unsaturated nitrile with elemental sulfur and a base to effect the cyclization to the 2-aminothiophene.

  • Base Selection: The choice of base is critical. For less reactive ketones, screen a panel of bases to find the most effective one. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[3]

  • Solvent Optimization: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) can enhance the solubility and reactivity of the reactants, particularly elemental sulfur.[3]

  • Microwave Irradiation: As with the Paal-Knorr synthesis, microwave-assisted heating can be highly beneficial for the Gewald reaction, especially with challenging substrates. It can significantly reduce reaction times and improve yields.[5]

Problem 2: Formation of a Complex Mixture of By-products

Question: My Gewald reaction has resulted in a complex mixture of products on my TLC plate, and I am having difficulty isolating the desired 2-aminothiophene. What are the likely side reactions, and how can I suppress them?

Causality: The Gewald reaction is a multi-component reaction, and several side reactions can occur, leading to a complex product mixture. These can include the dimerization of the α,β-unsaturated nitrile intermediate, the formation of polysulfide species, and other condensation reactions.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the ketone or the active methylene compound can lead to self-condensation reactions.

  • Temperature Management: While gentle heating (typically 40-60 °C) can improve the reactivity of sulfur, excessive heat can promote the formation of by-products. Maintain a consistent and moderate reaction temperature.

  • Order of Addition: In some cases, the order of addition of the reagents can influence the product distribution. Consider adding the sulfur portion-wise to the reaction mixture.

  • Purification Strategy: If a complex mixture is unavoidable, a robust purification strategy is essential.

    • Aqueous Work-up: Perform a thorough aqueous work-up to remove the base and any water-soluble impurities.

    • Column Chromatography: Use flash column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from the by-products.[2]

    • Recrystallization: If the 2-aminothiophene product is a solid, recrystallization can be a highly effective final purification step to obtain a highly pure material.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding thiophene synthesis.

1. What is the mechanistic basis for furan formation in the Paal-Knorr thiophene synthesis?

The formation of a furan by-product in the Paal-Knorr thiophene synthesis is a result of the dual role of the sulfurizing agent, particularly phosphorus pentasulfide (P₄S₁₀).[4] In addition to acting as a thionating agent, P₄S₁₀ is also a powerful dehydrating agent. This dehydrating property can facilitate an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material to form a five-membered hemiacetal intermediate, which then readily dehydrates to the stable aromatic furan ring. The reaction is believed to proceed through the sulfurization of the dicarbonyl compound, rather than the formation of a furan intermediate followed by sulfurization.[7]

2. In the Gewald synthesis, what is the role of the base, and how does its choice impact the reaction?

The base in the Gewald synthesis plays a crucial catalytic role in the initial Knoevenagel-Cope condensation between the active methylene compound and the carbonyl compound.[3] It deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon. The choice of base can significantly affect the reaction rate and yield. Secondary amines like morpholine and piperidine are commonly used and are often effective. For less reactive ketones, a stronger base might be necessary to facilitate the initial condensation.

3. What are thioacetal by-products in the Fiesselmann synthesis, and how can their formation be minimized?

In the Fiesselmann thiophene synthesis, which involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives, thioacetal by-products can form, particularly in the absence of an alcohol.[8] The mechanism involves the addition of two equivalents of the thioglycolic acid derivative across the alkyne. To minimize thioacetal formation, the reaction is often carried out in the presence of an alcohol, which can favor the formation of a monoadduct that then proceeds to the desired cyclized thiophene product.[8]

4. What are some general strategies for the purification of substituted thiophenes?

The purification of substituted thiophenes depends on their physical properties.

  • Column Chromatography: This is a widely used and effective method for separating thiophene products from by-products and unreacted starting materials. Silica gel is a common stationary phase, and the eluent system (often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is chosen based on the polarity of the target compound and the impurities.[5]

  • Recrystallization: If the thiophene product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective technique for achieving high purity.[9]

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an excellent method for removing non-volatile impurities.[9]

Visualizing Reaction Pathways and Troubleshooting

To further aid in your understanding, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

Paal-Knorr Thiophene Synthesis: Thiophene vs. Furan Formation

Paal_Knorr cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Start 1,4-Dicarbonyl P4S10 P₄S₁₀ or Lawesson's Reagent Start->P4S10 Thionation Thionation P4S10->Thionation Favored by milder reagents (Lawesson's) Dehydration Dehydration P4S10->Dehydration Favored by harsh reagents (P₄S₁₀) & high temp. Thiophene Thiophene Thionation->Thiophene Furan Furan (By-product) Dehydration->Furan Gewald_Troubleshooting Start Low Yield in Gewald Synthesis Substrate Is the ketone aryl or sterically hindered? Start->Substrate Conditions Check Reaction Conditions Substrate->Conditions No TwoStep Employ Two-Step Procedure Substrate->TwoStep Yes OptimizeBase Optimize Base (e.g., screen morpholine, piperidine, triethylamine) Conditions->OptimizeBase OptimizeSolvent Optimize Solvent (e.g., EtOH, MeOH, DMF) Conditions->OptimizeSolvent Microwave Consider Microwave Irradiation Conditions->Microwave Success Improved Yield TwoStep->Success OptimizeBase->Success OptimizeSolvent->Success Microwave->Success

Caption: Troubleshooting low yields in the Gewald synthesis.

Data Summary

The following table provides a qualitative comparison of common sulfurizing agents used in the Paal-Knorr synthesis, highlighting their impact on the formation of the furan by-product.

Sulfurizing AgentRelative ReactivitySelectivity for ThiophenePropensity for Furan By-productTypical Reaction Conditions
Phosphorus Pentasulfide (P₄S₁₀) HighModerateHighHarsher, higher temperatures
Lawesson's Reagent ModerateHighLowMilder, lower temperatures

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Thiophene

This protocol is adapted from an efficient and versatile microwave-assisted procedure. [1] Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add the substituted 1,4-diketone (0.5 mmol) and Lawesson's reagent (0.6 mmol).

  • Add toluene (5 mL) and a magnetic stir bar.

  • Securely cap the reaction vessel.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene. [1]

Protocol 2: General One-Pot Gewald Synthesis of a 2-Aminothiophene

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative. [3] Materials:

  • Ketone or aldehyde (1.0 eq.)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.)

  • Elemental sulfur (1.0 eq.)

  • Base (e.g., morpholine or triethylamine, 10-20 mol%)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the ketone or aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.0 eq.).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization. [3]

References

  • Foye, W. O. (1952). The Paal-Knorr Thiophene Synthesis. Journal of Organic Chemistry, 17(10), 1405-1408.
  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • What is the Paal-Knorr synthesis of a thiophene mechanism? Quora. Retrieved from [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]

  • Sass, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Fiesselmann thiophene synthesis. In Wikipedia. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Kostyuchenko, A., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2 '-Bithiophene and 2,2 ':5 ',2 ''-Terthiophene. Organic Letters, 16(5), 1386-1389.
  • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. Retrieved from [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Paal-Knorr Thiophene Synthesis. Chem-Station International Edition. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]

Sources

Validation & Comparative

2-Bromo-5-chlorothiophene-3-carbaldehyde vs. 2,5-dibromothiophene-3-carbaldehyde in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Polymerization of Halogenated 3-Formylthiophenes: 2-Bromo-5-chlorothiophene-3-carbaldehyde vs. 2,5-dibromothiophene-3-carbaldehyde

For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the properties and performance of the final polymer. This guide provides a comprehensive comparison of two key monomers in the synthesis of functional poly(3-formylthiophene)s: this compound and 2,5-dibromothiophene-3-carbaldehyde. We will delve into their reactivity, the properties of the resulting polymers, and provide detailed experimental protocols to aid in your research and development endeavors.

The Monomers: A Structural Overview

Both this compound and 2,5-dibromothiophene-3-carbaldehyde are valuable building blocks for the synthesis of conjugated polymers. The presence of the electron-withdrawing formyl group at the 3-position and the reactive halogen atoms at the 2- and 5-positions allows for precise control over the polymerization process and the electronic properties of the resulting polymer.

The synthesis of these monomers typically involves the Vilsmeier-Haack formylation of the corresponding dihalogenated thiophene. For instance, 2,5-dibromothiophene can be formylated using a Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 2,5-dibromothiophene-3-carbaldehyde[1]. A similar strategy can be employed for the synthesis of this compound starting from 2-bromo-5-chlorothiophene.

Table 1: Physicochemical Properties of the Monomers

PropertyThis compound2,5-dibromothiophene-3-carbaldehyde
Molecular Formula C₅H₂BrClOSC₅H₂Br₂OS
Molecular Weight 241.51 g/mol 285.96 g/mol
Appearance Likely a yellow to brown solidYellow to brown solid
Melting Point Data not readily available47-52 °C
Boiling Point Data not readily availableData not readily available
Solubility Soluble in common organic solventsSoluble in common organic solvents

Polymerization Pathways: Stille and Suzuki Cross-Coupling

The polymerization of these halogenated thiophene monomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, namely Stille and Suzuki polymerizations. These methods allow for the formation of C-C bonds between monomer units, leading to the growth of a conjugated polymer chain.

The Stille Coupling Mechanism

The Stille reaction involves the coupling of an organotin compound with an organic halide. In the context of polymerization, a distannyl-thiophene derivative would be reacted with a dihalo-thiophene monomer. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

Stille_Polymerization Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-SnR3 Pd(II)_Diorgano_Complex R-Pd(II)(R')L2 Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R R-R' (Polymer Chain) Reductive_Elimination->R-R

Caption: Catalytic cycle of the Stille cross-coupling polymerization.

The Suzuki Coupling Mechanism

The Suzuki reaction, on the other hand, utilizes an organoboron species, typically a boronic acid or ester, which couples with an organic halide. This reaction is known for its mild reaction conditions and the low toxicity of its boron-containing byproducts.

Suzuki_Polymerization Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 + Base Pd(II)_Diorgano_Complex R-Pd(II)(R')L2 Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R R-R' (Polymer Chain) Reductive_Elimination->R-R

Caption: Catalytic cycle of the Suzuki cross-coupling polymerization.

Reactivity in Polymerization: A Comparative Analysis

The key difference between the two monomers lies in their halogenation pattern, which directly influences their reactivity in cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl.

  • 2,5-dibromothiophene-3-carbaldehyde: This monomer possesses two bromine atoms, which are both highly reactive in Stille and Suzuki couplings. This can lead to a more straightforward polymerization, as both sides of the monomer can react under similar conditions. However, this also presents a challenge in controlling the polymerization to achieve high molecular weights, as side reactions or premature termination can occur.

  • This compound: This monomer features a bromine atom at the 2-position and a chlorine atom at the 5-position. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective cross-coupling at the 2-position is possible under carefully controlled conditions. This differential reactivity can be exploited for the synthesis of well-defined block copolymers or for more controlled step-growth polymerization. However, forcing the less reactive C-Cl bond to participate in the polymerization may require harsher reaction conditions, which could lead to side reactions and defects in the polymer chain.

Table 2: Expected Reactivity in Cross-Coupling Polymerization

MonomerReactivity of HalogensImplications for Polymerization
This compound C-Br > C-ClAllows for selective/stepwise polymerization. May require more forceful conditions to activate the C-Cl bond.
2,5-dibromothiophene-3-carbaldehyde C-Br at both positionsBoth sites are highly reactive, potentially leading to faster polymerization but may be harder to control.

Properties of the Resulting Polymers

The choice of monomer is expected to have a significant impact on the properties of the resulting poly(3-formylthiophene)s.

  • Regioregularity: The formyl group at the 3-position introduces asymmetry to the monomer. The head-to-tail (HT) or head-to-head (HH) coupling of these monomers during polymerization will affect the planarity of the polymer backbone and, consequently, its electronic and optical properties. While both monomers can lead to regiorandom or regioregular polymers depending on the polymerization method, the controlled, stepwise polymerization potentially offered by this compound could be advantageous in achieving higher regioregularity.

  • Molecular Weight and Polydispersity: The higher and more uniform reactivity of the two bromine atoms in 2,5-dibromothiophene-3-carbaldehyde might, in some cases, lead to polymers with higher molecular weights, provided the polymerization is well-controlled. The polymerization of this compound might result in lower molecular weights if the conditions are not optimized to activate the C-Cl bond efficiently.

  • Electronic and Optical Properties: The nature of the halogen atoms can have a subtle electronic effect on the thiophene ring. Furthermore, any defects in the polymer chain arising from incomplete reaction of the C-Cl bond in polymers from this compound could disrupt the conjugation and affect the material's absorption and emission characteristics, as well as its charge transport properties.

Table 3: Predicted Properties of Polymers

PropertyPolymer from this compoundPolymer from 2,5-dibromothiophene-3-carbaldehyde
Number-Average Molecular Weight (Mn) Potentially lower to moderatePotentially moderate to high
Polydispersity Index (PDI) May be broader if C-Cl activation is not uniformPotentially narrower with optimized conditions
UV-Vis Absorption Max (λmax) in solution Expected in the range of 400-450 nmExpected in the range of 400-450 nm
Electrochemical Band Gap Expected to be around 2.0-2.2 eVExpected to be around 2.0-2.2 eV

Experimental Protocols

Below are representative, detailed protocols for the polymerization of halogenated 3-formylthiophenes via Stille and Suzuki coupling, followed by a general characterization workflow.

Stille Polymerization Protocol

This protocol is a general procedure and may require optimization for the specific monomers.

Materials:

  • Dihalogenated thiophene-3-carbaldehyde monomer (1.0 eq)

  • 1,4-Bis(tributylstannyl)benzene (or other distannyl comonomer) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dihalogenated thiophene-3-carbaldehyde monomer, the distannyl comonomer, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous, degassed toluene.

  • Stir the reaction mixture at 110 °C for 48 hours.

  • Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with methanol, acetone, and hexane in a Soxhlet extractor to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum at 40 °C.

Suzuki Polymerization Protocol

This protocol is a general procedure and may require optimization for the specific monomers.

Materials:

  • Dihalogenated thiophene-3-carbaldehyde monomer (1.0 eq)

  • Thiophene-2,5-diboronic acid bis(pinacol) ester (or other diboronic acid/ester comonomer) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Aqueous sodium carbonate solution (2 M)

  • Anhydrous and degassed toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dihalogenated thiophene-3-carbaldehyde monomer, the diboronic acid ester comonomer, and Pd(PPh₃)₄.

  • Add degassed toluene and the aqueous sodium carbonate solution.

  • Heat the biphasic mixture to 90 °C and stir vigorously for 72 hours.

  • Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and precipitate the polymer by adding it to methanol.

  • Purify the polymer by Soxhlet extraction as described in the Stille protocol.

  • Dry the polymer under vacuum.

Polymer Characterization Workflow

Characterization_Workflow Polymer_Synthesis Polymer Synthesis (Stille or Suzuki) Purification Purification (Soxhlet Extraction) Polymer_Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Molecular_Weight Molecular Weight Determination Purification->Molecular_Weight Optical_Properties Optical Properties Purification->Optical_Properties Electrochemical_Properties Electrochemical Properties Purification->Electrochemical_Properties NMR ¹H and ¹³C NMR Structural_Analysis->NMR GPC Gel Permeation Chromatography (GPC) Molecular_Weight->GPC UV_Vis UV-Vis Spectroscopy Optical_Properties->UV_Vis PL Photoluminescence Spectroscopy Optical_Properties->PL CV Cyclic Voltammetry (CV) Electrochemical_Properties->CV

Caption: A typical workflow for the characterization of synthesized polymers.

Conclusion

The choice between this compound and 2,5-dibromothiophene-3-carbaldehyde for polymerization depends on the desired polymer architecture and properties.

  • 2,5-dibromothiophene-3-carbaldehyde is a suitable monomer for straightforward homopolymerization or copolymerization where high reactivity at both ends is desired. It may offer a more direct route to high molecular weight polymers.

  • This compound provides an opportunity for more controlled and selective polymerization strategies due to the differential reactivity of its halogen substituents. This can be particularly advantageous for the synthesis of block copolymers or for fine-tuning the polymer structure to achieve specific properties.

Ultimately, the optimal choice of monomer will depend on the specific synthetic goals and the desired application of the final polymeric material. Careful optimization of the polymerization conditions is crucial to harness the full potential of these versatile building blocks.

References

Sources

Spectroscopic Profiling & Structural Evolution: 2-Bromo-5-chlorothiophene-3-carbaldehyde vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-chlorothiophene-3-carbaldehyde (BCTCA) represents a highly functionalized heterocyclic scaffold.[1] Its trisubstituted nature—featuring a reactive aldehyde at C3, flanked by a bromine at C2 and a chlorine at C5—makes it a versatile "push-pull" intermediate for developing antimicrobial agents, nonlinear optical (NLO) materials, and pharmaceutical pharmacophores.

This guide provides a rigorous spectroscopic comparison between the parent BCTCA molecule and its primary derivatives (specifically Schiff bases/Azomethines ).[1] By analyzing the shift in vibrational (IR) and magnetic resonance (NMR) signatures, researchers can validate the structural integrity of downstream products with high confidence.

Structural Baseline: The Parent Molecule (BCTCA)

Before derivatization, the parent molecule must be characterized to establish a baseline.[1] The presence of the electronegative halogens (Br, Cl) on the thiophene ring significantly alters the electronic environment compared to a simple thiophene-3-carbaldehyde.

Theoretical & Experimental Baseline
  • Electronic Effect: The C2-Bromo and C5-Chloro substituents are electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect).[1] However, the inductive withdrawal typically dominates the chemical shift of the aldehyde proton, pushing it downfield.

  • Key Functional Group: The C=O (carbonyl) moiety is the primary site of reaction and the spectroscopic "beacon" for tracking derivatization.

Characteristic Spectroscopic Markers (BCTCA)
TechniqueFunctional GroupAssignmentCharacteristic Value (Approx.)
FT-IR C=O StretchAldehyde Carbonyl1660 – 1685 cm⁻¹ (Strong)
FT-IR C-H StretchAldehyde C-H2800 – 2900 cm⁻¹ (Fermi doublet)
¹H NMR -CHOAldehyde Proton9.80 – 10.10 ppm (Singlet)
¹H NMR Thiophene RingC4-H Proton7.20 – 7.50 ppm (Singlet)
¹³C NMR C=OCarbonyl Carbon185 – 190 ppm

Note: The C4-H proton appears as a singlet because positions 2 and 5 are blocked by halogens, eliminating vicinal coupling.[1]

Derivatization Pathway: Schiff Base Condensation

The most critical application of BCTCA is its conversion into Schiff bases (imines) via condensation with primary amines or anilines.[1] This reaction eliminates water to form a C=N bond, a pharmacophore central to many antifungal and antibacterial drugs.[1]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start BCTCA (Aldehyde) Reflux Reflux (Ethanol + AcOH) Start->Reflux Mix 1:1 Amine Primary Amine (R-NH2) Amine->Reflux TLC TLC Check (Disappearance of CHO) Reflux->TLC 3-6 Hours TLC->Reflux Incomplete Filter Filtration & Recrystallization TLC->Filter Complete Product Schiff Base (Azomethine) Filter->Product Yield >80%

Figure 1: Standard synthesis workflow for converting BCTCA into functionalized Schiff base derivatives.

Spectroscopic Comparison: Parent vs. Derivative[1]

This section details the definitive evidence of successful conversion. The disappearance of the Carbonyl signals and the emergence of Azomethine signals are the binary "Yes/No" checkpoints for the chemist.

Vibrational Spectroscopy (FT-IR)

The carbonyl stretch is a sharp, intense peak. In the derivative, this is replaced by the imine stretch, which appears at a lower frequency due to the difference in bond order and reduced dipole moment compared to C=O.

FeatureParent (BCTCA)Derivative (Schiff Base)Shift / Change
Primary Band ν(C=O) @ 1670 cm⁻¹ν(C=N) @ 1600–1625 cm⁻¹Disappears & Replaced
Secondary Band ν(C-H) AldehydeN/ADisappears
Thiophene Ring ν(C=C) @ ~1420 cm⁻¹ν(C=C) @ ~1430 cm⁻¹Slight shift (Conjugation)
Nuclear Magnetic Resonance (¹H NMR)

NMR provides the most quantitative proof of purity.[1] The aldehyde proton is extremely deshielded.[1] Upon reaction, the new azomethine proton is shielded relative to the aldehyde but remains in the aromatic/heteroaromatic region.

Proton EnvironmentParent (BCTCA)Derivative (Schiff Base)Interpretation
-CHO / -CH=N- 9.8 – 10.1 ppm (s)8.2 – 8.8 ppm (s)Upfield Shift (~1.5 ppm)
Thiophene C4-H ~7.3 ppm (s)~7.4 – 7.6 ppm (s)Minor Downfield Shift
Amine Protons N/AAromatic Multiplets (6.5-8.0 ppm)Appearance of new R-group signals
-NH2 (Reactant) N/AAbsent Confirms consumption of amine
Electronic Properties (UV-Vis & DFT)

Derivatives typically exhibit a Bathochromic Shift (Red Shift) compared to BCTCA.[1]

  • Mechanism: The extension of the π-conjugation system through the C=N bond lowers the HOMO-LUMO energy gap.

  • Observation: The absorption maximum (

    
    ) shifts from the UV region (parent) toward the visible region (derivative), often resulting in yellow/orange colored solids.
    

Experimental Protocols

Protocol: Synthesis of BCTCA Schiff Bases
  • Reagents: this compound (1 mmol), Substituted Aniline (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Dissolve BCTCA in absolute ethanol.[1]

    • Add the amine solution dropwise with constant stirring.

    • Add catalytic acetic acid to protonate the carbonyl oxygen (activating it for nucleophilic attack).[1]

    • Reflux at 70-80°C for 4–6 hours.

    • Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1]

    • Cool to room temperature; filter the precipitate.[1]

    • Recrystallize from hot ethanol.

Protocol: Spectroscopic Validation
  • NMR Setup: Dissolve 5-10 mg of product in DMSO-d6 or CDCl3. Run 1H NMR with at least 16 scans to resolve the thiophene singlet clearly from the noise.

  • IR Setup: Use ATR (Attenuated Total Reflectance) mode.[1][2] No KBr pellet required.[1] Scan range 4000–400 cm⁻¹.[1][3]

Logic of Interpretation (Decision Tree)

Use this logic flow to interpret your spectral data during the synthesis.

Figure 2: Spectroscopic decision tree for validating the conversion of BCTCA to its derivative.

References

  • Comparison of Thiophene-Carbaldehyde Derivatives

    • Title: Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde.[1][4]

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1][5]

    • URL:[Link]

  • Vibrational Analysis of Halogenated Thiophenes

    • Title: Vibrational spectroscopic (FT-IR and FT-Raman), electronic (UV–vis) and NMR analyses of 2-bromo-5-chlorothiophene.[1]

    • Source: Journal of Molecular Structure (General Reference for Parent Ring).[1]

    • URL:[Link][1]

  • Synthesis of Thiophene Schiff Bases

    • Title: Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking.
    • Source: ACS Omega.[1]

    • URL:[Link][1]

  • DFT Studies on Thiophene Derivatives

    • Title: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT).
    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

Sources

A Researcher's Guide to the Electronic Landscape of Substituted Thiophenes: A DFT Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the architecture of high-performance organic materials and pharmacologically active compounds.[1] Its electron-rich nature and structural versatility make it a favored building block for organic semiconductors, photovoltaics, and novel drug candidates.[2][3] The strategic placement of substituent groups onto the thiophene core allows for the fine-tuning of its electronic properties, thereby tailoring the molecule for specific applications. Understanding the precise impact of these substitutions is paramount for rational molecular design.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to predict and analyze the electronic structure of molecules.[4][5] It provides invaluable insights into how different functional groups, whether electron-donating or electron-withdrawing, modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and other critical electronic parameters.[6] This guide offers a comparative analysis of DFT studies on substituted thiophenes, providing researchers with the foundational knowledge and practical protocols to navigate this exciting field.

The Computational Microscope: A Primer on DFT Methodology

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] Instead of tackling the complex wavefunction of a multi-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity.[8][9] This approach offers a balance of accuracy and computational efficiency, making it ideal for studying the relatively large organic molecules relevant to materials science and drug discovery.[10]

The choice of the functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results.[11] For organic molecules like substituted thiophenes, the B3LYP hybrid functional is a widely used and well-validated choice.[12][13] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust description of electron correlation effects.[12] This is often paired with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which provide a flexible description of the electron distribution around each atom.[14][15][16]

A Validated Protocol for DFT Analysis of Substituted Thiophenes

To ensure reproducibility and accuracy, a standardized computational protocol is essential. The following step-by-step workflow represents a best-practice approach for analyzing the electronic properties of substituted thiophenes.

Step 1: Molecular Structure Generation and Optimization

  • Construct the 3D structure of the substituted thiophene molecule using a molecular builder.

  • Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional and a basis set like 6-31G(d,p).[12][15] The optimization process ensures that all subsequent electronic property calculations are performed on the most stable structure.

Step 2: Frequency Calculation

  • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.

Step 3: Electronic Property Calculation

  • With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This is often done with a larger basis set, such as 6-311++G(d,p), for improved accuracy.[14][16]

  • Key properties to extract from the output include:

    • Energy of the HOMO (EHOMO)

    • Energy of the LUMO (ELUMO)

    • Dipole Moment

Step 4: Analysis and Visualization

  • Calculate the HOMO-LUMO energy gap (Egap = ELUMO - EHOMO).

  • Visualize the HOMO and LUMO orbitals to understand the electron distribution and identify regions of electron density that are most involved in electronic transitions.

  • Software such as Gaussian 16 is commonly used for these calculations.[17][18][19][20]

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation (e.g., Gaussian 16) cluster_analysis Analysis & Visualization mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry sp_calc 4. Single-Point Energy (B3LYP/6-311++G(d,p)) freq_calc->sp_calc Validated Minimum prop_extract 5. Extract Properties (HOMO, LUMO, Dipole Moment) sp_calc->prop_extract Output File gap_calc 6. Calculate HOMO-LUMO Gap prop_extract->gap_calc orbital_vis 7. Visualize Orbitals gap_calc->orbital_vis HOMO_LUMO_Shifts cluster_edg Effect of EDG (-NH2) cluster_unsub Unsubstituted Thiophene cluster_ewg Effect of EWG (-NO2) EDG_HOMO HOMO (Destabilized) EDG_LUMO LUMO (Slightly Destabilized) Unsub_HOMO HOMO Unsub_LUMO LUMO EWG_HOMO HOMO (Stabilized) EWG_LUMO LUMO (Strongly Stabilized) Energy Energy Energy->EDG_LUMO

Caption: Effect of EDGs and EWGs on the HOMO and LUMO energy levels of thiophene.

Implications for Research and Development

The ability to computationally predict the electronic properties of substituted thiophenes has profound implications for both materials science and drug discovery.

In the realm of organic electronics , a smaller HOMO-LUMO gap is generally desirable as it facilitates electron excitation and improves the conductivity of the material. [21]DFT studies can guide the synthesis of novel thiophene-based polymers with tailored band gaps for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). [22][23]By strategically incorporating EDGs and EWGs, researchers can control the charge transport properties of these materials. [24] In drug development , the electronic properties of a molecule can influence its reactivity, polarity, and ability to interact with biological targets. [14]For instance, the dipole moment can affect a drug's solubility and its ability to cross cell membranes. The HOMO and LUMO energies can provide insights into a molecule's susceptibility to oxidation or reduction, which is crucial for understanding its metabolic fate. DFT calculations can thus be a valuable tool in the early stages of drug design, helping to prioritize candidate molecules with favorable electronic profiles. [2][25][26]

Conclusion

DFT provides a robust and insightful framework for understanding and predicting the electronic properties of substituted thiophenes. By carefully selecting functionals and basis sets and following a validated computational protocol, researchers can gain a detailed understanding of structure-property relationships. This knowledge is instrumental in the rational design of novel thiophene derivatives with tailored electronic characteristics for a wide range of applications, from next-generation electronic devices to innovative therapeutic agents. The continued synergy between computational chemistry and experimental synthesis will undoubtedly accelerate progress in these exciting fields.

References

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2025). MDPI. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). E3S Web of Conferences. [Link]

  • Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. (2015). ResearchGate. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2021). Taylor & Francis Online. [Link]

  • Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L. (2023). PubMed. [Link]

  • Density functional theory study of structural and electronic properties of trans and cis structures of thiothixene as a nano-drug. (2022). PubMed. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022). Journal of Chemical Education. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). E3S Web of Conferences. [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2021). MDPI. [Link]

  • Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. (2024). Journal of the American Chemical Society. [Link]

  • Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (2022). PubMed Central. [Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2012). ACS Publications. [Link]

  • The experimental and TD/DFT/B3LYP-6-31G(d,p)-simulated optical... (2018). ResearchGate. [Link]

  • Publications & Web Articles. Jubilant Biosys. [Link]

  • Frisch, M.J., et al. (2016) Gaussian 16 Rev. C.01. Scientific Research Publishing. [Link]

  • Computational methods for investigating organic radical species. (2024). RSC Publishing. [Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2012). ResearchGate. [Link]

  • Exploring key electronic and non-linear optical amplitute with bilateral intramolecular charge transfer into thieno[3,2-b]thiophene-based compounds. (2023). RSC Publishing. [Link]

  • Bioanalysis. Jubilant Biosys. [Link]

  • Gaussian 16 Citation. Gaussian.com. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022). ACS Publications. [Link]

  • Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. (2022). PubMed Central. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2022). PubMed Central. [Link]

  • Computational details. (2023). The Royal Society of Chemistry. [Link]

  • Density functional theory study towards investigating the adsorption properties of the γ-Fe2O3 nanoparticles as a nanocarrier for delivery of Flutamide anticancer drug. (2020). ResearchGate. [Link]

  • Jubilant Biosys | Integrated Drug Discovery Centre | A Global Partner. (2021). YouTube. [Link]

  • Functionals. Oxford Academic. [Link]

  • Masahiko Hada. Google Scholar.
  • (PDF) Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]

  • Density-Functional Theory of Atoms and Molecules. (1989). Google Books.
  • Frisch, M.J., et al. (2016) Gaussian 16, Revision B.01. Scientific Research Publishing. [Link]

  • DFT HOMO-LUMO gaps (filled symbols) and TDHF excitation energies (open... (2000). ResearchGate. [Link]

  • Parr, R.G. and Yang, W. (1989) Density Functional Theory of Atoms and Molecules. Scientific Research Publishing. [Link]

Sources

Cross-Validation of Analytical Methods for 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, 2-Bromo-5-chlorothiophene-3-carbaldehyde (BCTC) serves as a critical scaffold for Suzuki coupling and nucleophilic substitutions. However, its structural complexity—specifically the presence of two distinct halogen atoms and a reactive aldehyde group on a thiophene ring—presents unique analytical challenges.

Common impurities such as regioisomers (e.g., 2-chloro-5-bromo isomers), de-halogenated species, and the oxidation product (2-bromo-5-chlorothiophene-3-carboxylic acid) often co-elute in standard generic gradients. Relying solely on a single analytical technique risks undetected impurities, leading to downstream synthetic failures.

This guide details a cross-validation strategy integrating HPLC-PDA , GC-MS , and qNMR . By triangulating data from these orthogonal methods, researchers can establish a self-validating purity profile that ensures the structural integrity required for drug development.

Chemical Profile & Stability Considerations

Before selecting an analytical method, one must understand the molecule's behavior.

PropertySpecificationAnalytical Implication
Molecular Formula C₅H₂BrClOSMW: 225.49 g/mol
Chromophore Thiophene Ring + Conjugated AldehydeHigh UV absorbance (λmax ~260–290 nm). Ideal for HPLC-UV/PDA.
Reactivity Aldehyde (C-3 position)Susceptible to air oxidation to carboxylic acid. Avoid unbuffered basic mobile phases.
Isomerism Regio-isomerism2-Cl-5-Br isomer is a likely synthetic impurity with identical mass, requiring high-resolution chromatography.
Thermal Stability ModerateAldehyde may degrade >150°C. GC methods require careful inlet temperature optimization.

Comparative Methodologies

Method A: HPLC-PDA (The Routine Workhorse)

Best for: Routine QC, impurity profiling, and quantification of non-volatile oxidation products.

Scientific Rationale: A Reverse-Phase (RP) method is preferred over Normal Phase due to the polarity of the aldehyde. A Phenyl-Hexyl stationary phase is recommended over standard C18 because the π-π interactions offered by the phenyl ring provide superior selectivity for separating halogenated regioisomers (Cl vs. Br positioning).

Protocol:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid impurity, sharpening the peak).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA (Extract at 270 nm; monitor 210-400 nm for peak purity).

  • Column Temp: 30°C.

Method B: GC-MS (The Orthogonal Identifier)

Best for: Identification of halogenated impurities and detection of residual solvents.

Scientific Rationale: Gas Chromatography provides orthogonal separation based on boiling point and volatility rather than polarity. Mass Spectrometry (EI source) is critical for confirming the halogen pattern (Br/Cl isotope ratios).

Protocol:

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 220°C. Note: Keep inlet temp <250°C to prevent thermal degradation of the aldehyde.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detector: MSD (Scan 35-500 amu). Look for parent ion [M]+ at m/z 224/226/228 (distinctive Br+Cl isotope pattern).

Method C: qNMR (The Primary Reference)

Best for: Absolute purity determination (Assay) without a reference standard.

Scientific Rationale: Quantitative NMR (qNMR) is the "Truth" method. It relies on the direct proportionality between signal integration and molar concentration. The aldehyde proton (-CHO) appears in a distinct downfield region (~9.5–10.0 ppm), usually free from interference, making it the perfect handle for quantification.

Protocol:

  • Solvent: DMSO-d₆ (Ensures complete solubility and shifts water peak away from aromatics).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Requirement: IS must have high purity and non-overlapping signals.

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 30s) to ensure full relaxation (T1) of the aldehyde proton.

  • Scans: 16 or 32 (for S/N > 150).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity)[2]
    

Cross-Validation Analysis

The power of this guide lies in comparing the results. A single method can lie; three methods rarely lie in the same direction.

Data Comparison Table
ParameterHPLC-PDAGC-MSqNMR
Primary Output Purity (% Area)ID & Volatiles ProfileAbsolute Assay (% w/w)
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)> 0.995N/A (Single point internal calibration)
LOD / LOQ ~0.05% / 0.15%~0.01% / 0.05%~1.0% (Method dependent)
Specificity High (for polar degradants)High (for isomers)Absolute (Structural specific)
Weakness Response factors vary; requires reference standard.Thermal degradation risk.Lower sensitivity; requires high sample mass.
Interpretation of Discrepancies (Troubleshooting)
  • Scenario: HPLC Purity (99%) > qNMR Purity (95%)

    • Cause: The sample contains non-chromophoric impurities (e.g., inorganic salts, residual moisture, or aliphatic solvents) that HPLC-UV does not see.

    • Action: Check TGA (Thermogravimetric Analysis) or Karl Fischer for water/volatiles.

  • Scenario: GC-MS shows 2 peaks, HPLC shows 1 peak

    • Cause: Regioisomers (e.g., 2-Cl-5-Br vs 2-Br-5-Cl) are co-eluting on the HPLC column but separating on the GC column.

    • Action: Switch HPLC column to Phenyl-Hexyl or adjust gradient slope.

  • Scenario: HPLC shows a fronting peak

    • Cause: Oxidation of the aldehyde to carboxylic acid.

    • Action: Verify with MS (M+16 mass shift). Ensure mobile phase is acidic to keep the acid protonated and sharp.

Workflow Visualization

The following diagram illustrates the decision tree for validating a batch of BCTC using this cross-validation approach.

ValidationWorkflow Start Crude BCTC Sample HPLC Method A: HPLC-PDA (Purity % Area) Start->HPLC GCMS Method B: GC-MS (Impurity ID) Start->GCMS qNMR Method C: qNMR (Absolute Assay % w/w) Start->qNMR Compare Data Triangulation Compare HPLC Area% vs qNMR w/w% HPLC->Compare GCMS->Compare qNMR->Compare Decision Discrepancy > 2%? Compare->Decision Pass PASS: Batch Release (Certificate of Analysis) Decision->Pass No (Consistent) Fail FAIL: Investigation Required Decision->Fail Yes (Inconsistent) Investigate Check for: 1. Non-UV impurities (Salts) 2. Water/Solvents (KF/TGA) 3. Co-eluting Isomers Fail->Investigate Investigate->Start Re-process Batch

Figure 1: Cross-validation workflow for BCTC. This logic gate ensures that "blind spots" in one method are caught by another.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). qNMR Internal Standard Reference Data (ISRD).[Link]

  • Organic Syntheses. (1973). 3-Bromothiophene (General Thiophene Halogenation). Org.[6][7][8] Synth. 1973, 53, 1. [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 5-Bromothiophene-2-carbaldehyde (Structural Analog Data).[Link]

Sources

Literature review of synthetic routes to functionalized thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophenes are ubiquitous pharmacophores in medicinal chemistry, serving as bioisosteres for benzene rings to improve metabolic stability and solubility. From the antipsychotic Olanzapine to the antiplatelet agent Clopidogrel , the thiophene core is critical. However, the method of construction dictates the functionalization pattern, scalability, and impurity profile.

This guide objectively compares the three dominant synthetic methodologies:

  • The Gewald Reaction: Best for polysubstituted 2-aminothiophenes.[1]

  • The Paal-Knorr Synthesis: Best for 2,5-dialkyl/aryl thiophenes.[1]

  • Direct C-H Arylation: Best for late-stage functionalization of existing cores.[1]

Part 1: De Novo Ring Construction

The Gewald Reaction (Multicomponent Assembly)

Best for: Generating densely functionalized 2-aminothiophenes from simple precursors.[1]

The Gewald reaction is a cornerstone of thiophene synthesis due to its multicomponent nature. It condenses a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (typically morpholine or piperidine).

  • Mechanism: The reaction proceeds via a Knoevenagel condensation followed by a sulfurative cyclization.[2][3][4] The complexity lies in the sulfur uptake; recent DFT studies suggest the formation of polysulfide intermediates that facilitate the ring closure.

  • Causality in Protocol: The choice of base is critical. Secondary amines like morpholine act as dual catalysts: they catalyze the initial Knoevenagel step via an enamine/iminium mechanism and solubilize elemental sulfur.

Visualization: Gewald Reaction Pathway

GewaldMechanism Inputs Ketone + Activated Nitrile + Sulfur (S8) Step1 Knoevenagel Condensation Inputs->Step1 Morpholine (Base) Inter1 Alkylidene Intermediate Step1->Inter1 Step2 Sulfur Uptake & Cyclization Inter1->Step2 S8 / Heat Product 2-Aminothiophene Derivative Step2->Product

Figure 1: The Gewald reaction unites three components in a single pot to form the thiophene core.[1]

The Paal-Knorr Synthesis (Condensation)

Best for: Symmetrical or 2,5-substituted thiophenes.[1]

Classically requiring harsh acidic conditions and P₄S₁₀, the modern Paal-Knorr uses Lawesson’s Reagent or microwave irradiation to effect the cyclization of 1,4-diketones.[1]

  • Mechanism: The reaction involves the thionation of the carbonyls followed by cyclization and dehydration.[5]

  • Modern Adaptation: Microwave-assisted synthesis (Minetto et al.) has reduced reaction times from hours to minutes, significantly suppressing the formation of furan byproducts which compete kinetically under thermal conditions.[1]

Part 2: Late-Stage Functionalization[1]

Direct C-H Arylation

Best for: Derivatizing existing thiophene scaffolds without pre-functionalization (e.g., avoiding stannanes or boronic acids).[1]

Unlike Suzuki or Stille couplings, Direct C-H arylation utilizes the intrinsic nucleophilicity of the thiophene ring.

  • Regioselectivity: Thiophene undergoes electrophilic palladation preferentially at the

    
    -positions (C2/C5) due to the higher acidity of the C-H bond and coordination assistance from the sulfur atom.
    
  • Causality: The "Concerted Metalation-Deprotonation" (CMD) mechanism requires a carbonate or acetate base.[1][6] The base acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage by the palladium catalyst.

Visualization: Regioselectivity Decision Tree

CHActivation Start Thiophene Substrate CheckPos Are C2/C5 Positions Open? Start->CheckPos Yes Yes CheckPos->Yes No No (Blocked) CheckPos->No Alpha C2/C5 Arylation (Standard CMD Mechanism) Yes->Alpha Pd(OAc)2 / KOAc Beta C3/C4 Arylation (Requires Steric Control/Blocking) No->Beta High Temp / Bulky Ligands

Figure 2: Regioselectivity logic for Palladium-catalyzed C-H arylation of thiophenes.

Part 3: Comparative Analysis

The following table contrasts the routes based on "Green Chemistry" metrics and industrial viability.

FeatureGewald ReactionPaal-Knorr (Microwave)Direct C-H Arylation
Atom Economy High (Multicomponent)Medium (Loss of H₂O/H₂S)High (No leaving group on thiophene)
Step Count 1 (Convergent)2 (Requires 1,4-diketone)1 (Divergent)
Substrate Scope Ketones with

-CH₂
1,4-DicarbonylsHaloarenes + Thiophene
Key Byproduct WaterPhosphates/Sulfur residueHX (captured by base)
Scalability Excellent (kg scale)Good (Flow chem compatible)Moderate (Catalyst cost)
Primary Use De novo core synthesisDe novo core synthesisLate-stage diversification

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Paal-Knorr Synthesis

Adapted from Minetto et al. (2005)[1]

Objective: Synthesis of 2,5-dimethylthiophene from 2,5-hexanedione. Rationale: Microwave irradiation overcomes the activation energy for dehydration rapidly, preventing the degradation of sensitive substrates.

  • Setup: In a 10 mL microwave-transparent vial, dissolve 2,5-hexanedione (1.0 mmol) in Toluene (3 mL).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 mmol). Note: Lawesson's reagent is preferred over P₄S₁₀ for its solubility and cleaner profile in toluene.

  • Irradiation: Seal the vial and irradiate at 150°C for 5 minutes (Power: ~100-150W, dynamic mode).

  • Workup: Cool to room temperature. Filter off the solid precipitate (phosphorus byproducts).

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 95:5).

  • Validation: Product should be a colorless oil. ¹H NMR (CDCl₃) shows a singlet at ~6.55 ppm (thiophene protons) and ~2.42 ppm (methyl groups).[1]

Protocol B: Standard Gewald Synthesis of 2-Aminothiophenes

Based on Sabnis (2004) and standard industrial protocols.[1]

Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

  • Mixing: To a round-bottom flask, add Methyl Ethyl Ketone (10 mmol), Ethyl Cyanoacetate (10 mmol), and Ethanol (15 mL).

  • Activation: Add Morpholine (10 mmol) dropwise. Why? Morpholine acts as the base to deprotonate the cyanoacetate.

  • Sulfur Addition: Stir for 15 minutes, then add elemental Sulfur (S₈, 10 mmol).

  • Cyclization: Heat to reflux (approx. 78°C) for 3–5 hours. The reaction mixture will darken significantly.

  • Isolation: Pour the hot reaction mixture onto crushed ice (50 g). The product precipitates as a solid.

  • Purification: Filter the solid and recrystallize from Ethanol.

  • Validation: IR spectroscopy should show distinct -NH₂ stretching bands at 3400–3300 cm⁻¹.

Protocol C: C2-Selective Direct Arylation

Adapted from Fagnou et al. (2010) and recent optimizations.[1]

Objective: Coupling of 3-hexylthiophene with 4-bromonitrobenzene.

  • Catalyst System: In a Schlenk tube, combine Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%).[1] Why? Tricyclohexylphosphine is electron-rich, facilitating the oxidative addition of the aryl bromide.

  • Base & Solvent: Add K₂CO₃ (2 equiv) and Pivalic Acid (30 mol%). Why? Pivalic acid acts as a proton shuttle in the CMD mechanism, significantly lowering the energy of the transition state.

  • Substrates: Add 3-hexylthiophene (1 equiv) and 4-bromonitrobenzene (1.2 equiv) in DMA (Dimethylacetamide).

  • Reaction: Heat to 100°C for 12 hours under Argon.

  • Workup: Dilute with diethyl ether, wash with water (to remove DMA/salts), dry over MgSO₄.

  • Purification: Silica gel chromatography.

  • Selectivity Check: 3-substituted thiophenes direct arylation primarily to the C2 position (sterically less hindered than C4 and electronically favored).[1]

References

  • Sabnis, R. W. (2004).[1] The Gewald Reaction.[2][3][4][7][8] Sulfur Reports. Link

  • Minetto, G., et al. (2005).[1][9] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[1][9] European Journal of Organic Chemistry.[9] Link[1]

  • Lapointe, D., & Fagnou, K. (2010).[1] Overview of the Mechanistic Rationales for the Carboxylate-Assisted Palladium-Catalyzed Functionalization of C–H Bonds. Chemistry Letters. Link[1]

  • Glover, B., et al. (2015).[1] Thiophene Functionalization via Direct Arylation: A review of regioselectivity and scope. Journal of Medicinal Chemistry. Link[1]

  • Huang, H., et al. (2019).[1] Atom-Economic Synthesis of Thiophenes. Chemical Reviews. Link[1]

Sources

A Senior Application Scientist's Guide to the Stability of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the thiophene scaffold is a cornerstone of molecular design. Its versatile electronic properties and synthetic tractability have cemented its role in pharmaceuticals and organic electronics. A key strategy for fine-tuning the performance of thiophene-based molecules is halogenation. The introduction of fluorine, chlorine, bromine, or iodine can profoundly alter a compound's metabolic fate, chemical reactivity, and physical stability.

This guide provides an in-depth comparison of the stability profiles of different halogenated thiophene compounds. Moving beyond simple descriptions, we will explore the underlying physicochemical principles that govern these differences and provide actionable experimental protocols for their evaluation. Our focus is on empowering you to make rational, data-driven decisions in your design and development workflows.

The Stability Landscape: More Than Just Bond Strength

The stability of a halogenated thiophene is not a single parameter but a multifactorial property. For a drug candidate, metabolic stability is paramount, dictating its half-life and potential for producing toxic metabolites. For a synthetic intermediate, chemical stability determines reaction compatibility and yield. In materials science, thermal and photostability are critical for device longevity and performance.

The choice of halogen substituent (F, Cl, Br, I) creates a predictable trade-off between stability and reactivity. This is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. As one descends the halogen group, the C-X bond becomes longer, weaker, and more polarizable.[1] This trend is the primary determinant of the stability differences we observe.

G Stability_High High Stability (Metabolic, Chemical) Stability_Low Low Stability (High Reactivity) Stability_High->Stability_Low Decreasing Stability / Increasing Reactivity F C-F F->Stability_High Strongest Bond 115 kcal/mol Cl C-Cl Br C-Br I C-I I->Stability_Low Weakest Bond 65 kcal/mol

Comparative Analysis of Halogenated Thiophenes

Fluorinated Thiophenes (C-F)

The incorporation of fluorine is a premier strategy for enhancing metabolic stability.[2][3] The carbon-fluorine bond is the strongest carbon-halogen bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s (CYPs).[4]

  • Metabolic Stability: Exceptionally high. Fluorine atoms are often used to "block" metabolic hot spots on a molecule, preventing oxidation.[5][6] The high electronegativity of fluorine can also deactivate the aromatic ring towards oxidative metabolism.

  • Chemical Stability: The C-F bond is generally inert to common synthetic reagents. However, the strong electron-withdrawing nature of fluorine can increase the acidity of adjacent C-H protons, making them susceptible to deprotonation by strong bases.

  • Use Case: Ideal for improving the pharmacokinetic profile of drug candidates by preventing metabolic degradation.[7][8]

Chlorinated Thiophenes (C-Cl)

Chlorine offers a balance between stability and synthetic utility. While more stable than its heavier counterparts, the C-Cl bond is sufficiently reactive to participate in important synthetic transformations.

  • Metabolic Stability: Generally high, though typically lower than fluorinated analogs.[4][9] The thiophene ring can still undergo oxidative metabolism, which may lead to the formation of reactive intermediates.[10]

  • Chemical Stability: The C-Cl bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), although it is less reactive than C-Br and C-I bonds.[11] This allows for selective, late-stage functionalization.

  • Use Case: A versatile choice for balancing metabolic stability with the need for synthetic handles in lead optimization.

Brominated Thiophenes (C-Br)

Brominated thiophenes are workhorses in organic synthesis due to the reactivity of the C-Br bond. This reactivity, however, comes at the cost of reduced stability.

  • Metabolic Stability: Moderate to low. The weaker C-Br bond makes it more susceptible to metabolic cleavage. Bromo-aromatics can be considered metabolic "soft spots."

  • Chemical Stability: Highly valued for their reactivity. Bromothiophenes readily undergo metal-halogen exchange (e.g., with n-BuLi) and are excellent substrates for a wide range of cross-coupling reactions.[12][13] Their reactivity allows for functionalization under milder conditions compared to chloro-analogs.[14]

  • Use Case: Primarily used as synthetic intermediates for building molecular complexity.

Iodinated Thiophenes (C-I)

Iodine represents the most reactive and least stable of the common halogens on a thiophene ring.

  • Metabolic Stability: Generally the lowest of the series. The weak C-I bond is readily cleaved by metabolic enzymes.

  • Chemical Stability: The C-I bond is the most reactive in metal-halogen exchange and cross-coupling reactions. This high reactivity is advantageous for difficult couplings but can lead to issues with compound stability, including gradual decomposition and sensitivity to light (photostability).[15] Iodine binding has also been noted as a potential performance-degrading factor in dye-sensitized solar cells.[16]

  • Use Case: Employed when maximum reactivity is required for synthesis, often in the construction of complex organic electronic materials.

Summary of Stability and Reactivity
Halogen SubstituentAvg. C-X Bond Energy (kcal/mol)[17][18][19]Metabolic StabilityChemical Reactivity (e.g., Cross-Coupling)Primary Application Focus
Thiophene-F ~115Very HighVery LowDrug Discovery (Metabolic Blocking)
Thiophene-Cl ~84HighModerateDrug Discovery, Fine Chemicals
Thiophene-Br ~71ModerateHighSynthetic Intermediate
Thiophene-I ~65LowVery HighSynthetic Intermediate, Materials

Experimental Protocol: In Vitro Metabolic Stability Assessment

To provide a tangible, self-validating system for assessing stability, we present a standard protocol for determining the metabolic stability of a compound using human liver microsomes (HLMs). HLMs contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[20] The experiment measures the rate of disappearance of the parent compound over time.

Causality Behind Experimental Choices
  • Why Liver Microsomes? The liver is the body's primary metabolic hub, and microsomes are subcellular fractions rich in the key drug-metabolizing enzymes (CYPs and FMOs).[20][21] This makes them a cost-effective and relevant in vitro model.

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons to the CYP enzyme system, enabling the oxidative metabolism of substrates.[22][23] A control incubation without NADPH is critical to confirm that disappearance is enzyme-mediated.

  • Why Quench with Acetonitrile? Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping the enzymatic reaction, and it solubilizes the test compound and internal standard for analysis.[21]

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the test compound in a complex biological matrix.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of a positive control compound (e.g., Midazolam, a known CYP3A4 substrate) in DMSO.

    • Prepare an NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

  • Incubation Setup:

    • Thaw pooled human liver microsomes (e.g., from BioIVT) on ice.[24]

    • In a 96-well plate, add phosphate buffer.

    • Add the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.[22]

    • Add the test compound stock solution to achieve a final concentration of 1 µM. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[21]

  • Terminating the Reaction (Quenching):

    • Immediately add the aliquot to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for analytical normalization).

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) / (mg/mL microsomal protein) .

Experimental Workflow Diagram

G start Start: Prepare Reagents (Buffer, Compound, Microsomes) pre_incubate Pre-incubate Microsomes + Compound at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Incubate at 37°C (Sample at t = 0, 5, 15, 30, 60 min) initiate->time_points quench Quench Samples (Ice-cold Acetonitrile + IS) time_points->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze data Calculate t½ and Clint analyze->data

Conclusion

The strategic halogenation of thiophene rings is a powerful tool for modulating molecular stability. The choice of halogen dictates a clear and predictable trade-off: fluorine and chlorine provide enhanced metabolic and chemical stability, crucial for drug development, while bromine and iodine offer high reactivity, which is essential for synthetic chemistry and materials fabrication. Understanding the fundamental relationship between C-X bond strength and stability allows researchers to select the appropriate halogen to meet their specific design objectives. By employing robust, validated experimental protocols such as the microsomal stability assay detailed here, these design choices can be rigorously tested and confirmed, accelerating the development of next-generation pharmaceuticals and advanced materials.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • Nature of C-X bond. Khan Academy.[Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.[Link]

  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Royal Society of Chemistry.[Link]

  • Comparison of metabolic properties of fluorinated and chlorinated matched pairs. ResearchGate.[Link]

  • Why are halogens important in the pharmaceutical industry? TutorChase.[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.[Link]

  • The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. ResearchGate.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.[Link]

  • Microsomal Stability. Evotec.[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC.[Link]

  • Enhanced thermal stability of organic solar cells by using photolinkable end-capped polythiophenes. Royal Society of Chemistry.[Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. ResearchGate.[Link]

  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene. ResearchGate.[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[Link]

  • Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed.[Link]

  • Structure-Property Relationships in Halogenated Thiophene Polymers for Advanced Energy Storage Architectures. ResearchGate.[Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate.[Link]

  • Photocrosslinkable Polythiophenes for Efficient, Thermally Stable, Organic Photovoltaics. ResearchGate.[Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC.[Link]

  • Cytochrome P450 Mechanism. University of Washington.[Link]

  • Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones. PubMed.[Link]

  • Iodine Binding with Thiophene and Furan Based Dyes for DSCs. ResearchGate.[Link]

  • Halogen Bonding in Halothiophene Building Blocks. ACS Publications.[Link]

  • Metabolic stability in liver microsomes. Marcell.[Link]

  • Dimerization reactions with oxidized brominated thiophenes. Royal Society of Chemistry.[Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. ResearchGate.[Link]

  • Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons. Butlerov Communications.[Link]

  • Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. Royal Society of Chemistry.[Link]

  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. Royal Society of Chemistry.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes. ResearchGate.[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]

  • Cytochrome P450. Wikipedia.[Link]

  • Iodine binding with thiophene and furan based dyes for DSCs. PubMed.[Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab.[Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.[Link]

  • Unusual Cytochrome P450 Enzymes and Reactions. PMC.[Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.[Link]

  • Thiophenes and Thiophene 1,1-Dioxides. ResearchGate.[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.[Link]

Sources

Evaluating the performance of OFETs based on different thiophene copolymers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to evaluating and comparing the performance of Organic Field-Effect Transistors (OFETs) based on thiophene copolymers is presented in this document. It is intended for researchers, scientists, and professionals in drug development. The guide provides an objective comparison of the performance of these products with other alternatives, supported by experimental data. It covers the fundamentals of OFETs, the importance of thiophene copolymers, and detailed experimental protocols for fabrication and characterization. Additionally, it includes comparative data tables and visual diagrams to aid in understanding.

Introduction to OFETs and the Significance of Thiophene Copolymers

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation electronics, offering advantages such as mechanical flexibility, low-cost fabrication, and large-area processing. At the heart of these devices lies the organic semiconductor, which dictates the overall performance. Thiophene-based polymers have emerged as a cornerstone of OFET research due to their excellent charge transport properties, environmental stability, and tunable electronic structure through chemical modification.

This guide focuses on the evaluation of various thiophene copolymers, providing a framework for their comparative analysis and insights into the structure-property relationships that govern their performance in OFETs.

Key Performance Metrics for OFETs

To objectively compare different thiophene copolymers, a standardized set of performance metrics is essential. These include:

  • Charge Carrier Mobility (μ): This parameter quantifies how quickly charge carriers (electrons or holes) move through the semiconductor material under the influence of an electric field. It is a primary indicator of the OFET's switching speed and current-carrying capacity.

  • On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current in the "on" state to the "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between the two states and minimize power consumption.

  • Threshold Voltage (Vth): This is the minimum gate voltage required to induce a conducting channel in the semiconductor. A low threshold voltage is desirable for low-power operation.

  • Subthreshold Swing (SS): This parameter describes how sharply the transistor switches from the "off" to the "on" state. A smaller subthreshold swing indicates a more efficient switching behavior.

  • Operational Stability: This refers to the ability of the OFET to maintain its performance characteristics over repeated switching cycles and under environmental stress (e.g., exposure to air and light).

Comparative Analysis of Thiophene Copolymers

The performance of thiophene copolymer-based OFETs is intricately linked to the molecular structure of the polymer. Key structural features that influence performance include regioregularity, molecular weight, and the nature of the comonomer units.

Regioregularity in Poly(3-hexylthiophene) (P3HT)

P3HT is one of the most extensively studied thiophene polymers. The regioregularity, which describes the arrangement of the hexyl side chains on the thiophene backbone, has a profound impact on OFET performance.

  • Regioregular P3HT (rr-P3HT): In this configuration, the side chains are arranged in a head-to-tail fashion, which promotes planarization of the polymer backbone and facilitates intermolecular π-π stacking. This ordered packing leads to higher charge carrier mobility.

  • Regiorandom P3HT (rra-P3HT): A random arrangement of the side chains disrupts the planarity and packing of the polymer chains, resulting in significantly lower mobility.

PolymerRegioregularityHole Mobility (cm²/Vs)On/Off RatioDeposition MethodReference
rr-P3HT>95%0.01 - 0.110⁵ - 10⁶Spin-coating
rra-P3HT<90%10⁻⁵ - 10⁻⁴10² - 10³Spin-coating
Donor-Acceptor (D-A) Copolymers

To further enhance performance, a common strategy is to create donor-acceptor (D-A) copolymers. These polymers consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the backbone. This design modulates the polymer's electronic properties, often leading to improved charge transport and stability.

A prominent example is the copolymerization of thiophene derivatives (donors) with benzothiadiazole (BT) or diketopyrrolopyrrole (DPP) units (acceptors).

CopolymerDonor UnitAcceptor UnitHole Mobility (cm²/Vs)On/Off RatioReference
PCDTPT DithienopyrroleThiophene0.1 - 1.010⁶ - 10⁸
DPP-DTT ThiopheneDiketopyrrolopyrrole1.0 - 10.010⁶ - 10⁸
PTB7 ThiopheneThienopyrrolodione0.01 - 0.110⁵ - 10⁶

Experimental Protocol: Fabrication and Characterization of a Thiophene Copolymer-Based OFET

This section provides a detailed, step-by-step methodology for the fabrication and characterization of a bottom-gate, top-contact OFET, a common device architecture.

Materials and Reagents
  • Substrate: Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm).

  • Organic Semiconductor: Thiophene copolymer (e.g., rr-P3HT) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene).

  • Source/Drain Electrodes: Gold (Au).

  • Solvents for Cleaning: Acetone, isopropanol.

  • Surface Treatment (Optional): Hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).

Fabrication Workflow

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_film Active Layer Deposition cluster_electrode Electrode Deposition cluster_char Device Characterization sub_clean 1. Substrate Cleaning (Acetone, IPA, DI Water) sub_dry 2. Drying (N2 stream, Hotplate) sub_clean->sub_dry sub_treat 3. Surface Treatment (Optional) (HMDS or OTS) sub_dry->sub_treat solution_prep 4. Polymer Solution Preparation spin_coat 5. Spin-Coating sub_treat->spin_coat solution_prep->spin_coat anneal 6. Thermal Annealing spin_coat->anneal shadow_mask 7. Shadow Mask Alignment anneal->shadow_mask thermal_evap 8. Thermal Evaporation of Au shadow_mask->thermal_evap electrical_test 9. Electrical Measurement (Probe Station, Semiconductor Analyzer) thermal_evap->electrical_test

Caption: Workflow for fabricating and characterizing a bottom-gate, top-contact OFET.

Step-by-Step Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrates are sequentially sonicated in acetone, isopropanol, and deionized water for 15 minutes each to remove organic residues and particulate matter.

  • Drying: The cleaned substrates are dried with a stream of nitrogen gas and then baked on a hotplate at 120 °C for 20 minutes to remove any residual moisture.

  • Surface Treatment (Optional but Recommended): To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. This can be done by exposing the substrates to HMDS vapor or by immersing them in a dilute solution of OTS in toluene. This treatment makes the SiO₂ surface hydrophobic, which can promote better ordering of the thiophene copolymer.

  • Polymer Solution Preparation: The thiophene copolymer is dissolved in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL). The solution may be stirred overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Spin-Coating: The polymer solution is deposited onto the prepared substrate via spin-coating. The spin speed and time are optimized to achieve the desired film thickness (typically 30-100 nm).

  • Thermal Annealing: The coated substrate is annealed on a hotplate at a temperature above the polymer's glass transition temperature (e.g., 110-150 °C for P3HT) for a specific duration (e.g., 10-30 minutes). This step enhances the crystallinity and ordering of the polymer film, which is crucial for achieving high charge carrier mobility.

  • Electrode Deposition: Source and drain electrodes are deposited onto the organic semiconductor layer through a shadow mask via thermal evaporation. Gold is a common choice due to its high work function, which facilitates hole injection into many thiophene copolymers.

  • Electrical Characterization: The fabricated OFETs are characterized using a semiconductor parameter analyzer connected to a probe station. The measurements are typically performed in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.

Data Extraction and Analysis

From the electrical measurements, the key performance metrics are extracted:

  • Mobility (μ): Calculated from the slope of the transfer curve (ID vs. VG) in the saturation regime.

  • On/Off Ratio: Determined from the maximum and minimum drain currents in the transfer curve.

  • Threshold Voltage (Vth): Extracted from the x-intercept of the linear fit to the square root of the drain current versus the gate voltage.

Structure-Property Relationships

The performance of thiophene copolymer-based OFETs is governed by a complex interplay of factors at the molecular and supramolecular levels.

Structure_Property_Relationship cluster_molecular Molecular Design cluster_morphology Solid-State Morphology cluster_performance OFET Performance regioregularity Regioregularity backbone_planarity Backbone Planarity regioregularity->backbone_planarity pi_stacking π-π Stacking backbone_planarity->pi_stacking side_chains Side-Chain Engineering film_morphology Film Morphology side_chains->film_morphology da_design Donor-Acceptor (D-A) Design da_design->backbone_planarity on_off_ratio On/Off Ratio da_design->on_off_ratio mobility Charge Carrier Mobility pi_stacking->mobility crystallinity Crystallinity crystallinity->mobility film_morphology->mobility stability Device Stability film_morphology->stability

Caption: Relationship between molecular structure, solid-state morphology, and OFET performance.

  • Regioregularity and Backbone Planarity: As discussed with P3HT, a regular polymer structure allows for a planar backbone, which is essential for effective π-orbital overlap between adjacent polymer chains.

  • Side-Chain Engineering: The length and branching of the alkyl side chains influence the polymer's solubility and its packing in the solid state. Optimal side-chain engineering can balance processability with efficient charge transport.

  • Donor-Acceptor Design: The introduction of acceptor units can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can improve air stability and facilitate charge injection.

Conclusion and Future Outlook

The field of thiophene copolymers for OFET applications continues to evolve rapidly. While significant progress has been made in achieving high charge carrier mobilities, challenges related to operational stability and large-scale, uniform film deposition remain. Future research will likely focus on the development of novel copolymers with enhanced stability, the exploration of advanced processing techniques to control film morphology, and the integration of these materials into complex flexible electronic systems. This guide provides a foundational framework for researchers to systematically evaluate and compare the performance of new and existing thiophene copolymers, thereby accelerating the development of next-generation organic electronics.

References

  • Klauk, H. (2010). Organic thin-film transistors. Chemical Society Reviews, 39(7), 2643-2666. [Link]

  • Sirringhaus, H. (2014). 25th Anniversary Article: Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon. Advanced Materials, 26(9), 1319-1335. [Link]

  • McCulloch, I., et al. (2006). Liquid-crystalline semiconducting polymers with high charge-carrier mobility. Nature Materials, 5(4), 328-333. [Link]

  • Yao, Y., Dong, H., & Hu, W. (2016). Charge Transport in Organic and Polymeric Semiconductors for Flexible and Stretchable Devices. Advanced Materials, 28(22), 4513-4523. [Link]

  • Sirringhaus, H., et al. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers. Nature, 401(6754), 685-688. [Link]

Comparative study of the optical properties of polymers derived from substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of substituted polythiophenes (PTs), focusing on how specific chemical modifications—alkyl chain length, regioregularity, and heteroatom substitution—dictate optical performance. Designed for materials scientists and drug development professionals utilizing conjugated polymers for biosensing or optoelectronics, this document moves beyond basic descriptions to analyze the causality between molecular engineering and macroscopic optical phenomena (absorption, photoluminescence, and bandgap).

Mechanistic Principles: Tuning the Bandgap

The optical properties of polythiophenes are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Substituents perturb this system through two competing mechanisms:

  • Electronic Effects (Induction/Resonance): Electron-donating groups (e.g., alkoxy, alkyl) generally raise the HOMO level, narrowing the bandgap (

    
    ) and inducing a bathochromic (red) shift in absorption.
    
  • Steric Effects (Conformation): Bulky substituents can force the thiophene backbone to twist, breaking planarity. This reduces the effective conjugation length, widening the bandgap and causing a hypsochromic (blue) shift.

Visualization: Structure-Property Logic Flow

The following diagram illustrates how molecular inputs translate into optical outputs.

G subst Substituent Choice electronic Electronic Effect (Donating/Withdrawing) subst->electronic steric Steric Hindrance (Torsion Angle) subst->steric homo_lumo HOMO/LUMO Levels electronic->homo_lumo Modulates planarity Backbone Planarity steric->planarity Reduces conjugation Effective Conjugation Length planarity->conjugation Increases bandgap Optical Bandgap (Eg) homo_lumo->bandgap conjugation->bandgap Inverse Prop. shift Spectral Shift (Red/Blue) bandgap->shift

Figure 1: Logical pathway linking substituent selection to final optical properties. Note the competing influence of steric hindrance vs. electronic donation.[1]

Comparative Analysis: Performance Metrics

The following data compares the industry standard, Poly(3-hexylthiophene) (P3HT), against its regiorandom counterpart, its selenophene derivative (P3HS), and the stable dioxy-derivative (PEDOT).

Table 1: Optical Parameters of Substituted Polythiophenes
Polymer VariantRegioregularity (RR)

Sol (nm)

Film (nm)
Optical Bandgap (

)
Key Characteristic
rr-P3HT >95% (Head-to-Tail)~450~550 (with vibronic shoulders)1.9 eVHigh crystallinity, distinct vibronic structure (0-0, 0-1 transitions).
rra-P3HT ~50% (Random)~440~4502.2 - 2.4 eVAmorphous, blue-shifted due to steric twisting (Head-to-Head defects).
rr-P3HS >97%~500~6301.6 eVSelenophene substitution lowers LUMO; significant red-shift.
PEDOT N/AN/A>800 (Broad tail)~1.6 eV (Neutral)Highly transparent in visible region when doped (polaron/bipolaron states).
Critical Insights
  • Regioregularity is Paramount: Comparing rr-P3HT to rra-P3HT reveals that chemical identity (hexyl side chain) is secondary to structural precision. The Head-to-Head (HH) couplings in rra-P3HT cause steric clashes between hexyl chains, twisting the backbone by ~40° and destroying

    
    -stacking. This results in a "solution-like" spectrum even in the solid state.
    
  • Atom Substitution (S vs Se): Replacing Sulfur with Selenium (P3HS) utilizes the larger orbital overlap of Se, which stabilizes the LUMO and lowers the bandgap by ~0.3 eV compared to P3HT. This makes P3HS a superior photon harvester in the red/NIR region.

Experimental Protocol: Optical Characterization of Thin Films

This protocol is designed to be self-validating . Each step includes a "Checkpoint" that confirms the success of the previous action before proceeding.

Objective: Accurately determine the optical bandgap and aggregation state of a substituted polythiophene.

Phase 1: Film Fabrication (Spin Coating)
  • Reagents: Regioregular P3HT (MW > 40 kDa), Chloroform (anhydrous), Glass/Quartz substrates.

  • Step 1: Dissolve P3HT in chloroform (10 mg/mL). Heat at 50°C for 30 mins to ensure full dissolution of aggregates.

    • Checkpoint: Solution must be bright orange and clear. Turbidity indicates undissolved crystallites.

  • Step 2: Filter solution through a 0.45

    
    m PTFE filter directly onto the substrate.
    
  • Step 3: Spin coat at 1500 rpm for 60 seconds.

    • Checkpoint: The film should appear purple/magenta and uniform. Radial streaks indicate aggregation or poor solubility.

  • Step 4 (Annealing): Place film on a hot plate at 110°C for 10 minutes under inert atmosphere (N2).

    • Validation: The film color should slightly darken (bathochromic shift) as chains reorganize into thermodynamically stable crystals.

Phase 2: UV-Vis Spectroscopy & Analysis[2]
  • Step 1: Collect absorption spectrum from 300 nm to 1100 nm.

  • Step 2: Identify the

    
     (~550 nm).
    
  • Step 3: Inspect for Vibronic Shoulders . Look for distinct kinks or peaks at ~600 nm.

    • Scientific Integrity Check: If the spectrum is a smooth, featureless Gaussian curve, the film is amorphous. You must re-anneal or re-synthesize. The presence of the shoulder at 600 nm is the definitive signature of

      
       stacking (crystallinity).
      
  • Step 4: Calculate Optical Bandgap (

    
    ) using the Tauc Plot method or the onset of absorption (
    
    
    
    ).
Visualization: Characterization Workflow

This diagram outlines the decision-making process during characterization.

Protocol start Start: Polymer Solution spin Spin Coating (1500 rpm) start->spin visual_check Visual Check: Uniform Purple Film? spin->visual_check anneal Thermal Annealing (110C, 10 min) visual_check->anneal Yes fail_film FAIL: Aggregation Filter & Recast visual_check->fail_film No (Streaks/Haze) uv_vis UV-Vis Spectroscopy anneal->uv_vis vibronic_check Vibronic Shoulder Visible @ 600nm? uv_vis->vibronic_check calc Calculate Bandgap (Onset Method) vibronic_check->calc Yes (Ordered) fail_morph FAIL: Amorphous/Disordered Re-anneal or Check RR% vibronic_check->fail_morph No (Featureless)

Figure 2: Experimental workflow for validating the optical quality of conjugated polymer films.

References

  • Structural and optical properties of both pure poly(3-octylthiophene) (P3OT) and P3OT/fullerene films. ResearchGate. Link

  • Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. Link

  • Synthesis and characterization of poly(3-hexylthiophene): Improvement of regioregularity and energy band gap. Royal Society of Chemistry / NIH. Link

  • Regioregular poly(3-hexyl)selenophene: A low band gap organic hole transporting polymer. Chemical Communications (RSC). Link

  • Measuring the Glass Transition Temperature of Conjugated Polymer Films with UV-vis Spectroscopy. University of Arizona / ResearchGate. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal procedures for 2-Bromo-5-chlorothiophene-3-carbaldehyde (CAS: 182924-44-1). Due to the presence of both bromine and chlorine on the thiophene ring, this compound must be strictly segregated into Halogenated Organic Waste streams. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates RCRA regulations and poses significant risks to incineration infrastructure due to the generation of acidic gases (HBr, HCl, SOx).

Part 1: Chemical Characterization & Hazard Profile

Before initiating disposal, the operator must validate the physical state and hazard profile. This compound presents a dual-hazard profile: chemical reactivity (aldehyde) and combustion toxicity (halogens/sulfur).

ParameterSpecificationOperational Implication
Physical State Solid (Low-melting)May exist as a powder or fused solid; often dissolved in reaction solvents.[1]
Primary Hazard Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.
Reactivity Aldehyde GroupDo not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[2] Risk of exothermic oxidation to carboxylic acid.
Combustion Halogenated/SulfurousIncineration requires scrubbers. Strictly prohibited from general organic waste.

Key Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[3][4][5]

Part 2: Disposal Workflow & Segregation

The critical operational requirement is the segregation of this compound from non-halogenated waste.[6] The presence of halogens (Br, Cl) dictates that the waste must be sent to a facility equipped with wet scrubbers to neutralize acidic combustion byproducts.

1. Solid Waste (Pure Substance)
  • Container: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.

  • Segregation: Do not mix with silica gel or other solid absorbents unless necessary for spill cleanup. Keep separate from oxidizing solids.[2]

  • Labeling: Mark clearly as "Hazardous Waste: Solid Halogenated Organic - Toxic."

2. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, THF, Ethyl Acetate), the entire solution defaults to the Halogenated Waste Stream .

    • Expert Insight: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the solute (this compound) renders the mixture halogenated for disposal purposes.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize with Sodium Bicarbonate before containerizing to prevent gas buildup.

3. Operational Decision Tree

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow cluster_logic Expert Logic Start Waste Generation: This compound StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Container (HDPE Wide Mouth) Solid->SolidBin Pure Substance SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Labeling Label: 'Contains Halogens & Sulfur' Attach GHS Irritant Label SolidBin->Labeling HaloStream Halogenated Organic Waste Stream SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (EtOAc, THF) HaloStream->Labeling

Figure 1: Decision matrix for segregating halogenated thiophene derivatives. Note that solutions default to the halogenated stream regardless of the solvent carrier.

Part 3: Emergency Spill Management

In the event of a spill, immediate containment is required to prevent respiratory exposure to dust or vapors.[5]

Protocol A: Solid Spill (Powder)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don Safety Goggles, Lab Coat, and Nitrile Gloves (minimum 0.11mm thickness). If dust is visible, use an N95 respirator.

  • Contain: Cover the spill with a damp paper towel to suppress dust generation.

  • Clean: Sweep carefully using a brush and dustpan. Place waste into the Solid Halogenated Waste container.

  • Decontaminate: Wipe the surface with a soap/water solution.

Protocol B: Solution Spill
  • Absorb: Do not use paper towels for large volumes. Use Vermiculite or Calcined Diatomaceous Earth .

  • Collect: Scoop the saturated absorbent into a sealable container.

  • Disposal: Label the container as "Halogenated Solvent Debris" and process through the hazardous waste stream.

Part 4: Regulatory & Compliance Context

This protocol is grounded in the Resource Conservation and Recovery Act (RCRA) standards for hazardous waste.

  • Why Segregate? Halogenated organics (containing F, Cl, Br, I) require incineration at temperatures >1100°C with specific residence times and rapid quenching to prevent the formation of dioxins and furans. Furthermore, the combustion generates corrosive hydrogen halides (HBr, HCl).

    • Consequence: Mixing this compound with non-halogenated fuels (like acetone or ethanol waste) can damage standard incinerators and violate EPA air emission standards [1].

  • Aldehyde Specifics: While this compound is not typically classified as a "P-listed" acutely hazardous waste, it falls under the characteristic of Toxic (D000) if leached, and must be treated as a chemical requiring thermal destruction [2].

References
  • U.S. Environmental Protection Agency (EPA). Halogenated Organic Wastes: Treatment Technologies and Land Disposal Restrictions. EPA Technical Resource Documents. Available at: [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guidelines. Available at: [Link]

Sources

Personal protective equipment for handling 2-Bromo-5-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Handling 2-Bromo-5-chlorothiophene-3-carbaldehyde requires a shift from "standard lab safety" to "reactive intermediate protocol." As a halogenated heterocyclic aldehyde, this compound presents a dual-threat profile: the thiophene ring facilitates lipophilic absorption through the skin, while the aldehyde moiety (-CHO) acts as a potent electrophile capable of Schiff base formation with biological proteins, leading to sensitization and tissue damage.[1]

This guide moves beyond generic SDS advice to provide a field-validated operational framework. Your safety depends not just on what you wear, but on the logic of your movements and the integrity of your containment.

Hazard Mechanism & Toxicology

To protect yourself, you must understand the mechanism of injury.

FeatureHazard ClassPhysiological Mechanism
Aldehyde Group Sensitizer / Irritant Reacts with amine groups in mucous membranes and skin proteins (haptenization), causing contact dermatitis and respiratory sensitization.[1]
Halogens (Br/Cl) Permeation Enhancer Increases lipophilicity, allowing the molecule to bypass the stratum corneum (outer skin layer) more rapidly than non-halogenated analogs.[1]
Thiophene Ring Systemic Tox (Potential) Thiophene moieties can undergo metabolic activation in the liver (cytochrome P450), potentially forming reactive sulfoxides.[1]

Core Hazard Codes (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H317 (May cause allergic skin reaction).

Personal Protective Equipment (PPE) Matrix

Critical Directive: Do not rely on single-layer nitrile gloves if this compound is dissolved in halogenated solvents (e.g., Dichloromethane/DCM), as breakthrough can occur in <2 minutes.[1]

PPE CategoryStandard ProtocolEnhanced Protocol (Solution Phase)
Hand Protection Double Nitrile (min 5 mil) Inspect for pinholes.[1] Change every 30 mins or immediately upon splash.Laminate Film (Silver Shield) under NitrileRequired if handling >100mL solutions in DCM or Chloroform.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to vapor/lachrymator potential.[1]Face Shield + Goggles Required during high-shear mixing or scale-up (>5g).[1]
Body Protection Lab Coat (Cotton/Poly) Buttoned to the neck.[1] Sleeves tucked into gloves.Tyvek® Sleeves or Apron Add an impervious layer if working with large liquid volumes.
Respiratory Fume Hood (Certified) Sash height <18 inches.[1] Face velocity 80-100 fpm.[1]Respirator (OV/AG Cartridge) Only if working outside a hood (Emergency spill cleanup).
Operational Workflow: Step-by-Step
Phase A: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • State Verification: This compound may appear as a low-melting solid or a viscous oil depending on purity and ambient temperature.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon air exposure; halogens can degrade under light.

Phase B: Weighing & Dispensing[1]
  • Static Control: If solid, thiophene derivatives are prone to static charge. Use an anti-static gun or polonium strip to prevent powder scattering.

  • The "Boat-to-Flask" Rule: Never weigh directly into the reaction vessel if it contains solvent.[1] Weigh into a disposable boat/vial, then transfer.

  • Liquid Handling: If the compound is an oil/liquid:

    • Use a positive-displacement pipette (viscous liquids adhere to air-displacement tips).[1]

    • Do not heat to lower viscosity without a condenser; this increases vapor pressure and inhalation risk.

Phase C: Reaction & Cleanup[1][2]
  • Solvent Choice: If using DCM, remember the "Vehicle Effect." DCM carries the toxin through gloves instantly.

  • Quenching: If the reaction involves strong nucleophiles, ensure the aldehyde is fully consumed before opening the vessel.

  • Decontamination: Wipe all surfaces (balance, hood sash) with a surfactant (soap/water) before using an organic solvent. Organic solvents can spread the contamination rather than lifting it.

Visualized Safety Logic (Workflow Diagram)

The following diagram illustrates the "Cradle-to-Grave" handling process, highlighting critical decision points where safety failures most often occur.

SafetyProtocol Start Start: Vial Retrieval CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState SolidPath Solid: Use Anti-Static Gun Weigh in Disposable Boat CheckState->SolidPath If Solid LiquidPath Liquid: Positive Displacement Pipette (No Aerosol) CheckState->LiquidPath If Liquid/Oil SolventCheck Solvent Selection: Is it DCM/Chloroform? SolidPath->SolventCheck LiquidPath->SolventCheck StdGloves Standard Double Nitrile SolventCheck->StdGloves No (e.g., THF, DMF) EnhGloves REQUIRED: Laminate/Silver Shield Undergloves SolventCheck->EnhGloves Yes (Halogenated) Reaction Reaction Setup (Closed System / Inert Gas) StdGloves->Reaction EnhGloves->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1]

Emergency Response & Disposal
Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area.

  • Assess: If spill is >5mL outside the hood, evacuate the lab.

  • Clean: For small hood spills, cover with Vermiculite or absorbent pads. Do not use paper towels (rapid evaporation surface area).

  • Decontaminate: Wash area with mild detergent and water.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Aldehydes can cause delayed corneal clouding).

Disposal Protocol
  • Stream: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent exothermic polymerization.

  • Labeling: clearly mark as "Contains Halogenated Thiophene Aldehyde - Sensitizer."[1]

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 1014644-76-8 (this compound).[1] Accessed October 2023. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Thiophene derivatives and associated hazard classifications. [Link]

  • Yale University EHS. Glove Chemical Resistance Guide (Nitrile vs. Halogenated Solvents). [Link]

Sources

×

Retrosynthesis Analysis

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2-Bromo-5-chlorothiophene-3-carbaldehyde
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2-Bromo-5-chlorothiophene-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.